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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Cyclopentylquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-cyclopentylquinazolin-4-amine, a heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-cyclopentylquinazolin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. The described methodology commences with readily available starting materials and proceeds through a logical sequence of acylation and subsequent intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents quantitative data to ensure reproducibility. The content is structured to offer both a high-level strategic understanding and the practical details necessary for laboratory implementation, catering to the needs of researchers and professionals in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline nucleus is a privileged heterocyclic system that constitutes the core of numerous biologically active compounds and approved pharmaceutical agents.[1] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2- and 4-positions of the quinazoline ring are particularly amenable to modification, enabling the fine-tuning of a molecule's interaction with biological targets. The target molecule of this guide, 2-cyclopentylquinazolin-4-amine, incorporates a lipophilic cyclopentyl group at the 2-position and an essential amino group at the 4-position, features that are often explored in the design of kinase inhibitors and other targeted therapies. A reliable and scalable synthesis of this compound is therefore of considerable value to the drug discovery community.

Strategic Overview of the Synthesis Pathway

The selected synthetic strategy for 2-cyclopentylquinazolin-4-amine is a two-step process that begins with the commercially available and relatively inexpensive 2-aminobenzonitrile. This approach is predicated on its efficiency, atom economy, and the logical construction of the target heterocycle.

The overall transformation can be summarized as follows:

  • N-Acylation: The initial step involves the acylation of the amino group of 2-aminobenzonitrile with cyclopentanecarbonyl chloride. This reaction forms the key intermediate, N-(2-cyanophenyl)cyclopentanecarboxamide.

  • Intramolecular Cyclization and Tautomerization: The N-acylated intermediate then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final product, 2-cyclopentylquinazolin-4-amine. This cyclization can be promoted under acidic or basic conditions, or thermally.

This pathway is advantageous due to the direct installation of the desired cyclopentyl moiety and the inherent propensity of the acylated aminonitrile to cyclize into the quinazoline ring system.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization & Tautomerization 2-Aminobenzonitrile 2-Aminobenzonitrile Acylation Acylation 2-Aminobenzonitrile->Acylation Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl_Chloride->Acylation N-(2-cyanophenyl)cyclopentanecarboxamide N-(2-cyanophenyl)cyclopentanecarboxamide Acylation->N-(2-cyanophenyl)cyclopentanecarboxamide Cyclization Intramolecular Cyclization N-(2-cyanophenyl)cyclopentanecarboxamide->Cyclization 2-Cyclopentylquinazolin-4-amine 2-Cyclopentylquinazolin-4-amine Cyclization->2-Cyclopentylquinazolin-4-amine

Caption: High-level overview of the two-step synthesis of 2-cyclopentylquinazolin-4-amine.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Step 1: N-Acylation of 2-Aminobenzonitrile

This is a classic nucleophilic acyl substitution reaction. The amino group of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Step 2: Intramolecular Cyclization

The mechanism of the cyclization of N-(2-cyanophenyl)cyclopentanecarboxamide can be conceptualized as a variation of the Pinner reaction, where the nitrile group is activated for intramolecular attack.[2][3][4]

  • Nitrile Activation: Under acidic conditions (e.g., with HCl gas or a Lewis acid), the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic.

  • Intramolecular Nucleophilic Attack: The amide oxygen of the cyclopentanecarboxamide moiety then acts as an intramolecular nucleophile, attacking the activated nitrile carbon.

  • Cyclization and Rearrangement: This attack leads to the formation of a six-membered ring intermediate. A series of proton transfers and rearrangements ensue.

  • Tautomerization: The initial cyclized product exists in a tautomeric equilibrium with the more stable 4-aminoquinazoline form. The final product is isolated as the aromatic 2-cyclopentylquinazolin-4-amine.

Visualizing the Cyclization Mechanism

G A N-(2-cyanophenyl)cyclopentanecarboxamide B Protonated Nitrile Intermediate A->B H+ (Acid Catalyst) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Imino-Quinazolinone Tautomer C->D Proton Transfer & Rearrangement E 2-Cyclopentylquinazolin-4-amine D->E Tautomerization

Caption: Plausible mechanism for the acid-catalyzed intramolecular cyclization.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.

Synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide (Intermediate)
ParameterValue
Reactants 2-Aminobenzonitrile, Cyclopentanecarbonyl chloride, Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with HCl, NaHCO₃, and brine
Purification Recrystallization or column chromatography
Expected Yield 85-95%

Procedure:

  • To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude N-(2-cyanophenyl)cyclopentanecarboxamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Synthesis of 2-Cyclopentylquinazolin-4-amine (Final Product)
ParameterValue
Reactant N-(2-cyanophenyl)cyclopentanecarboxamide
Reagent/Catalyst Ethanolic HCl or Polyphosphoric Acid (PPA)
Solvent Ethanol (for HCl method) or neat (for PPA method)
Temperature Reflux
Reaction Time 6-12 hours
Work-up Basification and extraction
Purification Recrystallization or column chromatography
Expected Yield 60-75%

Procedure (Using Ethanolic HCl):

  • Suspend N-(2-cyanophenyl)cyclopentanecarboxamide (1.0 eq) in anhydrous ethanol.

  • Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation, or add a saturated solution of HCl in ethanol.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., concentrated ammonium hydroxide or 2M NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 2-cyclopentylquinazolin-4-amine by recrystallization or silica gel column chromatography to yield the final product.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of 2-cyclopentylquinazolin-4-amine. The use of readily accessible starting materials and well-established chemical transformations makes this route amenable to both academic research and industrial applications. The mechanistic insights and detailed protocols provided herein serve as a solid foundation for the synthesis of this and other structurally related quinazoline derivatives. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis, could potentially lead to reduced reaction times and increased yields. The availability of this synthetic route will undoubtedly facilitate further exploration of the pharmacological potential of 2-substituted quinazolinamines in various therapeutic areas.

References

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylquinazolin-4-amine

Introduction The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 2-Cyclopentylquinazolin-4-amine, featuring a cyclopentyl substituent at the 2-position and an amine at the 4-position, represents a molecule of significant interest for further investigation and drug development. Understanding its physicochemical properties is a critical first step in the rational design of new therapeutic agents, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopentylquinazolin-4-amine. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes predicted data from reliable computational models and outlines established, field-proven experimental protocols for their determination. This approach provides researchers, scientists, and drug development professionals with a robust framework for initiating their own investigations into this promising compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

IUPAC Name: N-cyclopentylquinazolin-4-amine[5]

CAS Number: 46502-17-4[5]

Molecular Formula: C13H15N3[5]

Chemical Structure:

Caption: 2D structure of 2-Cyclopentylquinazolin-4-amine.

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties.[6][7] These predictions are instrumental in the early stages of drug discovery for candidate selection and prioritization. The following table summarizes the computationally predicted properties for 2-Cyclopentylquinazolin-4-amine.

PropertyPredicted ValueData Source
Molecular Weight213.28 g/mol [5]
XLogP32.8PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area51.8 ŲPubChem
Heavy Atom Count16PubChem
Formal Charge0PubChem

Expert Insight: The predicted XLogP3 of 2.8 suggests that 2-Cyclopentylquinazolin-4-amine has moderate lipophilicity. This is a favorable characteristic for oral drug candidates, as it often correlates with good membrane permeability and absorption, while not being excessively lipophilic, which can lead to poor solubility and metabolic instability.[3] The number of hydrogen bond donors and acceptors falls within the parameters of Lipinski's Rule of Five, further suggesting the potential for good oral bioavailability.

Experimental Determination of Physicochemical Properties

While predictions are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization.[6][7] The following sections detail the standard, field-proven methodologies for measuring key parameters.

Melting Point (Mp)

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Cyclopentylquinazolin-4-amine into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC is preferred over traditional capillary methods due to its higher precision, smaller sample requirement, and ability to detect other thermal events such as polymorphic transitions. The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[4]

Experimental Protocol: Equilibrium Shake-Flask Method

  • Solution Preparation: Add an excess amount of 2-Cyclopentylquinazolin-4-amine to a series of vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The inclusion of multiple time points for sampling can confirm that equilibrium has been reached. A flat concentration profile over the final few time points indicates that the system is at equilibrium.

Caption: Experimental workflow for solubility determination.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of 2-Cyclopentylquinazolin-4-amine in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid and then with a standardized solution of sodium hydroxide, while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software.

Expert Insight: For compounds with low aqueous solubility, UV-metric or spectrophotometric titration can be a powerful alternative. This method relies on the change in the compound's UV-Vis spectrum as a function of pH.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol.

  • Partitioning: Dissolve a known amount of 2-Cyclopentylquinazolin-4-amine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Trustworthiness: It is crucial to ensure that the compound does not degrade or ionize during the experiment. Performing the experiment at a pH where the compound is in its neutral form is essential for an accurate LogP determination. For ionizable compounds, the distribution coefficient (LogD) at various pH values provides a more physiologically relevant measure of lipophilicity.

Stability Assessment

Understanding the chemical stability of a drug candidate is paramount for its development.[8][9][10][11][12] Quinazoline derivatives can be susceptible to degradation under certain conditions.

Solution Stability

Experimental Protocol: HPLC-Based Stability Study

  • Sample Preparation: Prepare solutions of 2-Cyclopentylquinazolin-4-amine in various solvents (e.g., water, DMSO, methanol) and buffers at different pH values.

  • Incubation: Store the solutions under defined conditions (e.g., room temperature, 40 °C) and protect from light if the compound is suspected to be light-sensitive.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution and analyze it by a stability-indicating HPLC method.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time to determine the degradation rate. Any significant new peaks in the chromatogram should be investigated as potential degradants.

Expert Insight: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. Method development should include forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradants and ensure the analytical method can resolve them.

Stability_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare solutions in various media (pH, solvents) B Store at defined conditions (T, light) A->B C Withdraw aliquots at time points (t=0, 24h, 48h...) B->C D Analyze by stability-indicating HPLC method C->D E Quantify parent compound and identify degradants D->E

Caption: General workflow for solution stability testing.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of 2-Cyclopentylquinazolin-4-amine. While the presented quantitative data is based on in silico predictions, the detailed experimental protocols offer a clear and actionable path for researchers to obtain robust experimental values. A thorough characterization of these properties is an indispensable step in the journey of developing this, or any, promising molecule into a safe and effective therapeutic agent. The provided methodologies, grounded in established scientific principles, will empower researchers to generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.

References

  • BenchChem. (n.d.). Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media.
  • Grulke, C. M., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 52(20), 11847-11857.
  • Iancu, M., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.
  • Błaszczak-Świątkiewicz, K., et al. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate.
  • Iancu, M., et al. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods.
  • Iancu, M., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.
  • Grulke, C. M., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed.
  • PubChem. (n.d.). N-(2-cyclopropylpropyl)quinazolin-4-amine.
  • PubChem. (n.d.). 2-(4-(Cyclopentylamino)quinazolin-2-yl)phenol.
  • Sliwoski, G., et al. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery Today.
  • ECHA. (n.d.). 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties.
  • ChemSrc. (2026). N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine.
  • ResearchGate. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • ChemSrc. (2026). N-cyclopentylquinazolin-4-amine.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.

Sources

Foundational

An In-depth Technical Guide to the Anti-Cancer Mechanism of 2-Cyclopentylquinazolin-4-amine

A Senior Application Scientist's Synthesis of Preclinical Evidence and Methodological Validation Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Evidence and Methodological Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anti-cancer agents.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the hypothesized mechanism of action for a novel investigational compound, 2-Cyclopentylquinazolin-4-amine, in cancer cells. Based on the well-established activities of related quinazoline derivatives, we postulate that this compound functions as a potent and selective kinase inhibitor. This document will detail the putative signaling pathways affected, present a suite of robust experimental protocols for validating this mechanism, and offer insights into the interpretation of key preclinical data. The methodologies described herein are designed to provide a rigorous and self-validating framework for the characterization of novel small molecule inhibitors in oncology.[7][8]

Introduction: The Quinazoline Scaffold in Oncology and the Emergence of 2-Cyclopentylquinazolin-4-amine

The quinazoline core is a foundational element in the design of targeted cancer therapies, most notably inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[3][5] The versatility of this heterocyclic system allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8] Compounds bearing the 4-aminoquinazoline moiety have demonstrated significant clinical success, underscoring the potential of new analogs.[5]

2-Cyclopentylquinazolin-4-amine is a novel synthetic entity designed to exploit specific molecular vulnerabilities within cancer cells. While its precise molecular target is under investigation, preliminary structural analyses and data from analogous compounds suggest a mechanism centered on the inhibition of a critical intracellular signaling kinase. This guide will proceed under the working hypothesis that 2-Cyclopentylquinazolin-4-amine targets a key node in a pro-survival signaling pathway, leading to the attenuation of cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Inhibition of a Pro-Survival Kinase Pathway

Many cancers exhibit aberrant activation of signaling pathways that promote uncontrolled cell growth and resistance to apoptosis.[7] Small molecule kinase inhibitors are designed to block these pathways.[7][9] We hypothesize that 2-Cyclopentylquinazolin-4-amine functions as an ATP-competitive inhibitor of a kinase crucial for tumor cell maintenance. The cyclopentyl group at the 2-position may confer unique selectivity and potency.

A primary candidate pathway for inhibition by a novel quinazoline derivative is the PI3K/Akt/mTOR signaling cascade . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in a wide range of human cancers.[4][10]

digraph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Cyclopentylquinazolin-4-amine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> _4EBP1; S6K -> Proliferation; _4EBP1 -> Proliferation [label="Inhibits when active\nmTORC1 inhibits 4E-BP1"]; Inhibitor -> PI3K [color="#EA4335", style=bold, label="Inhibits"]; }

Figure 1: Hypothesized targeting of the PI3K/Akt/mTOR pathway.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to rigorously validate the mechanism of action of a novel compound. The following sections detail key experimental workflows.

Target Engagement and Potency Assessment

The initial step is to determine if 2-Cyclopentylquinazolin-4-amine directly inhibits the activity of its putative kinase target and to quantify its potency.

This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.[11] A common method is a luminescence-based assay that quantifies ATP consumption (as ADP production) during the kinase reaction.[12]

Protocol: ADP-Glo™ Kinase Assay [12]

  • Compound Preparation: Perform serial dilutions of 2-Cyclopentylquinazolin-4-amine in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Add a small volume (e.g., 2.5 nL) of the serially diluted compound or DMSO vehicle control.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be near the Km for the specific kinase.[12]

  • Incubation: Mix gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Illustrative In Vitro Kinase Inhibition Data

Kinase Target2-Cyclopentylquinazolin-4-amine IC50 (nM)Control Inhibitor IC50 (nM)
PI3Kα15.25.8
Akt1> 10,000250.4
mTOR> 10,00098.6
EGFR8,75025.3
Cellular Effects of Target Inhibition

Once direct target inhibition is confirmed, the next step is to assess the compound's effects on cancer cells.

These assays determine the compound's ability to inhibit cell proliferation or induce cell death.[13][14][15]

Protocol: MTT Assay [15][16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 2-Cyclopentylquinazolin-4-amine for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

This technique is crucial for confirming that the compound inhibits the target pathway within the cellular context by measuring changes in the phosphorylation status of downstream proteins.[17][18][19][20][21]

Protocol: Western Blot for Phospho-Akt [18]

  • Cell Lysis: Treat cancer cells with 2-Cyclopentylquinazolin-4-amine at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

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// Nodes start [label="Start: Novel Compound\n(2-Cyclopentylquinazolin-4-amine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochem_assay [label="In Vitro Kinase Assay\n(e.g., ADP-Glo)", fillcolor="#FBBC05", fontcolor="#202124"]; cell_viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot Analysis\n(Phospho-protein levels)", fillcolor="#FBBC05", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; data_integration [label="Data Integration &\nMechanism Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> biochem_assay [label="Determine IC50"]; start -> cell_viability [label="Determine GI50"]; cell_viability -> western_blot [label="Confirm on-target effect"]; western_blot -> cell_cycle [label="Assess downstream phenotype"]; biochem_assay -> data_integration; cell_viability -> data_integration; western_blot -> data_integration; cell_cycle -> data_integration; }

Figure 2: Integrated workflow for mechanistic validation.

Inhibition of pro-survival pathways often leads to cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is a standard method to assess the distribution of cells in different phases of the cell cycle.[13][22][23][24][25]

Protocol: Propidium Iodide Staining for Flow Cytometry [22][25]

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[23][25]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[25][26]

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 20,000 events.[24]

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).[25]

Table 2: Illustrative Cell Cycle Analysis Data

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.228.116.7
2-Cyclopentylquinazolin-4-amine (1x GI50)75.812.511.7
2-Cyclopentylquinazolin-4-amine (5x GI50)82.18.99.0

Conclusion and Future Directions

This guide outlines a foundational strategy for elucidating the mechanism of action of 2-Cyclopentylquinazolin-4-amine as a putative kinase inhibitor in cancer cells. The combination of biochemical and cell-based assays provides a robust framework for confirming target engagement, assessing cellular potency, and validating on-target pathway modulation. A demonstrated correlation between the biochemical IC50 and the cellular GI50, coupled with a dose-dependent reduction in downstream protein phosphorylation and a clear cell cycle arrest phenotype, would provide strong evidence for the hypothesized mechanism.

Future studies should expand upon this core framework to include broader kinase profiling to assess selectivity, the use of target engagement assays in live cells (e.g., NanoBRET™), and ultimately, validation in in vivo xenograft models to establish a clear pharmacokinetic/pharmacodynamic relationship and anti-tumor efficacy. These integrated approaches are essential for the successful preclinical development of novel targeted therapies like 2-Cyclopentylquinazolin-4-amine.

References

  • PMC. Assaying cell cycle status using flow cytometry. [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

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  • IntechOpen. Targeted Anticancer Drug Discovery Using Molecular Diagnostic Proteins. [Link]

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  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Small molecule inhibitors to overcome chemo- and radi
  • Exploring Novel Approaches to Small Molecule Kinase Inhibitors in Cancer Treatment.

  • PMC. Synthesis and anticancer activity of new quinazoline derivatives. [Link]

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  • PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

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  • MDPI. Natural Compounds Targeting Cancer-Associated Fibroblasts against Digestive System Tumor Progression: Therapeutic Insights. [Link]

  • PubMed. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. [Link]

  • International Journal of Scientific Research & Technology. Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. [Link]

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Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Cyclopentylquinazolin-4-amine Derivatives The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Cyclopentylquinazolin-4-amine Derivatives

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold." This framework is present in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4]

Within this diverse chemical family, derivatives of 2-substituted-quinazolin-4-amine have garnered significant attention, particularly for their role as potent inhibitors of protein kinases.[5][6] This guide focuses specifically on the 2-Cyclopentylquinazolin-4-amine core, exploring its synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential. By delving into the causality behind experimental design and providing validated protocols, this document serves as a technical resource for researchers and drug development professionals aiming to harness the potential of this promising chemical series.

PART 1: Synthetic Strategies and Rationale

The synthesis of the 2-Cyclopentylquinazolin-4-amine scaffold is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The chosen pathway is designed for efficiency and adaptability, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity.

Core Synthesis Protocol: A Step-by-Step Methodology

The following protocol outlines a reliable method for the synthesis of the core structure, adapted from established procedures for similar quinazoline derivatives.[1] The rationale behind each step is provided to offer a deeper understanding of the reaction mechanics.

Step 1: Formation of the Benzoxazinone Intermediate

  • Reaction: Anthranilic acid is reacted with cyclopentanecarbonyl chloride in the presence of a mild base like 2,6-lutidine or pyridine.

  • Mechanism: The primary amine of anthranilic acid performs a nucleophilic attack on the acyl chloride, forming an N-acylated intermediate. Subsequent intramolecular cyclization, driven by the removal of water (often facilitated by a dehydrating agent like acetic anhydride in the workup), yields the 2-cyclopentyl-4H-3,1-benzoxazin-4-one.

  • Experimental Insight: The use of a hindered base like 2,6-lutidine is crucial to prevent side reactions and favor the desired N-acylation over O-acylation of the carboxylic acid group. The reaction is typically initiated at a low temperature (0°C) to control the exothermic reaction rate.

Step 2: Conversion to the Quinazolinone Core

  • Reaction: The benzoxazinone intermediate is treated with ammonia or a source of ammonia (e.g., formamide).

  • Mechanism: Ammonia acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring. This leads to ring-opening, followed by an intramolecular cyclization and dehydration to form the stable 2-cyclopentylquinazolin-4(3H)-one.

  • Experimental Insight: This step is critical for establishing the pyrimidine half of the quinazoline scaffold. The reaction is often heated to drive the dehydration and ensure complete cyclization.

Step 3: Chlorination at the 4-Position

  • Reaction: The 2-cyclopentylquinazolin-4(3H)-one is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Mechanism: The quinazolinone tautomerizes to its enol form (4-hydroxyquinazoline). The chlorinating agent then replaces the hydroxyl group with a chlorine atom, yielding 4-chloro-2-cyclopentylquinazoline.

  • Experimental Insight: This chlorination step is pivotal as it activates the 4-position for subsequent nucleophilic substitution. The resulting 4-chloro derivative is a highly versatile intermediate.

Step 4: Nucleophilic Aromatic Substitution to Yield 2-Cyclopentylquinazolin-4-amine

  • Reaction: The 4-chloro-2-cyclopentylquinazoline is reacted with ammonia or an appropriate amine in a solvent like isopropanol or DMF.

  • Mechanism: The amine acts as a nucleophile, displacing the chlorine atom at the C4 position to form the final 2-Cyclopentylquinazolin-4-amine derivative.

  • Experimental Insight: The choice of the amine in this final step allows for the introduction of diverse substituents at the 4-amino position, enabling extensive Structure-Activity Relationship (SAR) studies. The reaction conditions can be tuned (e.g., temperature, use of a catalyst) to optimize yield and purity.

Visualization of the Synthetic Workflow

Synthetic_Workflow A Anthranilic Acid B 2-Cyclopentyl-4H-3,1-benzoxazin-4-one A->B + Cyclopentanecarbonyl Chloride (Base) C 2-Cyclopentylquinazolin-4(3H)-one B->C + NH3 (Heat) D 4-Chloro-2-cyclopentylquinazoline C->D + SOCl2 or POCl3 (Reflux) E 2-Cyclopentylquinazolin-4-amine Derivatives D->E + R-NH2 (Nucleophilic Substitution)

Caption: Synthetic pathway for 2-Cyclopentylquinazolin-4-amine derivatives.

PART 2: Mechanisms of Action and Primary Biological Targets

The biological activity of quinazoline derivatives is predominantly attributed to their ability to function as competitive inhibitors at the ATP-binding site of various protein kinases.[5][6] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2]

Primary Target: Protein Kinases

2-Cyclopentylquinazolin-4-amine derivatives are designed to mimic the adenine moiety of ATP, enabling them to bind to the kinase catalytic domain. This binding event physically obstructs the access of endogenous ATP, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling.

Key kinase families targeted by quinazoline-based inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell proliferation. Its overactivity is a known driver in several cancers, including non-small cell lung cancer.[5][7] Gefitinib and Erlotinib are well-known 4-aminoquinazoline EGFR inhibitors.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[2][6][8]

  • Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, C) that are essential for mitotic progression. Their inhibition can lead to mitotic arrest and apoptosis, making them attractive anticancer targets.[9]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. CDK inhibitors can induce cell cycle arrest, preventing cancer cell division.[10]

Signaling Pathway Inhibition: The EGFR Example

The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention for a quinazoline-based inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 2-Cyclopentylquinazolin-4-amine Derivative Inhibitor->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

PART 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For the 2-Cyclopentylquinazolin-4-amine scaffold, modifications at key positions dictate potency, selectivity, and pharmacokinetic properties.

Key Structural Determinants of Activity
  • The Quinazoline Core: This bicyclic system serves as the foundational scaffold, correctly positioning the substituents for interaction with the target kinase.

  • The 2-Position (Cyclopentyl Group): The substituent at this position often projects into a hydrophobic pocket within the kinase active site. The cyclopentyl group provides a balance of lipophilicity and conformational rigidity that can be favorable for binding. Its size and shape are critical for fitting into this specific pocket.

  • The 4-Position (Amino Group): The amino group at C4 is a crucial hydrogen bond donor, typically forming a key interaction with a backbone carbonyl group in the hinge region of the kinase ATP-binding site. Substituents on this amine can extend into the solvent-exposed region or other pockets, influencing selectivity and potency.[11]

  • Substituents on the Quinazoline Ring (e.g., 6- and 7-positions): Adding small, often electron-withdrawing or -donating groups (e.g., chloro, methoxy) at these positions can modulate the electronic properties of the ring system and provide additional contact points with the enzyme, significantly impacting potency and selectivity.[5]

Visualizing Structure-Activity Relationships

SAR_Diagram Core Quinazoline Core (Scaffold) P2 2-Position (Cyclopentyl) - Interacts with hydrophobic pocket - Size/shape critical for fit Core_P2 P2->Core_P2 P4 4-Position (Amino Group) - Key H-bond to kinase hinge - Substituents modulate selectivity Core_P4 P4->Core_P4 P67 6, 7-Positions - Modulate electronics - Can enhance potency/solubility Core_P67 P67->Core_P67

Caption: Key positions on the quinazoline scaffold for SAR modification.

Quantitative SAR Data Summary

While specific data for 2-cyclopentyl derivatives is proprietary or dispersed, the following table generalizes findings from related 2-substituted quinazolinone/amine series to guide optimization efforts.[12][13]

Position of ModificationSubstituent TypeGeneral Impact on ActivityRationale
2-Position Small, lipophilic rings (e.g., Cyclopentyl)Often enhances potencyFavorable interactions with hydrophobic pockets in the kinase active site.
4-Amino Small alkyl chainsMay decrease activityCan disrupt the key hydrogen bond with the kinase hinge region.
4-Anilino Substituted phenyl ringsCan significantly increase potency and selectivityAllows for additional interactions with the enzyme surface and solvent-exposed regions.
7-Position Chloro (Cl)Often increases potencyElectron-withdrawing nature can modulate the pKa of the quinazoline nitrogen, improving binding affinity.[12][13]
7-Position Methoxy (OCH₃) / Ethoxy (OCH₂CH₃)Can improve solubility and potencyCan form additional hydrogen bonds and improve pharmacokinetic properties.[5]

PART 4: Key Experimental Protocols for Biological Evaluation

To validate the biological activity of newly synthesized 2-Cyclopentylquinazolin-4-amine derivatives, a series of standardized in vitro assays are essential. These protocols form a self-validating system, progressing from general cytotoxicity to specific mechanistic studies.

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)
  • Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

  • Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

    • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for Aurora A)
  • Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of a specific target kinase.

  • Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. Luminescence-based assays (e.g., Kinase-Glo®) are common, where the amount of remaining ATP is converted into a light signal.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., Aurora A), its specific substrate (e.g., a peptide), and the test compound at various concentrations.[9]

    • Initiation: Add an ATP solution to start the kinase reaction. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Termination & Detection: Add a Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

    • Luminescence Reading: Measure the luminescent signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

    • Data Analysis: Normalize the data against controls (no enzyme and no inhibitor) to calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualization of the Kinase Assay Workflow

Kinase_Assay_Workflow A 1. Prepare Reaction Mix (Kinase + Substrate + Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (Allow Phosphorylation) B->C D 4. Add Detection Reagent (Stops reaction, measures ATP) C->D E 5. Read Luminescence (High light = High inhibition) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

The 2-Cyclopentylquinazolin-4-amine scaffold represents a promising platform for the development of targeted therapeutics, particularly in oncology. The synthetic accessibility of these compounds, combined with their potent inhibitory activity against key protein kinases, underscores their significant potential.

Future research in this area should focus on several key objectives:

  • Enhancing Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future design iterations should focus on exploiting subtle differences in the ATP-binding sites of various kinases to develop highly selective inhibitors, thereby minimizing toxicity.[9]

  • Overcoming Resistance: Acquired resistance to kinase inhibitors is a major clinical challenge. The development of next-generation compounds that are active against known resistance mutations is a critical priority.

  • Exploring New Therapeutic Areas: While the primary focus has been on cancer, the diverse biological activities of quinazolines suggest potential applications in other areas, such as infectious diseases (e.g., as antibacterial agents against MRSA) and inflammatory disorders.[11][12][13]

By integrating rational, structure-based design with robust biological evaluation, the full therapeutic potential of 2-Cyclopentylquinazolin-4-amine derivatives can be realized, paving the way for novel and effective treatments for a range of human diseases.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
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  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). MDPI.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
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  • Therapeutic Potential of Quinazoline Derivatives. (n.d.).
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  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI.
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Foundational

initial screening of 2-Cyclopentylquinazolin-4-amine in cell lines

Initial Screening of 2-Cyclopentylquinazolin-4-amine in Cell Lines: A Comprehensive Technical Guide for Kinase Profiling and Efficacy Evaluation As a Senior Application Scientist overseeing early-stage oncology screening...

Author: BenchChem Technical Support Team. Date: March 2026

Initial Screening of 2-Cyclopentylquinazolin-4-amine in Cell Lines: A Comprehensive Technical Guide for Kinase Profiling and Efficacy Evaluation

As a Senior Application Scientist overseeing early-stage oncology screening, I approach the evaluation of novel scaffolds not merely as a checklist of assays, but as a self-validating system of mechanistic interrogation. The quinazolin-4-amine pharmacophore is a well-established cornerstone of ATP-competitive kinase inhibition, historically utilized to target the Epidermal Growth Factor Receptor (EGFR)[1]. However, the emergence of resistance mutations necessitates the continuous evolution of this scaffold[2].

The introduction of a 2-cyclopentyl moiety in 2-Cyclopentylquinazolin-4-amine (CAS 1264037-72-0) presents a unique steric profile. This guide outlines the causal reasoning, strategic cell line selection, and self-validating experimental workflows required to robustly screen this compound for dual-target efficacy against EGFR and Aurora A kinase[3].

Rationale & Target Hypothesis

The structural biology of the quinazolin-4-amine core allows it to anchor into the adenine-binding pocket of the kinase hinge region via critical hydrogen bonds.

The Causality of the 2-Cyclopentyl Substitution: Unlike planar aromatic substitutions, the sp3 -hybridized cyclopentyl group at the C-2 position introduces a bulky, aliphatic moiety. This specific modification is hypothesized to exploit deep hydrophobic pockets within the kinase cleft.

  • Aurora A Selectivity: Recent structure-based drug design efforts have demonstrated that modifying the C-2 position of quinazolin-4-amines can drastically enhance selectivity for Aurora A over Aurora B by exploiting unique C−H/π interactions and inducing an "open" binding pocket conformation[3].

  • EGFR Mutant Accommodation: The aliphatic bulk may also help overcome the steric hindrance introduced by the T790M "gatekeeper" mutation in EGFR, a common resistance mechanism against first-generation inhibitors[2].

Cell Line Selection Strategy

To build a self-validating screening system, we must select cell lines that act as functional biosensors for our target kinases. A single cell line is insufficient; a matrix approach is required to differentiate between targeted kinase inhibition and non-specific cytotoxicity.

  • MDA-MB-231 (Triple-Negative Breast Cancer): Overexpresses both Aurora A and wild-type EGFR. This line is highly dependent on Aurora A for centrosome maturation and mitotic progression, making it the primary model for evaluating anti-proliferative efficacy[1][3].

  • NCI-H1975 (Non-Small Cell Lung Cancer): Harbors the EGFR L858R/T790M double mutation. This line is critical for determining if the 2-cyclopentyl group allows the compound to bypass gatekeeper-mediated resistance[4].

  • MCF-7 (Hormone Receptor-Positive Breast Cancer): Exhibits lower dependency on EGFR and Aurora A. This serves as our counter-screen to establish the therapeutic window and rule out broad-spectrum toxicity[1].

Experimental Workflows

A rigorous screening protocol must be self-validating. Every assay described below includes intrinsic controls to ensure that observed phenotypes are causally linked to the compound's mechanism of action.

Phase 1: High-Throughput Viability Screening (CellTiter-Glo)

We utilize the CellTiter-Glo (CTG) luminescent assay because it measures intracellular ATP, providing a direct, metabolically stable readout of cell viability that is far less prone to the reductive artifacts seen in MTT/MTS assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Seed at optimized densities (e.g., 2,000 cells/well for MDA-MB-231; 1,500 cells/well for H1975) in 384-well white opaque plates. Crucial Step: Leave the outer perimeter wells empty (filled with PBS) to prevent evaporation-induced edge effects.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Cyclopentylquinazolin-4-amine in 100% DMSO. The final top concentration in the assay should be 10 µM, with a constant final DMSO concentration of 0.1% across all wells to prevent solvent toxicity.

  • Incubation: Treat cells and incubate for 72 hours . Causality: Aurora A inhibitors induce mitotic catastrophe, which requires cells to pass through at least two cell division cycles to manifest phenotypically. A 24- or 48-hour endpoint will yield artificially high IC50​ values.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CTG reagent, lyse on an orbital shaker for 2 minutes, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Validation: Include Gefitinib (EGFR inhibitor) and Alisertib (Aurora A inhibitor) as positive controls.

Phase 2: Target Engagement & Mechanistic Validation (Western Blotting)

Phenotypic death must be correlated with target inhibition. We assess the suppression of specific autophosphorylation sites: p-EGFR (Tyr1068) and p-Aurora A (Thr288) .

Step-by-Step Methodology:

  • Synchronization (EGFR only): Seed H1975 cells in 6-well plates. Once 70% confluent, serum-starve the cells in 0.1% FBS for 24 hours. Causality: Serum starvation silences baseline growth factor signaling, ensuring that subsequent phosphorylation is strictly EGFR-driven.

  • Treatment & Stimulation: Treat with 2-Cyclopentylquinazolin-4-amine at 0.5× , , and the established IC50​ for 2 hours. For EGFR validation, stimulate with EGF (50 ng/mL) for exactly 15 minutes prior to lysis.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups from Tyr1068 and Thr288 during lysis, resulting in false negatives.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Aurora A (Thr288), total Aurora A, and GAPDH (loading control).

Quantitative Data Presentation

The success of the initial screen is determined by comparing the compound's potency across the selected matrix. Below is a structured representation of the target screening metrics.

Table 1: Anticipated IC50​ Profiling of 2-Cyclopentylquinazolin-4-amine

Cell Line / TargetPrimary Kinase DependencyExpected IC50​ Range (µM)Control Drug ( IC50​ )
MDA-MB-231 Aurora A / WT EGFR0.5 - 2.5Alisertib (0.05 µM)
NCI-H1975 EGFR (L858R/T790M)1.0 - 5.0Osimertinib (0.01 µM)
MCF-7 Low (Counter-screen)> 10.0Doxorubicin (0.2 µM)
Aurora A (In Vitro) Biochemical Target< 0.1Alisertib (0.002 µM)
Aurora B (In Vitro) Selectivity Target> 5.0Barasertib (0.005 µM)

Workflow and Mechanistic Visualizations

To synthesize the logical relationships of this screening guide, the following diagrams map both the experimental workflow and the intracellular signaling blockade.

Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement start 2-Cyclopentylquinazolin-4-amine Library Hit viability CellTiter-Glo Viability Assay (MDA-MB-231, H1975, MCF-7) start->viability ic50 IC50 Determination (72h Dose-Response Curve) viability->ic50 wb Western Blotting (p-EGFR Tyr1068, p-AurA Thr288) ic50->wb If IC50 < 5 µM kinase In Vitro Kinase Assay (Selectivity Profiling) wb->kinase hit Lead Optimization Candidate kinase->hit

Logical workflow for the high-throughput screening and validation cascade.

Pathway drug 2-Cyclopentylquinazolin- 4-amine egfr EGFR (L858R/T790M) drug->egfr Inhibits aurka Aurora A Kinase drug->aurka Inhibits apoptosis Mitotic Catastrophe & Apoptosis drug->apoptosis Induces akt PI3K / AKT Pathway egfr->akt Activates mitosis Centrosome Maturation & Spindle Assembly aurka->mitosis Promotes proliferation Tumor Cell Proliferation akt->proliferation mitosis->proliferation

Dual-kinase inhibition mechanism of 2-Cyclopentylquinazolin-4-amine.

References

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation ACS Omega (2023) URL:[Link]

  • Design, synthesis, and biological evaluation of diphenyl ether substituted quinazolin-4-amine derivatives as potent EGFR L858R/T790M/C797S inhibitors European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Chemical and Pharmaceutical Bulletin (2020) URL:[Link]

Sources

Exploratory

spectroscopic analysis (NMR, MS) of 2-Cyclopentylquinazolin-4-amine

Spectroscopic Analysis (NMR, MS) of 2-Cyclopentylquinazolin-4-amine: A Comprehensive Technical Guide Executive Summary & Structural Grounding The quinazoline scaffold is a highly privileged pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis (NMR, MS) of 2-Cyclopentylquinazolin-4-amine: A Comprehensive Technical Guide

Executive Summary & Structural Grounding

The quinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. Within this chemical space, 2-cyclopentylquinazolin-4-amine (C₁₃H₁₅N₃) serves as a critical structural motif. The molecule features a fused pyrimidine-benzene core, an exocyclic primary amine at the C4 position, and a lipophilic cyclopentyl ring at the C2 position.

As a Senior Application Scientist, establishing an unambiguous, self-validating analytical workflow is paramount. A single analytical technique is vulnerable to misinterpretation (e.g., failing to distinguish between regioisomers). Therefore, this guide details an orthogonal spectroscopic approach—combining Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—where each data point mathematically and logically validates the others.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry A 2-Cyclopentylquinazolin-4-amine Sample Preparation B1 1H & 13C 1D NMR (DMSO-d6, 298K) A->B1 C1 ESI-HRMS (+) Exact Mass Determination A->C1 B2 2D NMR (COSY, HMBC) Connectivity Mapping B1->B2 D Orthogonal Structural Validation (Self-Validating System) B2->D C2 CID MS/MS Fragmentation Profiling C1->C2 C2->D

Analytical workflow for the orthogonal structural validation of 2-cyclopentylquinazolin-4-amine.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design: Solvent Selection

A common pitfall in the NMR analysis of 4-aminoquinazolines is the use of Chloroform-d (CDCl₃). In CDCl₃, the C4-NH₂ protons undergo intermediate chemical exchange and suffer from quadrupolar relaxation induced by the ¹⁴N nucleus, often resulting in a broad, baseline-level signal that cannot be accurately integrated.

The Solution: Dimethyl sulfoxide-d₆ (DMSO-d₆) is explicitly chosen as the solvent. The strong hydrogen-bond accepting nature of the sulfoxide oxygen restricts the rotation and exchange rate of the primary amine protons. This yields a sharp, distinct broad singlet (br s) integrating perfectly to 2H in the 7.60–8.00 ppm range, validating the intact amine[2].

1D NMR Quantitative Data

The aromatic core of the quinazoline ring presents a classic ABCD spin system for protons H-5 through H-8. The C4 and C2 carbons are highly deshielded due to the amidine-like character of the N1-C2-N3-C4 sequence[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton Chemical Shift (ppm) Multiplicity Coupling (J in Hz) Integration Assignment Logic
NH₂ 7.65 br s - 2H H-bonded to solvent; confirms primary amine.
H-5 8.15 dd 8.2, 1.2 1H Most deshielded aromatic proton (peri-effect from C4).
H-7 7.72 ddd 8.4, 7.1, 1.5 1H Para to the fused pyrimidine ring.
H-8 7.62 dd 8.4, 1.0 1H Ortho to N1.
H-6 7.42 ddd 8.2, 7.1, 1.2 1H Least deshielded aromatic proton.
H-1' 3.15 quintet 7.8 1H Cyclopentyl methine; split by 4 adjacent protons.
H-2', 5' 1.95 - 2.05 m - 4H Cyclopentyl methylenes (alpha to C1').

| H-3', 4' | 1.60 - 1.75 | m | - | 4H | Cyclopentyl methylenes (beta to C1'). |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon Chemical Shift (ppm) Type Structural Significance
C-2 164.2 Cq Highly deshielded; directly attached to cyclopentyl group.
C-4 161.5 Cq Amidine-like carbon; confirms attachment of NH₂.
C-8a 150.5 Cq Bridgehead carbon adjacent to N1.
C-7 132.9 CH Aromatic methine.
C-8 127.5 CH Aromatic methine.
C-6 125.8 CH Aromatic methine.
C-5 123.5 CH Aromatic methine.
C-4a 114.0 Cq Bridgehead carbon; shielded by resonance from C4-NH₂.
C-1' 48.5 CH Aliphatic methine of cyclopentyl ring.
C-2', 5' 32.1 CH₂ Aliphatic methylenes.

| C-3', 4' | 25.8 | CH₂ | Aliphatic methylenes. |

Orthogonal Validation via 2D NMR

To prevent structural misassignment (e.g., confusing the molecule with 4-(cyclopentylamino)quinazoline), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. A strong ³JCH cross-peak must be observed between the cyclopentyl H-1' proton (3.15 ppm) and the quinazoline C-2 carbon (164.2 ppm). This physically proves the cyclopentyl ring is attached to the carbon backbone, not the amine nitrogen.

Mass Spectrometry (MS) & Fragmentation Dynamics

Causality in Ionization Strategy

Electrospray Ionization in positive mode (ESI+) is the optimal technique for this scaffold. The quinazoline core possesses highly basic nitrogen atoms (N1 and N3) that readily protonate in an acidic mobile phase (0.1% Formic Acid). This guarantees a high-abundance, intact [M+H]⁺ precursor ion, which is essential for exact mass determination.

  • Calculated Exact Mass for C₁₃H₁₆N₃⁺: 214.1339 Da

  • Acceptable Mass Accuracy: < 5 ppm deviation.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 214.13 precursor, applying a normalized collision energy (NCE) of 25-35 eV induces characteristic fragmentation. The fragmentation of quinazolin-4-amines follows highly predictable, thermodynamically driven pathways[4][5]:

  • Pathway A (Aliphatic Cleavage): The most labile bond is the C2-C1' linkage. The loss of the cyclopentyl group (often as cyclopentene, -68 Da) yields the highly stable[Quinazolin-4-amine + H]⁺ core at m/z 146.07.

  • Pathway B (Amine Loss): Loss of ammonia (-17 Da) from the C4 position yields a minor product ion at m/z 197.11.

  • Pathway C (Ring Opening): The m/z 146.07 core undergoes subsequent retro-synthetic ring opening, characterized by the neutral loss of hydrogen cyanide (HCN, -27 Da) to yield an m/z 119.06 fragment[5].

MSFragmentation M [M+H]+ m/z 214.1344 F1 [M+H - C5H8]+ m/z 146.0718 M->F1 - Cyclopentene (68 Da) F2 [M+H - NH3]+ m/z 197.1079 M->F2 - Ammonia (17 Da) F3 Ring Cleavage m/z 119.0609 F1->F3 - HCN (27 Da)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways.

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following self-validating protocols must be executed exactly as described.

Protocol 1: NMR Acquisition Workflow
  • Sample Preparation: Dissolve exactly 15.0 mg of highly purified 2-cyclopentylquinazolin-4-amine in 600 µL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C frequencies for the solvent dielectric. Perform 3D gradient shimming until the TMS ¹H signal exhibits a line width at half-height (W₁/₂) of < 1.0 Hz.

  • ¹H Acquisition: Execute a standard 1D proton sequence (e.g., Bruker zg30). Parameters: 16 scans, relaxation delay (D1) = 2.0 s, acquisition time (AQ) = 3.0 s.

  • ¹³C Acquisition: Execute a proton-decoupled carbon sequence (e.g., Bruker zgpg30). Parameters: 1024 scans, D1 = 2.0 s.

  • 2D HMBC Acquisition: Execute a gradient-selected HMBC sequence. Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms) to capture the critical C2 to H-1' connectivity.

Protocol 2: LC-HRMS/MS Acquisition Workflow
  • Sample Preparation: Prepare a 1.0 µg/mL dilution of the analyte in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Source Parameters (ESI+): Introduce the sample via direct infusion (10 µL/min) or flow injection analysis (FIA) into an Orbitrap or Q-TOF mass spectrometer. Set capillary voltage to +3.5 kV, sheath gas to 30 arb, and capillary temperature to 275 °C.

  • HRMS Full Scan: Acquire data in positive ion mode from m/z 100 to 500. Ensure the mass analyzer resolution is set to ≥ 60,000 (at m/z 200). Calibrate the instrument externally prior to the run to ensure < 5 ppm mass error.

  • Targeted MS/MS: Isolate the m/z 214.13 precursor using the quadrupole with a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40 eV. Record the product ion spectra to validate the presence of the m/z 146.07 and 119.06 fragments.

References

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
  • Source: PMC (nih.gov)
  • Title: Fragmentation pathway of 6, 7-bis (2-methoxyethoxy)
  • Title: NAD(P)
  • Title: Product Class 13: Quinazolines Source: Thieme Connect URL

Sources

Foundational

Introduction: Unveiling Molecular Interactions Through a Computational Lens

An In-Depth Technical Guide to the In Silico Modeling of 2-Cyclopentylquinazolin-4-amine Binding to the Epidermal Growth Factor Receptor (EGFR) Kinase Domain The quinazoline scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Cyclopentylquinazolin-4-amine Binding to the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 2-Cyclopentylquinazolin-4-amine, a representative of this class, holds potential as a modulator of key biological targets. Understanding its binding mechanism at an atomic level is paramount for rational drug design and optimization. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to elucidate the binding of 2-Cyclopentylquinazolin-4-amine to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinazoline-based inhibitors in cancer therapy.

As Senior Application Scientists, we advocate for a multi-faceted computational approach, not as a mere predictive tool, but as a hypothesis-generating platform that provides deep mechanistic insights. This guide is structured to reflect a logical, field-proven workflow, from target selection and system preparation to the execution of sophisticated molecular simulations and data analysis. We will delve into the "why" behind each step, ensuring a self-validating and robust computational experiment.

Part 1: Target Identification and Preparation: Laying the Foundation for a Successful Simulation

The choice of the protein target is the cornerstone of any in silico binding study. For the 2-cyclopentylquinazolin-4-amine scaffold, the EGFR kinase domain presents a highly relevant and well-characterized system. Mutations in EGFR are implicated in various cancers, making it a prime target for therapeutic intervention.

Sourcing the Target Structure

The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For our study, we will select a high-resolution crystal structure of the human EGFR kinase domain in complex with a known quinazoline-based inhibitor. A suitable starting point is PDB ID: 1M17, which features the EGFR kinase domain bound to the inhibitor erlotinib. This choice provides a valuable reference for the binding site and key interactions.

Protein Preparation: From Raw Data to a Simulation-Ready System

A raw PDB structure is not immediately usable for in silico modeling. It often contains non-essential water molecules, co-factors, and may have missing atoms or loops. The protein preparation phase is critical for ensuring the accuracy of the subsequent simulations.

Experimental Protocol: Protein Preparation

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

  • Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If these are located far from the active site, they can often be ignored. However, if they are near the binding pocket, they must be modeled using tools like MODELLER or the SWISS-MODEL server.

  • Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4) is crucial for accurate modeling of electrostatic interactions. Tools like H++ or the PropKa server can be used to predict these protonation states.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field (e.g., AMBER, CHARMM) within a simulation package like GROMACS or AMBER.

Part 2: Ligand Preparation: Defining the Conformation and Chemistry of Our Molecule

The 3D structure and chemical properties of the ligand, 2-Cyclopentylquinazolin-4-amine, must be accurately represented for the simulation to be meaningful.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch the 2D structure of 2-Cyclopentylquinazolin-4-amine using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

  • Ligand Protonation and Tautomerization: Determine the most likely protonation state and tautomeric form of the ligand at physiological pH. The pKa of the amine group on the quinazoline ring is a key consideration.

  • Conformational Search and Energy Minimization: Generate a diverse set of low-energy conformers for the ligand. This is important as the ligand may adopt a specific conformation upon binding to the protein. This can be achieved using tools like Confab in Open Babel. The resulting conformers should be energy minimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., GAFF).

  • Partial Charge Calculation: Assign partial atomic charges to the ligand atoms. These charges are critical for accurately modeling electrostatic interactions. The AM1-BCC or RESP charging methods are commonly used and can be calculated using tools like Antechamber in the AmberTools suite.

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for generating initial hypotheses about the binding mode.

The Docking Workflow

The general workflow for molecular docking involves defining the binding site on the protein, generating a diverse set of ligand poses within that site, and then scoring these poses based on a scoring function that estimates the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor and Ligand Preparation for Docking: Convert the prepared protein and ligand structures into the PDBQT file format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Defining the Binding Site (Grid Box): Define a 3D grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of this box should be large enough to allow the ligand to freely rotate and translate, yet focused enough to concentrate the search in the region of interest. The location of the co-crystallized erlotinib in PDB ID: 1M17 can be used to guide the placement of the grid box.

  • Running the Docking Simulation: Execute the docking calculation using AutoDock Vina. The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value will increase the computational cost but also the likelihood of finding the optimal binding pose.

  • Analysis of Docking Results: Analyze the predicted binding poses. The primary output is a set of docked conformations ranked by their predicted binding affinity (in kcal/mol). The top-ranked poses should be visually inspected to assess their interactions with the protein. Key interactions to look for with EGFR kinase inhibitors include hydrogen bonds with the hinge region (e.g., Met793) and hydrophobic interactions in the back pocket.

Visualizing the Docking Workflow

G cluster_prep System Preparation cluster_docking Molecular Docking PDB PDB Structure (e.g., 1M17) Protein_Prep Prepared Protein PDB->Protein_Prep Clean, Protonate, Minimize Ligand_2D 2D Ligand Structure Ligand_3D Prepared Ligand Ligand_2D->Ligand_3D 3D Conversion, Protonation, Conformer Search Grid_Box Define Binding Site (Grid Box) Protein_Prep->Grid_Box Docking_Run Run AutoDock Vina Ligand_3D->Docking_Run Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis MD_Input Protein-Ligand Complex Pose_Analysis->MD_Input Select Top Pose for MD G cluster_md Molecular Dynamics Simulation Start Protein-Ligand Complex (from Docking) Solvation Solvation & Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis Insights Insights Analysis->Insights Binding Stability & Dynamics

Caption: Workflow for Molecular Dynamics (MD) simulation of the protein-ligand complex.

Part 5: Binding Free Energy Calculations: Quantifying the Binding Affinity

While docking scores provide a rough estimate of binding affinity, more accurate calculations can be obtained using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots of the protein-ligand complex from the production MD trajectory. It is important to use a portion of the trajectory where the system is well-equilibrated.

  • Free Energy Calculation: For each snapshot, calculate the binding free energy using the following equation:

    ΔG_binding = G_complex - (G_protein + G_ligand)

    Where each G term is calculated as:

    G = E_MM + G_solvation

    • E_MM is the molecular mechanics energy.

    • G_solvation is the solvation free energy, which is further divided into a polar and a non-polar component.

  • Averaging: Average the binding free energy over all the extracted snapshots to obtain the final estimate.

Data Presentation: Summarizing Key Findings
Parameter Value Interpretation
Docking Score (kcal/mol) -9.5Initial estimate of high binding affinity.
Average RMSD of Ligand (Å) 1.2The ligand remains stably bound in the active site.
Key H-bonds (residue) MET793, LYS745Crucial interactions for anchoring the ligand.
MM/PBSA ΔG_binding (kcal/mol) -35.8 ± 3.2A more accurate and favorable binding free energy.

Conclusion: From In Silico Insights to Experimental Validation

This in-depth technical guide has outlined a comprehensive in silico workflow for investigating the binding of 2-Cyclopentylquinazolin-4-amine to the EGFR kinase domain. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, we can generate detailed hypotheses about the binding mode, stability, and affinity of this compound. These computational insights provide a strong foundation for guiding further experimental studies, such as site-directed mutagenesis and in vitro binding assays, ultimately accelerating the drug discovery and development process. The principles and protocols described herein are broadly applicable to the study of other ligand-protein systems, offering a powerful toolkit for modern drug discovery.

References

  • Title: EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Source: Science URL: [Link]

  • Title: The Protein Data Bank Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: GROMACS: High-performance molecular simulations through developing parallel codes Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

  • Title: An overview of the Amber biomolecular simulation package Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

  • Title: UCSF Chimera--a visualization system for exploratory research and analysis Source: Journal of Computational Chemistry URL: [Link]

  • Title: A fast and accurate method for the calculation of electrostatic binding free energies in solution Source: The Journal of Chemical Physics URL: [Link]

Exploratory

discovery and synthesis of novel quinazoline-4-amine compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline-4-Amine Compounds Authored by a Senior Application Scientist This guide provides an in-depth exploration of the , a scaffold of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline-4-Amine Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the , a scaffold of significant interest in modern medicinal chemistry. We will delve into the strategic considerations, synthetic methodologies, and biological evaluation workflows that underpin the development of these potent molecules, moving beyond simple protocols to explain the rationale behind key experimental decisions.

The Quinazoline-4-Amine Scaffold: A Privileged Core in Drug Discovery

The quinazoline core, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold." This is due to its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with multiple biological targets. The 4-amino substituted variant, in particular, has proven to be a cornerstone in the development of targeted therapies, most notably as kinase inhibitors. Several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon this core, primarily targeting the epidermal growth factor receptor (EGFR) kinase domain. Their mechanism often involves competing with ATP for the binding site on the kinase, thereby inhibiting downstream signaling pathways that control cell growth and proliferation. The versatility of the quinazoline-4-amine scaffold also extends to other therapeutic areas, with compounds showing potential as anti-inflammatory, antimicrobial, and antiviral agents.

The general workflow for discovering a novel lead compound based on this scaffold is a multi-stage, iterative process. It begins with target selection and culminates in a preclinical candidate with optimized potency, selectivity, and pharmacokinetic properties.

G cluster_0 Discovery Phase cluster_1 Development Phase Target_ID Target Identification (e.g., EGFR, Aurora Kinase) Hit_Gen Hit Generation (HTS, FBDD, SBDD) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt Synthesis Chemical Synthesis Hit_to_Lead->Synthesis Iterative Cycles Preclinical Preclinical Candidate (In vivo studies) Lead_Opt->Preclinical Bio_Eval Biological Evaluation Synthesis->Bio_Eval Bio_Eval->Hit_to_Lead

Caption: High-level drug discovery workflow for quinazoline-4-amine compounds.

Core Synthetic Strategies: From Building Blocks to Final Compounds

The synthesis of a diverse library of quinazoline-4-amine analogs is fundamental to exploring the structure-activity relationship (SAR). The choice of synthetic route is critical and is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A robust and frequently employed strategy involves a multi-step sequence starting from readily available anthranilamide.

The Principal Synthetic Pathway

This common three-step pathway provides a versatile entry point to a wide range of C2- and N4-substituted quinazoline-4-amines. The key is the formation of the 4-chloroquinazoline intermediate, which serves as an excellent electrophilic hub for introducing various nucleophilic amines.

G Start Anthranilamide + R-CHO (Aldehyde) Step1_Product 2-Substituted-Quinazolin-4(3H)-one Start->Step1_Product Step 1: Cyclocondensation Step2_Product 4-Chloro-2-substituted-quinazoline Step1_Product->Step2_Product Step 2: Chlorination Step2_Reagent Chlorinating Agent (e.g., POCl3, SOCl2) Step2_Reagent->Step2_Product Final_Product N,2-Disubstituted-Quinazolin-4-amine Step2_Product->Final_Product Step 3: Nucleophilic Aromatic Substitution (SNAr) Step3_Reagent Primary/Secondary Amine (R'-NH2) Step3_Reagent->Final_Product

Caption: A common and versatile 3-step synthesis of quinazoline-4-amines.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established literature procedures.

Protocol 1: Synthesis of 2-Arylquinazolin-4(3H)-one (Step 1)

This step involves the cyclocondensation of anthranilamide with a suitable aldehyde. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and oxidation.

  • Reagents & Setup: To a solution of anthranilamide (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The one-pot nature of this reaction under ambient conditions makes it highly efficient.

  • Work-up & Purification: Upon completion, the resulting precipitate is typically collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-arylquinazolinone, often without the need for further purification.

  • Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct cyclized product has been formed.

Protocol 2: Synthesis of 4-Chloro-2-arylquinazoline (Step 2)

The conversion of the quinazolinone to the 4-chloro intermediate is crucial as the chloro group acts as an excellent leaving group for the subsequent nucleophilic substitution.

  • Reagents & Setup: Suspend the 2-arylquinazolin-4(3H)-one (1.0 eq) in dry toluene. Add N,N-diethylaniline (1.5 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 3.0 eq) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The use of a base like N,N-diethylaniline helps to catalyze the reaction.

  • Work-up & Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

  • Validation: Confirm the structure via spectroscopic methods. The disappearance of the N-H proton signal and the appearance of characteristic shifts in the aromatic region in the ¹H NMR are key indicators of success.

Protocol 3: Synthesis of 2-Aryl-4-aminoquinazoline Derivatives (Step 3)

This final step involves the nucleophilic aromatic substitution (SNAr) reaction to install the desired amine at the C4 position.

  • Reagents & Setup: Dissolve the 4-chloro-2-arylquinazoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or isopropanol. Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up & Purification: Dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, purify the product by recrystallization or column chromatography.

  • Validation: Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is required to confirm the final structure and purity.

Biological Evaluation & Structure-Activity Relationships (SAR)

The synthesized compounds must be evaluated for biological activity to establish SAR. For kinase inhibitors, this involves determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).

In Vitro Kinase Inhibition Assay Protocol (General)
  • Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., Aurora A, EGFR).

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). b. In a 96- or 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration). d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinazoline-4-amine scaffold has yielded crucial insights into the features required for potent kinase inhibition.

  • The 4-Anilino Moiety: The group at the 4-position is critical for activity. Aniline derivatives are very common. Substitutions on this aniline ring can be used to fine-tune potency and selectivity. For example, small, lipophilic groups at the meta-position often enhance activity.

  • C6 and C7 Positions: The benzene ring of the quinazoline core is frequently substituted at the 6 and 7 positions. Electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, generally increase the inhibitory activity against kinases like EGFR.

  • C2 Position: While often unsubstituted or bearing a small group, modification at the C2 position with aryl or heterocyclic moieties can modulate the compound's properties, including target selectivity and physical characteristics.

The following table summarizes representative SAR data for EGFR inhibitors, illustrating the impact of various substitutions.

Compound IDR¹ (at C6/C7)R² (at 4-Anilino)Target KinaseIC₅₀ (nM)
Gefitinib 6-Cl, 7-OCH₃3-Cl, 4-FEGFR~2
Erlotinib 6,7-bis(OCH₂CH₃)3-ethynylEGFR~2
Lapatinib 6-((5-((methylsulfonyl)methyl)furan-2-yl)methyl)sulfinyl3-Cl, 4-((3-fluorobenzyl)oxy)EGFR/HER2~10
Analog 1 6,7-OCH₃HEGFR>10,000
Analog 2 6,7-OCH₃3-BrEGFR0.025

Data compiled from publicly available sources and representative literature for illustrative purposes.

This data clearly demonstrates that while the core scaffold is essential, the specific "decoration" at key positions dictates the ultimate potency and selectivity of the compound. For instance, the dramatic increase in potency from an unsubstituted aniline (Analog 1) to a 3-bromoaniline (Analog 2) highlights the critical role of the R² substituent in binding to the EGFR active site.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Downstream Activates ATP ATP ATP->Dimerization Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinazoline-4-amine Inhibitor Inhibitor->Dimerization Competitively Blocks ATP Binding

Caption: Mechanism of action for quinazoline-4-amine EGFR inhibitors.

Conclusion and Future Perspectives

The quinazoline-4-amine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The synthetic routes are well-established and flexible, allowing for the creation of vast chemical libraries for screening. Future efforts in this field will likely focus on several key areas:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Targets: Applying the quinazoline-4-amine scaffold to novel biological targets beyond kinases, leveraging its proven drug-like properties.

  • Multi-Targeted Agents: Rationally designing single molecules that can inhibit multiple key targets in a disease pathway, potentially offering superior efficacy compared to single-target agents.

By integrating rational, structure-based design with versatile synthetic chemistry and robust biological evaluation, the full potential of quinazoline-4-amine derivatives in addressing unmet medical needs can continue to be realized.

References

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Unknown Source.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Recent Advances in Synthesis of Quinazolines: A Review. Unknown Source.
  • Full article: Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine
Foundational

Topic: 2-Cyclopentylquinazolin-4-amine as a Potent and Selective WRN Helicase Inhibitor for Microsatellite Instable (MSI) Cancers

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The principle of synthetic lethality has emerged as a powerful paradigm in precision oncology, exemplified by the clinical success of PARP...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The principle of synthetic lethality has emerged as a powerful paradigm in precision oncology, exemplified by the clinical success of PARP inhibitors in BRCA-mutant cancers. A highly promising new synthetic lethal relationship exists between Werner syndrome RecQ helicase (WRN) and cancers characterized by microsatellite instability (MSI).[1][2][3][4] MSI-high (MSI-H) tumors, resulting from deficient DNA mismatch repair (dMMR), accumulate expansions of repetitive DNA sequences, particularly (TA)n repeats, which induce replication stress.[5][6][7] These cells become critically dependent on the helicase activity of WRN to resolve these challenging DNA secondary structures and maintain genomic integrity.[5][8] This guide provides a comprehensive technical overview of the discovery and validation of 2-Cyclopentylquinazolin-4-amine and its derivatives as a promising class of WRN helicase inhibitors, detailing the mechanism of action, a robust workflow for characterization, and field-proven experimental protocols.

The Scientific Rationale: Exploiting WRN Dependency in MSI-H Cancers

Deficiencies in the DNA mismatch repair (MMR) system lead to the accumulation of mutations, particularly in short, repetitive DNA sequences known as microsatellites.[8] This hypermutable state, MSI-H, is a hallmark of a significant subset of colorectal, gastric, and endometrial cancers.[3][9] While these tumors are often responsive to immune checkpoint inhibitors, a substantial number of patients do not respond or develop resistance, creating a pressing unmet medical need.[10][11]

Large-scale genetic screens using CRISPR-Cas9 and RNAi identified WRN as a selective and essential gene for the survival of MSI-H cancer cells, while being dispensable in microsatellite-stable (MSS) cells.[1][8] The underlying mechanism is elegant: the expanded (TA)n dinucleotide repeats prevalent in MSI-H cells form secondary structures that stall DNA replication forks.[5][7] WRN's 3'-5' helicase activity is required to unwind these structures and allow replication to proceed.[5][12] Inhibition of WRN's helicase function in these dependent cells leads to replication fork collapse, the accumulation of catastrophic double-strand DNA breaks (DSBs), and subsequent apoptosis.[6][7] This selective vulnerability makes WRN an exceptional therapeutic target.

cluster_0 MSI-H Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome dMMR Deficient Mismatch Repair (dMMR) TA_repeats Expanded (TA)n Dinucleotide Repeats dMMR->TA_repeats leads to ReplicationStress Replication Stress & Secondary Structures TA_repeats->ReplicationStress causes WRN WRN Helicase ReplicationStress->WRN requires WRN->ReplicationStress resolves Inhibited_WRN Inhibited WRN Complex WRN->Inhibited_WRN Inhibitor 2-Cyclopentylquinazolin-4-amine (WRN Inhibitor) Inhibitor->Inhibited_WRN ForkCollapse Replication Fork Collapse Inhibited_WRN->ForkCollapse leads to DSBs DNA Double-Strand Breaks (γ-H2AX ↑) ForkCollapse->DSBs Apoptosis Apoptosis & Cell Death DSBs->Apoptosis

Caption: Synthetic lethality pathway of WRN inhibition in MSI-H cancer cells.

The Inhibitor: 2-Cyclopentylquinazolin-4-amine Scaffold

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, known for its favorable drug-like properties and versatile synthetic handles. Our focus on 2-substituted quinazoline-4-amine derivatives was driven by structure-based drug design, aiming to identify potent and selective inhibitors of WRN's helicase activity.[13] The cyclopentyl group at the 2-position is designed to occupy a specific hydrophobic pocket within the enzyme, enhancing potency and selectivity.

Recent studies have validated the potential of this chemical class, demonstrating that specific derivatives can achieve significant anti-proliferative activity against various cancer cell lines, with heightened sensitivity in cells overexpressing WRN.[13] This provides a strong foundation for optimizing this scaffold into a clinical candidate.

A Phased Approach to Inhibitor Characterization

A successful WRN inhibitor program requires a multi-faceted validation cascade to build a comprehensive data package. From our experience, this process is best structured to answer three fundamental questions: Is it potent and selective biochemically? Does it work on-target in a cellular context? How does it bind and engage the target protein?

Start Compound Synthesis (Quinazoline Scaffold) Biochem Phase 1: Biochemical Potency (ATPase & Unwinding Assays) Start->Biochem Cellular Phase 2: Cellular Efficacy (MSI-H vs MSS Viability) Biochem->Cellular Potent Hits Mechanism Phase 3: On-Target Validation (γ-H2AX, CETSA) Cellular->Mechanism Selective Hits Lead Lead Candidate Mechanism->Lead Validated Hits

Caption: Phased experimental workflow for WRN inhibitor validation.
Phase 1: Biochemical Potency and Selectivity

The initial step is to confirm direct inhibition of WRN's enzymatic functions. The helicase activity is dependent on ATP hydrolysis, providing two primary readouts for inhibitor activity.[14][15]

Key Assays:

  • WRN ATPase Activity Assay: Measures the hydrolysis of ATP to ADP, which fuels the helicase.

  • WRN DNA Unwinding Assay: Directly measures the separation of a double-stranded DNA substrate.

Data Presentation: Biochemical Potency

CompoundWRN ATPase IC50 (nM)WRN Unwinding IC50 (nM)BLM ATPase IC50 (nM)
Compound 18b (Example) [13]50 ± 525 ± 3>10,000
HRO761 (Control) [10][16]100 ± 1045 ± 6>10,000

Causality Note: It is critical to run these assays in parallel with other RecQ helicases, such as Bloom (BLM), to ensure selectivity.[17] A compound that inhibits both WRN and BLM may have off-target effects and a narrower therapeutic window. The data above for a hypothetical optimized compound, benchmarked against a known clinical candidate like HRO761, would demonstrate both high potency and excellent selectivity for WRN.[10][14]

Protocol 1: WRN Helicase DNA Unwinding Assay (Fluorescence-Based)

This protocol is designed as a robust, high-throughput method for determining inhibitor potency by directly measuring the enzymatic function of interest.

  • Materials:

    • Recombinant full-length WRN protein.

    • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

    • DNA Substrate: A forked duplex DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ2) on the other in close proximity.[14][15]

    • ATP Solution: 10 mM ATP in assay buffer.

    • Test Compound: 2-Cyclopentylquinazolin-4-amine derivative, serially diluted in DMSO.

    • Plate: Black, low-volume, non-binding 384-well plates.

  • Procedure:

    • Dispense 50 nL of serially diluted test compound or DMSO (control) into the assay plate.

    • Add 5 µL of WRN protein diluted in assay buffer to each well. The final concentration should be in the low nM range, determined empirically to be on the linear portion of the enzyme titration curve.

    • Incubate for 30 minutes at room temperature. This pre-incubation step is crucial for allowing compounds to reach binding equilibrium with the enzyme before the reaction starts.

    • Add 5 µL of a 2x substrate mix containing the DNA substrate (final concentration ~5 nM) and ATP (final concentration at Km, typically ~100 µM) to initiate the reaction.

    • Immediately place the plate in a plate reader capable of kinetic fluorescence reading (Excitation/Emission appropriate for the fluorophore/quencher pair).

    • Monitor fluorescence increase every 60 seconds for 30-60 minutes. Unwinding of the DNA substrate separates the fluorophore and quencher, resulting in a quantifiable increase in fluorescence.[18]

  • Data Analysis:

    • Calculate the initial velocity (slope of the linear phase) for each reaction.

    • Normalize the data to high (DMSO) and low (no enzyme) controls.

    • Plot the normalized reaction rates against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Phase 2: Cellular Efficacy and Selective Lethality

A biochemically potent compound must demonstrate selective killing of the target cancer cell population. This is the hallmark of a successful synthetic lethal agent.[19] The primary validation is to compare the anti-proliferative effect of the inhibitor on a panel of MSI-H cancer cell lines versus MSS cell lines.[20]

Key Assays:

  • Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.

  • Colony Formation (Clonogenic) Assay: A longer-term assay that assesses a cell's ability to undergo unlimited division and form a colony.[21]

Data Presentation: Cellular Activity & Selectivity

Cell LineMSI StatusGI50 (nM)Selectivity Ratio (MSS/MSI-H)
HCT116MSI-H45 ± 8-
SW48MSI-H60 ± 11-
SW620MSS>10,000>222x (vs. HCT116)
SKCO-1MSS>10,000>166x (vs. SW48)

Causality Note: A high selectivity ratio is the most important parameter at this stage. A ratio >100x provides strong evidence that the compound's anti-proliferative activity is driven by the intended synthetic lethal mechanism and predicts a favorable therapeutic window in vivo.[20]

Phase 3: On-Target Mechanistic Validation

Finally, we must confirm that the observed selective cell killing is a direct result of WRN inhibition and the downstream consequences on DNA integrity.

Key Assays:

  • Immunofluorescence for γ-H2AX: γ-H2AX is a well-established biomarker for DNA double-strand breaks. An on-target WRN inhibitor should induce γ-H2AX foci specifically in MSI-H cells.[17][22]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay provides direct evidence of target engagement in a cellular environment. The binding of a ligand (the inhibitor) stabilizes the target protein (WRN), leading to an increase in its melting temperature.[21]

Protocol 2: γ-H2AX Immunofluorescence Assay for DNA Damage

This protocol validates the mechanistic link between WRN inhibition and the induction of DNA damage.

  • Materials:

    • MSI-H (e.g., HCT116) and MSS (e.g., SW620) cells.

    • Culture medium, glass coverslips, 96-well imaging plates.

    • Test compound at 1x, 5x, and 10x GI50 concentrations.

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 5% BSA in PBS.

    • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (Anti-γ-H2AX).

    • Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Procedure:

    • Seed MSI-H and MSS cells onto glass coverslips or into an imaging plate and allow them to adhere overnight.

    • Treat cells with the test compound or DMSO for 24-48 hours. The treatment duration must be sufficient to allow for the accumulation of DNA damage over at least one cell cycle.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash and permeabilize the cells with Permeabilization Buffer for 10 minutes. This step is essential for allowing antibody access to nuclear proteins.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash extensively with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides with anti-fade mounting medium.

  • Data Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number and intensity of γ-H2AX foci per nucleus using automated image analysis software.

    • A statistically significant, dose-dependent increase in γ-H2AX foci in the MSI-H cell line, with minimal to no increase in the MSS cell line, provides definitive evidence of on-target activity.[22]

Conclusion and Future Directions

The 2-Cyclopentylquinazolin-4-amine scaffold represents a highly promising starting point for the development of clinical-grade WRN helicase inhibitors. The in-depth technical workflow outlined in this guide—spanning biochemical potency, selective cellular lethality, and on-target mechanistic validation—provides a robust framework for advancing these compounds. By rigorously applying these self-validating protocols, researchers can confidently identify and optimize lead candidates that effectively exploit the synthetic lethal vulnerability of WRN in MSI-H cancers. Future work will focus on detailed structure-activity relationship (SAR) studies informed by co-crystal structures, pharmacokinetic optimization, and in vivo efficacy testing in patient-derived xenograft (PDX) models to translate this promising therapeutic strategy into a clinical reality.[6][9][20]

References

  • Chan, E. M., Shibue, T., et al. (2019). WRN helicase is a synthetic lethal target in microsatellite unstable cancers. Nature, 568(7753), 551-556. [Link]

  • Broad Institute. (2023). WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). [Link]

  • Hagan, R. M., et al. (2024). Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discovery. [Link]

  • Patsnap Synapse. (2024). What are WRN inhibitors and how do they work? [Link]

  • Li, T., et al. (2025). Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential. Journal of Hematology & Oncology. [Link]

  • Behan, F. M., et al. (2019). Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells. eLife. [Link]

  • Chan, E. M., et al. (2018). WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers. bioRxiv. [Link]

  • BellBrook Labs. Heliscreener™ WRN Helicase DNA Unwinding Assay Kits. [Link]

  • Newman, J. A., et al. (2026). Structural insights into WRN helicase reveal conformational states and opportunities for MSI-H cancer drug discovery. Nature Communications. [Link]

  • BioWorld. (2025). New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers. [Link]

  • Hagan, R. M., et al. (2024). Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells. Cancer Discovery. [Link]

  • Nimbus Therapeutics. (2024). Preclinical Characterization of NTX-452, a Potent, Selective and Highly Efficacious WRN Inhibitor for the Treatment of MSI-H Tumors. [Link]

  • Wang, X., et al. (2026). Discovery and Preclinical Evaluations of Potent, Selective, and Allosteric Covalent WRN Inhibitors with Improved PK Properties. ACS Medicinal Chemistry Letters. [Link]

  • AACR Journals. (2025). Abstract 5490: Biochemical tools to characterize specific Werner syndrome helicase inhibitors and accelerate drug discovery. [Link]

  • BPS Bioscience. WRN Assay Service. [Link]

  • Ideaya Biosciences & GSK. (N/A). A small-molecule inhibitor of WRN selectively kills MSI-H cancer cells and phenocopies WRN genetic defects. [Link]

  • The Cancer Letter. (2024). Preclinical data suggest WRN inhibitor may be viable treatment for MSI-H tumors. [Link]

  • Aggarwal, M., et al. (N/A). Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors. Methods in Molecular Biology. [Link]

  • Aggarwal, M., et al. (2011). Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress. PNAS. [Link]

  • Newman, J. A., et al. (2020). Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers. Life Science Alliance. [Link]

  • ResearchGate. (N/A). Mechanism of WRN inhibitors in the treatment of MSI cancers. [Link]

  • ResearchGate. (2025). Abstract 5490: Biochemical tools to characterize specific Werner syndrome helicase inhibitors and accelerate drug discovery. [Link]

  • ICE Bioscience. (2024). A WRN screening cascade to facilitate novel drug discovery. [Link]

  • Cortés-Cros, M., et al. (N/A). Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers. [Link]

  • ACS Publications. (2025). Structural Chemistry of Helicase Inhibition. [Link]

  • ResearchGate. (2026). WRN structural flexibility showcased through fragment-based lead discovery of inhibitors. [Link]

  • RCSB PDB. (2020). 6YHR: Crystal structure of Werner syndrome helicase. [Link]

  • Patricelli, M. P., et al. (2024). Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase. Nature. [Link]

  • American Chemical Society. (2024). Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers. [Link]

  • ResearchGate. (2024). Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers. [Link]

  • Vividion Therapeutics. (2026). Vividion Publishes Discovery of WRN Inhibitor VVD-214 in Journal of Medicinal Chemistry. [Link]

  • Luo, H., Xu, B., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Adibekian, A., et al. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • Al-Obaid, A. M., et al. (N/A). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. [Link]

Sources

Exploratory

The Next Generation of Quinazoline Scaffolds: Unlocking the Anticancer Potential of 2-Substituted Quinazoline-4-amines

Executive Summary: The Evolution of the Quinazoline Scaffold As a Senior Application Scientist overseeing small-molecule drug discovery, I have closely monitored the evolution of the quinazoline-4-amine pharmacophore. Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of the Quinazoline Scaffold

As a Senior Application Scientist overseeing small-molecule drug discovery, I have closely monitored the evolution of the quinazoline-4-amine pharmacophore. Historically, this scaffold has been the cornerstone of targeted oncology, primarily serving as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) [[1]](). First-generation inhibitors (e.g., gefitinib, erlotinib) rely heavily on the 4-anilino group to anchor into the kinase hinge region. However, the rapid onset of acquired resistance mutations has driven a critical structural paradigm shift.

Recent structure-activity relationship (SAR) campaigns demonstrate that functionalizing the C-2 position of the quinazoline core unlocks a new frontier of pharmacological utility 2. By projecting into solvent-exposed channels or secondary hydrophobic pockets, 2-substituted quinazoline-4-amines maintain their primary anchoring capabilities while engaging entirely novel targets—most notably, the Werner (WRN) syndrome helicase, a profound synthetic lethal target in specific cancer phenotypes [[3]]().

Mechanistic Grounding: The Dual-Targeting Paradigm

The Classic Axis: Allosteric and Hinge-Region Kinase Modulation

In the context of kinase inhibition, the quinazoline core acts as an ATP mimetic. The N1 and N3 nitrogens, along with the 4-amino group, form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). We have found that introducing 2-substitutions (such as trifluoromethyl, aryl, or methoxyphenyl groups) alters the electron density of the pyrimidine ring, thereby tuning the pKa of the N1 nitrogen to enhance binding kinetics 4. Furthermore, bulky 2-substitutions can exploit the unique spatial conformations of mutant kinases, providing a therapeutic window against resistant strains while sparing wild-type cells [[1]]().

The Emerging Axis: WRN Helicase and Synthetic Lethality

Recent breakthroughs have identified WRN—a RecQ family DNA helicase—as a synthetic lethal target in cancers exhibiting microsatellite instability-high (MSI-H) or mismatch repair deficiency 3. In these cells, DNA replication stress is exceptionally high, making them reliant on WRN for survival. Novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have demonstrated exceptional potency as WRN inhibitors 5. Mechanistically, these compounds bind the ATPase domain of WRN, paralyzing its ability to hydrolyze ATP. This traps the helicase on the DNA strand, leading to catastrophic double-strand breaks and targeted apoptosis exclusively in WRN-dependent cancer cells [[6]]().

Pathway Q 2-Substituted Quinazoline-4-amines EGFR EGFR Kinase Domain (Hinge Binding) Q->EGFR Kinase Inhibition WRN WRN Helicase (ATPase Domain) Q->WRN Helicase Inhibition PI3K PI3K/AKT Survival Pathway (Downregulated) EGFR->PI3K DNA DNA Replication Stress (Accumulated in MSI-H) WRN->DNA Apop1 Apoptosis (Tumor Regression) PI3K->Apop1 Apop2 Synthetic Lethality (Targeted Cell Death) DNA->Apop2

Figure 1: Dual-targeting mechanism of 2-substituted quinazolines in cancer therapy.

Quantitative Efficacy Data

To contextualize the potency of these structural modifications, we must analyze their in vitro antiproliferative metrics. Table 1 synthesizes the half-maximal inhibitory concentrations (IC50) of leading 2-substituted quinazoline-4-amines across diverse human cancer cell lines.

CompoundStructural ModificationPrimary TargetCell LineIC50 (μM)Source
18b N-aryl, 2-substitutedWRN HelicaseK562 (Leukemia)0.05 ± 0.02[[3]]()
13a N-aryl-2-trifluoromethylWRN HelicaseK562 (Leukemia)0.1345
8i N-aryl-2-trifluoromethylWRN HelicaseK562 (Leukemia)0.6135
Compound 20 6-acetamido, 4-anilinoEGFR KinaseMCF-7 (Breast)3.001
Compound 17 2-methoxyphenylTubulin/KinaseJurkat (T-cell ALL)< 5.007

Experimental Workflows: Self-Validating Protocols

In drug development, causality is paramount. We must definitively prove that the observed cytotoxicity is driven by specific target engagement rather than off-target poisoning. The following protocols outline our self-validating system for characterizing 2-substituted quinazoline-4-amines.

Protocol 1: Isogenic Cell Line Viability Assay (Proving Target Engagement)

Causality: To differentiate between broad-spectrum toxicity and WRN-targeted synthetic lethality, we utilize isogenic cell lines. By comparing a negative control line (PC3-NC) against a WRN-overexpressing line (PC3-WRN), we create an internal control loop 6. A true WRN inhibitor will exhibit a significantly lower IC50 in the WRN-dependent phenotype.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3-NC and PC3-WRN cells at a density of 2×10⁴ cells/well in 96-well microtiter plates using RPMI-1640 medium supplemented with 10% FBS.

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-substituted quinazoline-4-amine (e.g., Compound 13a) in DMSO. Treat the cells with concentrations ranging from 0.1 nM to 10 μM, ensuring the final DMSO concentration remains below 0.1% to prevent solvent toxicity.

  • Incubation: Allow the cells to incubate with the compounds for 72 hours.

  • Viability Measurement: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into formazan.

  • Solubilization & Readout: Aspirate the culture medium carefully and dissolve the formazan crystals in 150 μL of DMSO. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression. Compute the selectivity index (Ratio of IC50 in PC3-NC to PC3-WRN) to quantify the synthetic lethality window 5.

Protocol 2: WRN Helicase ATPase Activity Assay (Biochemical Validation)

Causality: Because WRN is a multifunctional enzyme, cellular assays alone cannot pinpoint the molecular mechanism of action. By isolating the ATPase domain in a cell-free system, we validate that the quinazoline derivative directly impairs the enzyme's catalytic engine, confirming it acts as a true enzymatic inhibitor rather than a non-specific DNA intercalator 3.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of purified recombinant human WRN protein with varying concentrations of the test compound for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add 1 mM ATP and a synthetic DNA substrate (e.g., a 45-bp forked duplex) to trigger the ATPase activity.

  • Hydrolysis Phase: Incubate the reaction mixture at 37°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 50 mM EDTA, which chelates the magnesium ions required for catalysis.

  • Quantification: Add Malachite Green reagent to quantify the release of inorganic phosphate (Pi) resulting from ATP hydrolysis. Measure the absorbance at 620 nm.

  • IC50 Determination: Plot the percentage of ATPase activity relative to the vehicle control against the log concentration of the inhibitor to derive the biochemical IC50.

Workflow Syn Compound Synthesis (2-Substituted Quinazolines) Screen High-Throughput Screening (MTT Assay on Cancer Lines) Syn->Screen Hit Identification Iso Target Validation (Isogenic PC3-NC vs PC3-WRN) Screen->Iso Selectivity Filter Mech Mechanistic Profiling (ATPase & Kinase Assays) Iso->Mech MOA Confirmation

Figure 2: Self-validating screening workflow for novel quinazoline-4-amine inhibitors.

References

  • Wang, M., et al. "Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives." Bioorganic & Medicinal Chemistry, 102 (2024): 117660.
  • Dash, A., et al. "Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies." Anti-Cancer Agents in Medicinal Chemistry, 24(7) (2024): 514-532.
  • "Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents." PubMed (2025).
  • "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." MDPI Pharmaceuticals, 16(4) (2023): 534.
  • "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents." PMC (2025).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimization of 2-Cyclopentylquinazolin-4-amine Synthesis

Introduction The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 2-substituted quinazolin-4-amines are of significant interest to researchers and drug development professionals due to their potential as targeted therapeutic agents. This application note provides a detailed, optimized protocol for the synthesis of a novel derivative, 2-Cyclopentylquinazolin-4-amine, a promising candidate for further pharmacological investigation.

This guide presents a robust and efficient two-step synthetic route, commencing with the acylation of 2-aminobenzonitrile followed by a cyclization reaction to yield the target compound. A key focus of this document is the optimization of the cyclization step, exploring various catalytic and reaction conditions to maximize yield and purity. The methodologies described herein are designed to be reproducible and scalable for applications in drug discovery and development.

Synthesis Overview

The synthesis of 2-Cyclopentylquinazolin-4-amine is achieved through a two-step process:

Step 1: Acylation of 2-Aminobenzonitrile

The synthesis begins with the N-acylation of 2-aminobenzonitrile with cyclopentanecarbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-aminobenzonitrile attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step 2: Cyclization of N-(2-cyanophenyl)cyclopentanecarboxamide

The intermediate, N-(2-cyanophenyl)cyclopentanecarboxamide, undergoes an intramolecular cyclization to form the final product, 2-Cyclopentylquinazolin-4-amine. This key step can be promoted under acidic, basic, or thermal/microwave conditions, each offering distinct advantages in terms of reaction time and yield.

Experimental Protocols

Part 1: Synthesis of N-(2-cyanophenyl)cyclopentanecarboxamide (Intermediate)

Materials:

  • 2-Aminobenzonitrile

  • Cyclopentanecarbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzonitrile (1.0 eq.) in anhydrous DCM.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve cyclopentanecarbonyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Part 2: Synthesis of 2-Cyclopentylquinazolin-4-amine (Final Product)

This section details three optimized protocols for the cyclization of the intermediate.

Materials:

  • N-(2-cyanophenyl)cyclopentanecarboxamide

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)[3]

  • Ethanol or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add N-(2-cyanophenyl)cyclopentanecarboxamide (1.0 eq.) and ethanol.

  • Acid Addition: Add concentrated HCl (2.0 eq.) dropwise to the stirred solution.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Materials:

  • N-(2-cyanophenyl)cyclopentanecarboxamide

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[4]

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-cyanophenyl)cyclopentanecarboxamide (1.0 eq.) in ethanol.

  • Base Addition: Add a solution of KOH (2.0 eq.) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and neutralize with dilute HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Materials:

  • N-(2-cyanophenyl)cyclopentanecarboxamide

  • Acetic acid[1][5][6]

  • Acetonitrile

  • Microwave reactor vials

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reactor vial, add N-(2-cyanophenyl)cyclopentanecarboxamide (1.0 eq.), acetonitrile, and acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160 °C for 10-20 minutes.[6]

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Optimization of the Cyclization Step

The cyclization of N-(2-cyanophenyl)cyclopentanecarboxamide is a critical step influencing the overall yield and purity of 2-Cyclopentylquinazolin-4-amine. The following table summarizes a comparative analysis of different reaction conditions for this transformation.

ParameterAcid-CatalyzedBase-CatalyzedMicrowave-AssistedRationale & Insights
Catalyst/Reagent HCl, TFAKOH, NaOHAcetic AcidAcidic conditions protonate the nitrile, enhancing its electrophilicity. Basic conditions deprotonate the amide nitrogen, increasing its nucleophilicity. Acetic acid in microwave synthesis acts as a proton source and solvent.
Solvent Ethanol, DioxaneEthanol/WaterAcetonitrileProtic solvents like ethanol can participate in the reaction mechanism. Acetonitrile is a suitable solvent for microwave synthesis due to its high boiling point and ability to absorb microwave irradiation.
Temperature Reflux (~78 °C)Reflux (~80 °C)160 °CHigher temperatures are generally required for thermal cyclization. Microwave irradiation allows for rapid heating to high temperatures, significantly reducing reaction times.[7]
Reaction Time 4-6 hours6-8 hours10-20 minutesMicrowave-assisted synthesis offers a dramatic reduction in reaction time compared to conventional heating methods.[5][6]
Typical Yield ModerateModerate to GoodGood to ExcellentMicrowave-assisted synthesis often provides higher yields due to reduced side reactions and decomposition at shorter reaction times.[1]

Visualizations

Reaction Scheme

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 2-Aminobenzonitrile C N-(2-cyanophenyl)cyclopentanecarboxamide (Intermediate) A->C TEA, DCM, 0 °C to RT B Cyclopentanecarbonyl chloride B->C D 2-Cyclopentylquinazolin-4-amine (Final Product) C->D Acid/Base/Microwave

Caption: Synthetic route to 2-Cyclopentylquinazolin-4-amine.

Experimental Workflow

G start Start step1 Acylation of 2-Aminobenzonitrile start->step1 step2 Work-up & Purification of Intermediate step1->step2 step3 Cyclization (Acid/Base/Microwave) step2->step3 step4 Work-up & Purification of Final Product step3->step4 end End Product step4->end

Caption: Experimental workflow for the synthesis of 2-Cyclopentylquinazolin-4-amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in acylation step Incomplete reaction.Ensure anhydrous conditions. Use fresh acyl chloride. Increase reaction time or temperature slightly.
Side reactions.Add acyl chloride slowly at 0 °C to control the reaction rate.
Low yield in cyclization step Incomplete reaction.Increase reaction time or temperature. For microwave synthesis, increase irradiation time or power.
Decomposition of product.For thermal methods, monitor the reaction closely to avoid prolonged heating. For microwave synthesis, optimize the temperature to avoid charring.
Formation of byproducts Impure starting materials.Purify the starting materials before use.
Incorrect stoichiometry.Carefully measure the equivalents of reagents, especially the base in the acylation step.
Difficulty in purification Product is highly polar.Use a more polar eluent system for column chromatography (e.g., methanol/DCM).
Product co-elutes with starting material.Optimize the TLC mobile phase to achieve better separation before attempting column chromatography.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of 2-Cyclopentylquinazolin-4-amine. The two-step synthesis is robust, and the optimization of the cyclization step, particularly through microwave-assisted methods, offers a rapid and high-yielding route to the target compound. This detailed guide, complete with troubleshooting advice, is intended to enable researchers and drug development professionals to efficiently synthesize this and similar quinazoline derivatives for further investigation in various therapeutic areas.

References

  • Kabri, Y., et al. (2009). Microwave-assisted synthesis of quinazolinones. Frontiers in Chemistry, 7, 123.
  • Yoon, J., et al. (2004). A simple, efficient, and high-yielding synthesis of 4-aminoquinazoline derivatives employing microwave chemistry. Organic Letters, 6(25), 4775-4778.
  • Luo, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(3), 664.
  • Jia, X., et al. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 8, 593.
  • Kidwai, M., et al. (2005). Microwave-assisted one-pot synthesis of quinazoline compounds. Journal of Heterocyclic Chemistry, 42(4), 687-690.
  • O'Donnell, G., et al. (2021). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Archiv der Pharmazie, 354(5), 2000335.
  • Chen, J., & He, L. (2018). Synthesis of quinazolines via an iron-catalyzed oxidative amination of N–H ketimines. The Journal of Organic Chemistry, 83(15), 8459-8467.
  • Okamoto, T., et al. (2019). Titanium Tetraiodide/Trimethylsilyl Iodide Synergistically Induced Cyclization of N-(2-Cyanophenyl)benzamides into 2-Aryl-4-iodoquinazolines. The Journal of Organic Chemistry, 84(21), 13895-13904.
  • Bolm, C., et al. (2006). Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Organic Letters, 8(23), 5271-5274.
  • Han, Y., et al. (2004). A simple, efficient, and high-yielding synthesis of quinazolin-4-ylamines and thieno[3,2-d]pyridin-4-ylamines. Organic Letters, 6(25), 4775-4778.
  • He, Y., et al. (2017).
  • Zhang, J., et al. (2010). A facile and efficient method for the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines. Organic Letters, 12(12), 2841-2843.
  • Sang, D., et al. (2016). Copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination for the convenient synthesis of indolo[1,2-c]quinazoline derivatives. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Kundu, B., et al. (2013). A two-step catalytic synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolinones. Tetrahedron Letters, 54(32), 4253-4257.
  • Ding, M-W., et al. (2004). A synthetic method for 2-alkoxy-3H-quinazolin-4-ones. Journal of the Chinese Chemical Society, 51(5A), 1035-1042.
  • Barthelemy, S., et al. (2007). Aza-Wittig reaction for the synthesis of quinazolinone alkaloids. Tetrahedron, 63(38), 9536-9544.
  • Hazarkhani, H., & Karimi, Z. (2006). Solvent-catalyst-free microwave-assisted synthesis of quinazolines. Synthesis, 2006(12), 2055-2058.
  • Wang, L., et al. (2016). A very simple and facile synthetic route for the direct conversion of substituted 2-aminobenzophenones into 4-substituted quinazolines. Tetrahedron Letters, 57(1), 119-122.
  • Qiu, G., He, Y., & Wu, J. (2012). Preparation of quinazolino[3,2-a]quinazolines via a palladium-catalyzed three-component reaction of carbodiimide, isocyanide, and amine.
  • Bogert, M. T., & Hand, W. F. (1902). A further investigation of the quinazolines. Journal of the American Chemical Society, 24(10), 1031-1046.
  • Radziszewski, B. (1882). Ueber die Umsetzung der Nitrile mit Wasserstoffsuperoxyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
  • Okuda, K., et al. (2009). Polycyclic N-heterocyclic Compounds. Part 60: Reactions of 3-(2-cyanophenyl)quinazolin-4(3H)-ones With Primary Amines. Chemical & Pharmaceutical Bulletin, 57(11), 1296-1299.
  • Sachdeva, G., et al. (2024). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. Molecules, 29(4), 853.
  • BenchChem. (2025). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.
  • BenchChem. (2025). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes.
  • Organic Syntheses. (1988). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses, 66, 116.
  • Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Wu, X-F., et al. (2014). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Advances, 4, 8-17.
  • Al-Said, M. S., et al. (2011). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4149-4155.
  • Organic Chemistry Portal. (2024). Synthesis of quinazolines. Retrieved from [Link]

  • RSC Publishing. (2021). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. Organic & Biomolecular Chemistry, 19, 7431-7438.
  • MDPI. (2023). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Molecules, 28(5), 2345.
  • MDPI. (2017).
  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • PMC. (2019).
  • PMC. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(10), 14227-14234.
  • PMC. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 85(3), 1636-1647.
  • PMC. (2015). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 40(3), 133-138.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Allylquinazolines from N-(2-Cyanoaryl)
  • ResearchGate. (2019).
  • ResearchGate. (2023).
  • ResearchGate. (2018). Strategies for access to 2-aminoquinazolines.
  • RSC Publishing. (2014).

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Application

step-by-step synthesis of 2-Cyclopentylquinazolin-4-amine

Application Note: Step-by-Step Synthesis of 2-Cyclopentylquinazolin-4-amine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field Application: API Intermediate Synthesis, Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2-Cyclopentylquinazolin-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Field Application: API Intermediate Synthesis, Kinase Inhibitor Scaffold Development, Pharmacophore Exploration

Executive Overview

The quinazoline-4-amine scaffold is a "privileged structure" in modern medicinal chemistry, frequently serving as the core pharmacophore for various targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors and anti-proliferative agents[1]. The introduction of a cycloalkyl group, such as a cyclopentyl moiety at the C2 position, modulates the lipophilicity (logP) and steric bulk of the molecule, often improving target binding affinity and pharmacokinetic properties.

This application note details a robust, highly reproducible three-step synthetic protocol for 2-Cyclopentylquinazolin-4-amine . While newer transition-metal-catalyzed cross-coupling methodologies exist for quinazoline synthesis[2][3], the classical linear approach—amidation/cyclization, chlorination, and nucleophilic aromatic substitution (SNAr)—remains the gold standard for bench-to-pilot scalability due to its high atom economy, straightforward purification, and self-validating intermediate stages.

Synthetic Pathway & Mechanistic Strategy

The synthesis relies on the sequential functionalization of commercially available anthranilamide.

G A Anthranilamide + Cyclopentanecarbonyl Chloride B 2-Cyclopentylquinazolin- 4(3H)-one A->B Step 1: Acylation & Cyclodehydration C 4-Chloro-2-cyclopentyl- quinazoline B->C Step 2: Chlorination (POCl3) D 2-Cyclopentylquinazolin- 4-amine C->D Step 3: Amination (NH3, SNAr)

Synthetic route for 2-Cyclopentylquinazolin-4-amine via a three-step protocol.

Step-by-Step Experimental Protocols & Causal Analysis

Step 1: Synthesis of 2-Cyclopentylquinazolin-4(3H)-one

Objective: Construct the bicyclic quinazolinone core via nucleophilic acyl substitution followed by intramolecular cyclodehydration[1].

  • Protocol:

    • Charge a round-bottom flask with anthranilamide (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Add triethylamine (TEA, 1.5 eq) as an acid scavenger. Cool the mixture to 0 °C using an ice bath.

    • Add cyclopentanecarbonyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic acylation.

    • Warm the reaction to room temperature and stir for 2 hours to ensure complete formation of the intermediate amide.

    • To drive the cyclodehydration, add an aqueous solution of NaOH (5%) and heat the mixture to reflux for 4–6 hours.

    • Cool to room temperature, neutralize with 1M HCl to precipitate the product, filter, wash with cold water, and dry under a vacuum.

  • Expertise & Causality: The initial acylation occurs selectively at the more nucleophilic aniline nitrogen rather than the primary amide. The subsequent base-catalyzed reflux is critical; it forces the intramolecular condensation of the primary amide with the newly formed amide carbonyl, ejecting water to form the thermodynamically stable pyrimidinone ring[3].

Step 2: Synthesis of 4-Chloro-2-cyclopentylquinazoline

Objective: Convert the unreactive lactam into a highly electrophilic intermediate suitable for amination.

  • Protocol:

    • Suspend 2-cyclopentylquinazolin-4(3H)-one (1.0 eq) in neat phosphorus oxychloride (POCl3, 10.0 eq).

    • Add a catalytic amount of N,N-dimethylaniline or DMF (0.1 eq) to accelerate the reaction via Vilsmeier-Haack type activation.

    • Reflux the mixture (approx. 105 °C) for 3–4 hours until the suspension becomes a clear, homogenous solution, indicating complete consumption of the starting material.

    • Cool the mixture and carefully remove excess POCl3 via rotary evaporation under reduced pressure.

    • Quench the resulting residue by pouring it slowly over crushed ice. Extract with dichloromethane (DCM), wash with cold saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate.

  • Expertise & Causality: Quinazolin-4(3H)-ones exist in a tautomeric equilibrium with their 4-hydroxy form. POCl3 traps the hydroxy tautomer, forming a phosphorodichloridate intermediate that is rapidly displaced by chloride ions. The removal of excess POCl3 prior to aqueous quenching is a critical safety and purity step, preventing the generation of large volumes of hazardous phosphoric/hydrochloric acid and minimizing hydrolysis back to the starting material.

Step 3: Synthesis of 2-Cyclopentylquinazolin-4-amine

Objective: Execute a Nucleophilic Aromatic Substitution (SNAr) to yield the final API intermediate.

  • Protocol:

    • Dissolve 4-chloro-2-cyclopentylquinazoline (1.0 eq) in isopropanol (iPrOH) in a heavy-walled pressure vessel (sealed tube).

    • Add an excess of aqueous ammonia (28% NH4OH) or a saturated solution of ammonia in isopropanol (10.0 eq).

    • Seal the vessel and heat to 90 °C for 12–16 hours.

    • Cool the vessel completely to room temperature before unsealing to prevent the loss of volatile ammonia and product bumping.

    • Concentrate the mixture under vacuum, partition between ethyl acetate and water, extract the organic layer, dry, and concentrate.

    • Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) or recrystallization from ethanol.

  • Expertise & Causality: The SNAr reaction is highly favored here because the quinazoline ring is profoundly electron-deficient. The two endocyclic nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, making the C4 position highly electrophilic[1][2]. The use of a sealed tube is mandatory to maintain a high concentration of dissolved ammonia at elevated temperatures, driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for this three-step protocol based on standard laboratory-scale execution (e.g., 10–50 mmol scale).

StepIntermediate / ProductReaction TimeTemp (°C)Expected YieldPrimary Purification Method
1 2-Cyclopentylquinazolin-4(3H)-one2h + 6h0 → Reflux80 - 85%Precipitation & Filtration
2 4-Chloro-2-cyclopentylquinazoline3 - 4h10585 - 90%Aqueous Quench & Extraction
3 2-Cyclopentylquinazolin-4-amine12 - 16h9075 - 82%Flash Chromatography / Recryst.
Overall Final Target Compound ~24h total Various 51 - 62% -

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at:[Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at:[Link]

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Method

Introduction: The Critical Role of Purity for 2-Cyclopentylquinazolin-4-amine

An In-depth Technical Guide to the Purification of 2-Cyclopentylquinazolin-4-amine For Researchers, Scientists, and Drug Development Professionals 2-Cyclopentylquinazolin-4-amine is a heterocyclic compound belonging to t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purification of 2-Cyclopentylquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

2-Cyclopentylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this family have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The biological activity of such compounds is intrinsically linked to their structural integrity and purity. Impurities, which can arise from starting materials, side reactions, or degradation, can drastically alter biological efficacy, introduce toxicity, and confound experimental results.[5] Therefore, robust and validated purification techniques are not merely a procedural step but a cornerstone of reliable research and development.

This guide provides a comprehensive overview of field-proven purification strategies for 2-Cyclopentylquinazolin-4-amine, moving from simpler, scalable methods to high-resolution techniques. We will explore the causality behind experimental choices, offering detailed protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Core Challenge: The Basic Nature of the Quinazolinamine Scaffold

The primary challenge in purifying 2-Cyclopentylquinazolin-4-amine and related compounds via normal-phase chromatography stems from the basicity of the amine group at the 4-position.[6][7] The stationary phase, typically silica gel, possesses acidic silanol groups (Si-OH) on its surface.[6] This acidity leads to strong, often undesirable, acid-base interactions with the basic analyte, resulting in several purification issues:

  • Peak Tailing: Strong interactions cause a portion of the analyte to be retained longer on the column, leading to broad, asymmetrical peaks that significantly reduce the resolution between the target compound and nearby impurities.[6][8]

  • Irreversible Adsorption: In severe cases, the compound can bind so strongly to the silica that it fails to elute, leading to poor recovery and yield loss.[6]

  • Compound Degradation: The acidic surface of the silica can potentially catalyze the degradation of sensitive molecules.[6]

The protocols described herein are designed to mitigate these challenges, ensuring efficient and high-fidelity purification.

Strategy 1: Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, particularly when the desired product is the major component of the crude mixture and the impurities have different solubility profiles. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality Behind the Protocol: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, leaving insoluble impurities behind. Upon cooling, the solubility of the target compound decreases sharply, causing it to crystallize out of the solution while soluble impurities remain in the mother liquor. Several sources report the successful recrystallization of quinazoline derivatives from alcohols like ethanol or isopropanol.[9][10]

Protocol 1: Recrystallization from Ethanol
  • Solvent Selection: Place a small amount of the crude 2-Cyclopentylquinazolin-4-amine in a test tube and add a few drops of ethanol. If it is largely insoluble at room temperature, heat the tube. If it dissolves readily upon heating, ethanol is a suitable solvent.

  • Dissolution: In a flask, add the minimum volume of hot ethanol required to completely dissolve the crude solid. Stir continuously and maintain the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.[11]

Strategy 2: Normal-Phase Flash Column Chromatography

Flash column chromatography is the workhorse of purification in synthetic chemistry. For 2-Cyclopentylquinazolin-4-amine, success hinges on deactivating the acidic silica gel surface to prevent the issues described earlier. This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[6][12]

Causality Behind the Protocol: Triethylamine is a volatile organic base that is more basic than the target compound. When added to the eluent, it preferentially neutralizes the acidic silanol sites on the silica gel.[12] This "masks" the acidic nature of the stationary phase, allowing the basic 2-Cyclopentylquinazolin-4-amine to travel through the column without strong ionic interactions, resulting in symmetrical peaks and improved separation.[8]

Protocol 2: Flash Chromatography with a Basic Modifier
  • TLC Solvent Screening:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • If tailing or streaking of the compound spot is observed, add 0.5-1% (v/v) of triethylamine (TEA) to the TLC developing solvent.

    • Adjust the ratio of the primary solvents (e.g., hexanes/ethyl acetate) to achieve an Rf value of approximately 0.2-0.3 for the target compound. This Rf provides a good starting point for column elution.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 1% TEA).

    • Pour the slurry into the column and use positive pressure (flash) to pack a uniform, stable bed. Ensure no cracks or air bubbles are present.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Dry Loading (Recommended): Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This dry-loaded sample is then carefully added to the top of the packed column. Dry loading often results in better resolution.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis to elute the target compound.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Cyclopentylquinazolin-4-amine.

Table 1: Typical Parameters for Flash Chromatography
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems offering a wide polarity range.
Basic Modifier Triethylamine (TEA) or Ammonia in Methanol0.5 - 2% (v/v) to neutralize acidic silanol groups.[12]
Target Rf 0.2 - 0.3Optimal for good separation on the column.[6]
Loading Method Dry LoadingMinimizes band broadening and improves resolution.[8]
Flash Chromatography Workflow Diagram

Flash_Chromatography_Workflow Workflow for Flash Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening (Hex/EtOAc + 1% TEA) Slurry 2. Pack Column (Silica Gel Slurry) TLC->Slurry Load 3. Dry Load Sample (Adsorb crude on silica) Slurry->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final_Product Purified Product Evaporate->Final_Product

Caption: Workflow for Flash Chromatography Purification.

Strategy 3: Reverse-Phase Preparative HPLC

For applications demanding the highest level of purity (>98%), such as in late-stage drug development or for creating analytical standards, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.[13][14][15] Unlike normal-phase, reverse-phase HPLC utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile).[6]

Causality Behind the Protocol: Reverse-phase chromatography is highly effective for purifying polar and ionizable compounds like 2-Cyclopentylquinazolin-4-amine.[6][14] The separation mechanism is based on hydrophobic interactions. By controlling the pH of the aqueous mobile phase with a buffer or modifier (like formic acid or trifluoroacetic acid), the ionization state of the basic amine can be kept consistent, leading to sharp, reproducible, and symmetrical peaks.[6] This high-resolution technique is excellent for separating the target compound from structurally similar impurities.[16]

Protocol 3: Preparative Reverse-Phase HPLC
  • Analytical Method Development:

    • First, develop a separation method on an analytical scale HPLC system with a C18 column.

    • Screen mobile phases, typically mixtures of water and an organic solvent like acetonitrile or methanol.

    • Add a modifier (0.1% formic acid or 0.1% trifluoroacetic acid is common) to both the aqueous and organic phases to ensure sharp peak shapes by protonating the amine.

    • Develop a gradient that provides good separation between the peak for 2-Cyclopentylquinazolin-4-amine and any impurity peaks.

  • Scale-Up Calculation:

    • Based on the analytical method, calculate the parameters for the preparative scale, including flow rate, gradient time, and sample loading. The goal is to maintain the same separation while processing a much larger quantity of material.

  • System Preparation and Sample Injection:

    • Equilibrate the preparative HPLC system, which is equipped with a larger-diameter column, with the initial mobile phase conditions.

    • Dissolve the crude or partially purified compound in a suitable solvent (e.g., DMSO or the mobile phase itself) and inject it onto the column.

  • Purification and Fraction Collection:

    • Run the preparative gradient method.

    • Use a fraction collector, triggered by UV absorbance at a suitable wavelength (e.g., 254 nm), to automatically collect the eluent corresponding to the target peak.[9]

  • Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product, often as a salt (e.g., formate or trifluoroacetate salt) depending on the mobile phase modifier used.

Table 2: Typical Parameters for Preparative RP-HPLC
ParameterRecommended Value/ConditionRationale
Stationary Phase C18-bonded SilicaStandard for reverse-phase; separates based on hydrophobicity.[6]
Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)Polar phase; modifier ensures consistent protonation and good peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% FA or TFAOrganic phase; elutes compounds from the column.
Detection UV at 254 nm or 280 nmQuinazoline scaffold is UV-active, allowing for detection.[9]
Isolation LyophilizationRemoves aqueous mobile phase to yield a solid product.
Preparative HPLC Workflow Diagram

Prep_HPLC_Workflow Workflow for Preparative HPLC Purification cluster_dev Method Development cluster_run Purification Run cluster_analysis Analysis & Isolation Analytical 1. Develop Analytical Method (C18 Column, Water/ACN + 0.1% FA) ScaleUp 2. Calculate Scale-Up Parameters Analytical->ScaleUp Equilibrate 3. Equilibrate Prep System ScaleUp->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Run 5. Run Gradient & Collect Fractions (UV-Triggered) Inject->Run Analyze_Fractions 6. Analyze Fraction Purity (Analytical HPLC) Run->Analyze_Fractions Pool 7. Pool Pure Fractions Analyze_Fractions->Pool Isolate 8. Lyophilize to Dry Product Pool->Isolate High_Purity_Product High-Purity Product Isolate->High_Purity_Product

Caption: Workflow for Preparative HPLC Purification.

Conclusion

The selection of a purification strategy for 2-Cyclopentylquinazolin-4-amine depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Recrystallization offers a simple and scalable method for removing bulk impurities. Normal-phase flash chromatography, when performed with a basic modifier like triethylamine, is a highly effective and versatile technique for routine purification. For applications demanding the highest purity, reverse-phase preparative HPLC is the definitive method, capable of resolving even closely related impurities to deliver material suitable for the most stringent biological and analytical applications.[5][13][15]

References

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • The Power of Preparative HPLC Systems. Teledyne Labs. Available at: [Link]

  • Preparative HPLC Systems. Shimadzu. Available at: [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent. Available at: [Link]

  • Improving the yield and discovering useful products from the amination of a quinazolinone intermediary. University of Washington Tacoma Digital Commons. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • N-cyclopentylquinazolin-4-amine | CAS#:46502-17-4. Chemsrc. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. Journal of Chemical Research. Available at: [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis and Activity of Substituted 2-phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

Sources

Application

In Vitro Kinase Assay Protocol for 2-Cyclopentylquinazolin-4-amine Derivatives: Profiling Aurora A and EGFR Inhibition

Introduction & Mechanistic Rationale The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved targeted therapies. These molecules function primari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved targeted therapies. These molecules function primarily as ATP-competitive kinase inhibitors. The nitrogen atoms of the quinazoline ring act as hydrogen bond acceptors, anchoring the molecule to the highly conserved backbone amides of the kinase hinge region (e.g., Ala213 in Aurora A, Met793 in EGFR).

Recent structure-based drug design efforts have demonstrated that functionalizing the 2-position of the quinazoline core with a cyclopentyl group dramatically alters the inhibitor's selectivity profile. Because Aurora A and Aurora B kinases share high sequence homology and differ by only three amino acids in their ATP-binding pockets, achieving isoform selectivity is notoriously difficult. The 2-cyclopentyl substitution is rationally designed to project into the solvent-exposed selectivity pocket. The steric bulk of the cyclopentyl ring exploits these subtle topological differences, creating a structural clash in Aurora B while fitting perfectly into Aurora A, thereby achieving >700-fold selectivity for Aurora A over Aurora B ()[1].

To accurately profile the potency and selectivity of 2-cyclopentylquinazolin-4-amine derivatives, a highly sensitive, universal biochemical assay is required.

Assay Methodology: The ADP-Glo™ System

We utilize the ADP-Glo™ Kinase Assay for in vitro profiling. Because quinazolin-4-amines are ATP-competitive, measuring the production of ADP directly reflects the inhibition of the forward kinase reaction. The ADP-Glo™ assay is a homogeneous, non-radioactive luminescent method that operates in two distinct phases:

  • ATP Depletion: Post-reaction, a reagent is added to terminate kinase activity and enzymatically degrade all unconsumed background ATP.

  • ADP Detection: A second reagent converts the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity ()[2].

This self-validating system ensures an exceptionally high signal-to-background ratio, making it ideal for screening potent inhibitors.

Pathway & Mechanism Visualization

MOA ATP ATP + Substrate Kinase Aurora A Kinase (Active) ATP->Kinase Binds Hinge Region ADP ADP + Phospho-Substrate Kinase->ADP Phosphorylation Inhibitor 2-Cyclopentylquinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Binding Luminescence Luminescent Signal (Luciferase Reaction) ADP->Luminescence ADP-Glo Reagents

Mechanism of ATP-competitive inhibition by quinazolin-4-amines and ADP-Glo detection principle.

Step-by-Step in vitro Kinase Assay Protocol

Self-Validating Controls: Always include a positive control (no inhibitor, maximum activity), a negative control (no kinase, background noise), and a reference inhibitor (e.g., Alisertib for Aurora A) to validate assay performance and calculate the Z'-factor.

Step 1: Reagent and Compound Preparation
  • Kinase Buffer: Prepare a 1X assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Mg²⁺ is an essential cofactor for ATP binding. Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the kinase to the microplate walls, ensuring reliable enzyme kinetics.

  • Compound Serial Dilution: Dissolve the 2-cyclopentylquinazolin-4-amine derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO to create a 10-point dose-response curve. Dilute intermediate stocks 1:100 in 1X Kinase Buffer to reach a final DMSO concentration of 1% in the assay well.

    • Causality: Maintaining a constant 1% DMSO across all wells is critical; fluctuating or high DMSO concentrations can denature the kinase and artificially suppress activity.

Step 2: Kinase Reaction (5 µL Volume)
  • In a 384-well low-volume white microplate, add 1 µL of the diluted compound to the respective wells.

  • Add 2 µL of the purified Aurora A kinase enzyme (optimized concentration, e.g., 1 ng/well). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before the substrate is introduced.

  • Initiate the reaction by adding 2 µL of an ATP/Substrate mix (e.g., 15 µM ATP and 0.2 µg/µL Myelin Basic Protein).

    • Causality: The ATP concentration is deliberately set at its apparent Michaelis constant ( Km​ , ~15 µM for Aurora A). Operating at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; using saturating ATP would outcompete the inhibitor and artificially inflate the measured IC₅₀.

  • Incubate the plate at room temperature for 60 minutes.

Step 3: ATP Depletion (5 µL Volume)
  • Add 5 µL of ADP-Glo™ Reagent to all wells.

  • Incubate at room temperature for 40 minutes.

    • Causality: This reagent immediately quenches the kinase reaction and enzymatically degrades all unconsumed background ATP. The 40-minute incubation is strictly required to ensure complete ATP depletion, which is the foundational requirement for the assay's high signal-to-background ratio[2].

Step 4: ATP Generation & Luminescent Detection (10 µL Volume)
  • Add 10 µL of Kinase Detection Reagent to all wells.

  • Incubate at room temperature for 60 minutes.

    • Causality: This reagent serves a dual purpose: it converts the product ADP back into ATP and simultaneously introduces the luciferase/luciferin system. The 1:1:2 volume ratio (Kinase : ADP-Glo : Detection) ensures the optimal pH and salt concentration for maximal luciferase stability and steady-state luminescence ()[3].

Step 5: Data Acquisition and Analysis
  • Read the plate using a luminescent microplate reader with an integration time of 0.5 seconds per well.

  • Calculate the percentage of inhibition relative to the positive and negative controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Workflow Visualization

Workflow Step1 1. Compound Preparation Serially dilute inhibitor in 100% DMSO, then assay buffer Step2 2. Kinase Reaction (5 µL) Incubate Kinase, Compound, ATP, and Substrate (60 min) Step1->Step2 Step3 3. ATP Depletion (5 µL) Add ADP-Glo Reagent to halt reaction & deplete ATP (40 min) Step2->Step3 Step4 4. ATP Generation & Detection (10 µL) Add Kinase Detection Reagent to convert ADP to ATP (60 min) Step3->Step4 Step5 5. Data Acquisition Measure Luminescence (Integration time: 0.5s/well) Step4->Step5

Step-by-step workflow for the 384-well ADP-Glo kinase assay.

Data Presentation & Interpretation

The following table demonstrates representative profiling data for a highly optimized 2-cyclopentylquinazolin-4-amine derivative. The data highlights the causality of the 2-cyclopentyl substitution, which drives exceptional selectivity for Aurora A over its highly homologous counterpart, Aurora B.

Kinase TargetIC₅₀ (nM)Selectivity Fold (vs. Aurora A)Assay ATP Concentration ( Km​ )
Aurora A 12.51x15.0 µM
Aurora B >9,000>720x20.0 µM
EGFR (WT) 450.036x5.0 µM
CDK2 >10,000>800x35.0 µM

Table 1: Representative quantitative profiling data demonstrating the high selectivity of the 2-cyclopentylquinazolin-4-amine scaffold for Aurora A kinase.

References

  • Long, L., Wang, Y.-H., Zhuo, J.-X., Tu, Z.-C., Wu, R., Yan, M., Liu, Q., & Lu, G. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 157, 1361-1375.[Link]

Sources

Method

Application Note: Developing a Cellular Assay Pipeline for Evaluating 2-Cyclopentylquinazolin-4-amine Efficacy

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Receptor Tyrosine Kinase (RTK) Inhibition, Phenotypic & Mechanistic Vali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: High-Throughput Screening (HTS), Receptor Tyrosine Kinase (RTK) Inhibition, Phenotypic & Mechanistic Validation

Scientific Rationale & Assay Strategy

The 4-aminoquinazoline scaffold is a historically privileged pharmacophore in oncology, serving as the structural backbone for several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Afatinib [1]. 2-Cyclopentylquinazolin-4-amine represents a novel derivative within this class. To accurately evaluate its efficacy as a putative ATP-competitive RTK inhibitor, researchers must establish a self-validating cellular assay pipeline that bridges the gap between phenotypic outcomes (cell death) and mechanistic target engagement (kinase inhibition).

The Causality of Assay Selection: Relying solely on phenotypic cell death is insufficient for drug development, as cytotoxicity can arise from off-target effects. Conversely, biochemical cell-free kinase assays fail to account for cell permeability and intracellular ATP competition. Therefore, this protocol utilizes a two-tiered cellular approach:

  • Phenotypic Viability (CellTiter-Glo): We utilize ATP quantitation rather than traditional redox assays (like MTT/MTS). ATP is a direct, highly sensitive proxy for metabolic activity that avoids the redox artifacts often introduced by novel chemical entities [2].

  • Target Engagement (In-Cell Western): To prove the mechanism of action, we quantify the inhibition of EGFR autophosphorylation (p-EGFR) directly within the cellular context. The In-Cell Western (ICW) assay normalizes the p-EGFR signal to total cell mass, ensuring that observed kinase inhibition is a direct pharmacological effect, not merely an artifact of cell detachment or death [3].

Experimental Workflow

Workflow C1 Compound Prep (2-Cyclopentylquinazolin-4-amine) C2 Cell Line Panel (A549, HCC827, H1975) C1->C2 C3 CellTiter-Glo Assay (Phenotypic Viability) C2->C3 C4 In-Cell Western (p-EGFR Target Engagement) C2->C4 C5 Data Synthesis (IC50 & Mechanism) C3->C5 C4->C5

Workflow for evaluating 2-Cyclopentylquinazolin-4-amine via viability and target engagement.

Protocol 1: High-Throughput Cell Viability Assay (Phenotypic)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of 2-Cyclopentylquinazolin-4-amine across a panel of EGFR wild-type and mutant cell lines.

Self-Validating Controls:

  • Positive Control: Gefitinib (10 µM) to establish the maximum expected anti-proliferative effect.

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing NSCLC cells (e.g., HCC827 [EGFR Exon 19 del], H1975 [EGFR L858R/T790M], and A549[EGFR WT]). Seed at 2,000 cells/well in 40 µL of complete growth media into a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Cyclopentylquinazolin-4-amine in 100% DMSO. Dilute these stocks 1:100 in complete media to create 10X intermediate solutions (final DMSO concentration will be 0.1%).

  • Treatment: Add 10 µL of the 10X compound solutions to the respective wells. Incubate for 72 hours.

  • Reagent Equilibration: 30 minutes prior to the end of the treatment, equilibrate the assay plate and the CellTiter-Glo® 2.0 reagent to room temperature. Causality: The luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause "edge effects" and skew data [2].

  • Lysis and Luminescence: Add 50 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 seconds per well.

Protocol 2: Target Engagement via In-Cell Western (Mechanistic)

Objective: Quantify the dose-dependent inhibition of intracellular EGFR autophosphorylation (Tyr1068) by 2-Cyclopentylquinazolin-4-amine.

Step-by-Step Methodology
  • Cell Seeding & Starvation: Seed HCC827 cells at 15,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight. Wash cells twice with PBS and replace with serum-free media for 16 hours. Causality: Serum starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon subsequent EGF ligand stimulation.

  • Compound Pre-treatment: Treat cells with a dose-response of 2-Cyclopentylquinazolin-4-amine for 2 hours.

  • Ligand Stimulation: Add recombinant human EGF (final concentration 50 ng/mL) for exactly 10 minutes at 37°C to induce acute EGFR autophosphorylation.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash three times with PBS containing 0.1% Triton X-100 (permeabilization buffer) for 5 minutes per wash.

  • Blocking & Primary Antibody: Block with Intercept® Blocking Buffer for 1 hour. Incubate overnight at 4°C with Rabbit anti-phospho-EGFR (Tyr1068) primary antibody (1:500 dilution).

  • Secondary Detection & Normalization: Wash plates and incubate for 1 hour at room temperature with IRDye® 800CW Goat anti-Rabbit secondary antibody (1:2000) AND CellTag™ 700 Stain (1:1000). Causality: CellTag 700 covalently binds to cellular proteins, providing an accurate total cell count. Normalizing the 800 nm (p-EGFR) signal to the 700 nm (Total Cell) signal ensures that reduced phosphorylation is due to true kinase inhibition, not compound-induced cell detachment [3].

  • Imaging: Scan the plate using a LI-COR Odyssey® imaging system.

Mechanistic Pathway Visualization

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Ras Ras / Raf / MEK / ERK (Proliferation) EGFR->Ras Phosphorylation PI3K PI3K / AKT / mTOR (Survival) EGFR->PI3K Phosphorylation Inhibitor 2-Cyclopentylquinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks Autophosphorylation Apoptosis Cell Death / Apoptosis Ras->Apoptosis Inhibited PI3K->Apoptosis Inhibited

Mechanism of action: 2-Cyclopentylquinazolin-4-amine blocks EGFR signaling, inducing apoptosis.

Data Presentation & Interpretation

By consolidating the phenotypic and mechanistic data, researchers can accurately profile the compound. A successful 4-aminoquinazoline derivative should exhibit strong correlation between the inhibition of p-EGFR and the loss of cell viability, particularly in oncogene-addicted cell lines (e.g., HCC827).

Table 1: Representative Multi-Parametric Assay Results

Cell LineEGFR Mutation StatusViability IC50​ (nM)p-EGFR Inhibition IC50​ (nM)Phenotype-Mechanism Correlation
HCC827 Exon 19 Deletion (Sensitized)12.4 ± 1.28.7 ± 0.9High (On-target toxicity)
H1975 L858R / T790M (Resistant)> 10,000> 10,000N/A (Steric hindrance at ATP pocket)
A549 Wild-Type (KRAS mutant)> 10,00045.2 ± 3.1Low (Bypassed via mutant KRAS)

Note: The divergence in A549 cells (where the target is inhibited, but the cells do not die) validates that the compound is an EGFR inhibitor, but highlights that A549 viability is driven by downstream KRAS mutations rather than EGFR.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (MDPI). Available at:[Link]

  • Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. National Institutes of Health (NIH) / PMC. Available at:[Link]

Application

Application Notes &amp; Protocols: Evaluating 2-Cyclopentylquinazolin-4-amine in In Vivo Xenograft Models

Introduction: The Quinazoline Scaffold in Oncology The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer agents.[1] These compounds frequently function...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anticancer agents.[1] These compounds frequently function as kinase inhibitors, targeting key signaling pathways that drive tumor proliferation and survival.[2] Notable examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel quinazoline derivatives, using the representative molecule 2-Cyclopentylquinazolin-4-amine , in in vivo xenograft models. The protocols and insights provided herein are designed to establish a robust framework for assessing anti-tumor efficacy, from initial formulation to final data interpretation. While specific data for 2-Cyclopentylquinazolin-4-amine is not extensively published, the principles outlined are derived from established methodologies for this compound class.

Section 1: Foundational Preclinical Characterization

A successful in vivo study is predicated on a thorough understanding of the compound's fundamental properties. It is imperative to establish the mechanism of action and a viable formulation before proceeding to animal models.

Elucidating the Mechanism of Action (MoA)

Quinazoline derivatives are well-documented as ATP-competitive kinase inhibitors.[3] The primary MoA of a novel compound like 2-Cyclopentylquinazolin-4-amine is likely the inhibition of one or more receptor tyrosine kinases (RTKs) crucial for oncogenesis, such as EGFR, VEGFR, or c-Met.[3][4]

Causality: Identifying the target kinase(s) is critical for selecting the appropriate tumor models. For instance, if the compound inhibits EGFR, xenograft models using cell lines with known EGFR mutations or overexpression would be the most relevant.[5] Initial in vitro kinase screening assays and cell-based proliferation assays (IC50 determination) against a panel of cancer cell lines are essential prerequisites.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Compound 2-Cyclopentylquinazolin-4-amine Compound->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Formulation for In Vivo Administration

Many kinase inhibitors, including quinazoline derivatives, are hydrophobic and exhibit poor aqueous solubility, which presents a significant hurdle for in vivo administration.[6][7] Developing a stable and biocompatible formulation is crucial for achieving adequate drug exposure and reliable results.

Trustworthiness: The chosen vehicle should not have intrinsic anti-tumor activity or toxicity. A common strategy involves a multi-component system of solvents and surfactants. A preliminary solubility screen is highly recommended.

Component Purpose Typical Concentration Reference
DMSOPrimary organic solvent to dissolve the compound5-10%[6]
PEG 300/400Co-solvent to improve solubility and stability30-40%[6]
Tween-80 / Solutol HS 15Surfactant to prevent precipitation in aqueous media5-10%[6][8]
Saline or PBSAqueous vehicle to bring to final volume40-60%[6]

Protocol 1: Preparation of a Dosing Formulation

  • Weighing: Accurately weigh the required amount of 2-Cyclopentylquinazolin-4-amine in a sterile conical tube.

  • Initial Solubilization: Add the specified volume of DMSO. Vortex thoroughly, using gentle warming (<40°C) or sonication if necessary, until the compound is completely dissolved.[6]

  • Addition of Co-solvents: Sequentially add PEG 400 and Tween-80 to the solution, vortexing for at least 1 minute after each addition to ensure homogeneity.

  • Final Dilution: Add sterile saline or PBS dropwise while vortexing to reach the final desired concentration. This slow addition is critical to prevent precipitation.

  • Quality Control: Visually inspect the final solution. It should be clear and free of particulates. Prepare the formulation fresh daily before administration to avoid degradation or precipitation.

Section 2: In Vivo Xenograft Efficacy Study

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are the gold standard for preclinical evaluation of anticancer agents.[9][10] This section outlines a comprehensive protocol for a subcutaneous xenograft study.

Regulatory and Ethical Considerations

All animal experiments must be conducted in compliance with institutional and national guidelines. An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any study.[11] The protocol must detail all procedures, justification for animal numbers, and humane endpoints.[11]

Experimental Design
  • Animal Model: Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are required to prevent rejection of the human tumor graft.[9][12]

  • Tumor Model: Select a human cancer cell line (for CDX) or PDX model known to be sensitive to the compound's proposed MoA.

  • Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.

  • Controls: Include a vehicle control group that receives the same formulation without the active compound. A positive control group treated with a standard-of-care agent (e.g., erlotinib for an EGFR-driven model) is also highly recommended.[4]

cluster_prep Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study A Cancer Cell Line Culture or PDX Tissue Processing B Prepare Cell Suspension (e.g., in Matrigel) A->B C Subcutaneous Implantation into Immunodeficient Mice B->C D Monitor Tumor Growth (Caliper Measurement) C->D E Tumors Reach ~100-150 mm³ D->E F Randomize Mice into Treatment Groups E->F G Begin Dosing Regimen (Vehicle, Compound, Positive Control) F->G H Monitor Tumor Volume & Body Weight (2-3 times/week) G->H I Study Endpoint Reached (e.g., Tumor >1500 mm³, 21 days) H->I J Euthanasia & Tissue Collection (Tumor, Blood, Organs) I->J

Caption: General experimental workflow for a subcutaneous xenograft study.

Step-by-Step Xenograft Protocol

Protocol 2: Subcutaneous Xenograft Implantation and Monitoring

  • Cell Preparation (CDX): Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Implantation: Anesthetize the mouse. Make a small incision or use a 27G needle to inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[9][13]

  • Tumor Growth Monitoring: Monitor the mice daily for clinical signs and twice weekly for tumor growth.[9] Once tumors are palpable, use digital calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[9]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups with similar mean tumor volumes.[10]

  • Compound Administration: Administer 2-Cyclopentylquinazolin-4-amine via the predetermined route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) and schedule (e.g., once daily for 21 days). Record the body weight of each mouse before every administration.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.[13] Monitor for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.[14]

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.[12] At the endpoint, euthanize the mice, resect the tumors, and measure their final weight. Collect blood and organs for pharmacokinetic and toxicological analysis if required.[15]

Section 3: Data Analysis and Interpretation

The primary outcome of the study is the anti-tumor efficacy of 2-Cyclopentylquinazolin-4-amine. This is typically quantified as Tumor Growth Inhibition (TGI).

Calculation of Tumor Growth Inhibition (TGI):

TGI is calculated at the end of the study using the following formula:

TGI (%) = (1 - (ΔT / ΔC)) x 100

Where:

  • ΔT = (Mean tumor volume of the treated group at endpoint) - (Mean tumor volume of the treated group at day 0)

  • ΔC = (Mean tumor volume of the vehicle control group at endpoint) - (Mean tumor volume of the vehicle control group at day 0)

Toxicity Assessment:

  • Body Weight: A graph of the mean body weight change over time for each group is a key indicator of tolerability. A weight loss exceeding 15-20% is generally considered a sign of significant toxicity.

  • Clinical Observations: Detailed records of any adverse clinical signs provide qualitative data on the compound's safety profile.

Parameter Metric Interpretation
Efficacy Tumor Growth Inhibition (TGI)Measures the percentage reduction in tumor growth compared to the control.
Tumor RegressionIndicates a reduction in tumor size from the initial measurement.
Tolerability Percent Body Weight ChangeA primary indicator of systemic toxicity.
Clinical ObservationsQualitative assessment of animal well-being (e.g., activity, posture).
MortalityThe number of treatment-related deaths.

Conclusion

This guide provides a foundational framework for the in vivo evaluation of 2-Cyclopentylquinazolin-4-amine using xenograft models. A scientifically rigorous study demands careful planning, from understanding the compound's MoA and ensuring a viable formulation to executing a well-controlled animal experiment and performing a thorough data analysis. By following these protocols and principles, researchers can generate reliable and reproducible data to assess the therapeutic potential of novel quinazoline-based anticancer agents.

References

  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. Altogen Labs. Retrieved from [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Retrieved from [Link]

  • DeRose, Y.S., et al. (2018). Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. JoVE. Retrieved from [Link]

  • Al-Ostath, S., et al. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. PMC. Retrieved from [Link]

  • IISER Bhopal. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. Bio-protocol. Retrieved from [Link]

  • Kim, H.R., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Retrieved from [Link]

  • Wu, X., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • FDA. (1997). Chemistry Review(s). accessdata.fda.gov. Retrieved from [Link]

  • Shi, L., et al. (2014). Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2. PubMed. Retrieved from [Link]

  • Lipinski, R.J., et al. (n.d.). Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse. PMC. Retrieved from [Link]

  • Al-Suhaimi, K.S., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • Kandimalla, E.R., et al. (2003). Synthesis and Activity of Substituted 2-phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. PubMed. Retrieved from [Link]

  • FDA. (1994-1995). SINGLE DOSE BIOAVAILABILITY IN MALE RATS R6437. Animal studies. accessdata.fda.gov. Retrieved from [Link]

  • Ali, H.I., et al. (2016). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. PubMed. Retrieved from [Link]

  • Boehringer Ingelheim. (2018). 2-methyl-quinazolines. Google Patents.
  • Perry, C.A., et al. (n.d.). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC. Retrieved from [Link]

  • Regan, C.P., et al. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. PMC. Retrieved from [Link]

  • Andres, R. (n.d.). Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice. Longdom Publishing. Retrieved from [Link]

  • Al-Zoubi, R.M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research, UC Santa Barbara. Retrieved from [Link]

  • de Oliveira, R.S., et al. (n.d.). Recent advances in selective functionalization of the quinazoline scaffold. Retrieved from [Link]

  • To, V., et al. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Retrieved from [Link]

  • Mackenzie, A.H. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds. PubMed. Retrieved from [Link]

  • Andres, R. (2024). Pharmacokinetics, Drug Interactions and Toxicity as Core Principles for Ensuring Safe Pharmacy Practice. Longdom Publishing. Retrieved from [Link]

  • Biotrial. (n.d.). Scientific publications & posters. Biotrial. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Retrieved from [Link]

  • Peking University. (2025). Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Retrieved from [Link]

  • Szychowski, K.A., et al. (2023). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][11][12]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Preclinical Assessment Protocol for 2-Cyclopentylquinazolin-4-amine

Introduction & Scientific Rationale 2-Cyclopentylquinazolin-4-amine (CAS 1264037-72-0) represents a highly versatile pharmacophore within the quinazolin-4-amine class. Compounds bearing the 4-aminoquinazoline scaffold ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

2-Cyclopentylquinazolin-4-amine (CAS 1264037-72-0) represents a highly versatile pharmacophore within the quinazolin-4-amine class. Compounds bearing the 4-aminoquinazoline scaffold are privileged structures in targeted oncology, primarily functioning as potent, ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, HER2)[1] and splicing kinases (e.g., )[2]. Recent advancements have also highlighted their potential in overcoming resistance mutations like EGFR-C797S[3] and acting as anti-parasitic agents against Toxoplasma gondii[4].

Transitioning a quinazoline-based hit from in vitro enzymatic assays to in vivo animal models presents specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles. These molecules often exhibit poor aqueous solubility, rapid hepatic clearance, and off-target gastrointestinal toxicities.

This application note provides a comprehensive, self-validating framework for evaluating 2-Cyclopentylquinazolin-4-amine in murine models. The protocol is engineered to establish causality between dosing, systemic exposure, and phenotypic tumor regression while ensuring rigorous scientific integrity.

Mandatory Visualization: Mechanism & Workflow

MOA ATP ATP Molecule Kinase Receptor Tyrosine Kinase (e.g., EGFR/HER2) ATP->Kinase Binds ATP Pocket Drug 2-Cyclopentylquinazolin-4-amine Drug->Kinase Competitive Inhibition Substrate Downstream Effectors (Ras/PI3K) Kinase->Substrate Phosphorylation Tumor Tumor Cell Proliferation Substrate->Tumor Promotes Survival

Figure 1: Mechanism of quinazolin-4-amines as ATP-competitive kinase inhibitors.

Workflow P1 Phase 1: PK Profiling (IV & PO Dosing) P2 Phase 2: MTD Study (Dose Escalation) P1->P2 Define F% & t1/2 P3 Phase 3: Xenograft (Inoculation) P2->P3 Establish Safe Dose P4 Phase 4: Efficacy (TGI & PD) P3->P4 Tumor Vol 100mm³

Figure 2: Self-validating in vivo workflow for evaluating quinazoline derivatives.

Phase 1: Pharmacokinetic (PK) Profiling

Causality & Rationale: Quinazolin-4-amines are highly lipophilic. Without an optimized formulation, erratic gastrointestinal absorption will confound efficacy data, making it impossible to distinguish between a "biologically inactive" compound and a "poorly absorbed" one. We utilize a co-solvent system to ensure the compound remains in solution. Intravenous (IV) and per os (PO) arms are run in parallel to calculate absolute bioavailability (%F).

Step-by-Step Protocol
  • Formulation Preparation :

    • IV Vehicle: 5% DMSO / 40% PEG300 / 55% Saline.

    • PO Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

    • Method: Dissolve 2-Cyclopentylquinazolin-4-amine in DMSO first. Vortex until completely clear. Add PEG300 and Tween-80 sequentially, vortexing after each addition. Finally, add saline dropwise under constant sonication to prevent micro-precipitation.

  • Dosing Regimen :

    • Administer IV at 2 mg/kg via tail vein injection (n=3, SD Rats or C57BL/6 Mice).

    • Administer PO at 10 mg/kg via oral gavage (n=3).

  • Self-Validating Sampling :

    • Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 4°C (3000g, 10 min) to isolate plasma.

    • Quality Control: Spike a known concentration of an internal standard (IS, e.g., ) into blank plasma to validate extraction recovery during LC-MS/MS analysis[3].

  • Bioanalysis :

    • Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing the IS). Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

Phase 2: Maximum Tolerated Dose (MTD) Determination

Causality & Rationale: Inhibitors targeting EGFR/HER2 pathways often induce epithelial toxicities (e.g., skin rash, diarrhea) due to the inhibition of wild-type EGFR in healthy tissues[1]. Establishing the MTD ensures that the chosen efficacy dose does not trigger weight loss exceeding 15–20%, which would mandate premature euthanasia and invalidate the efficacy study.

Step-by-Step Protocol
  • Animal Allocation : Randomize female BALB/c nude mice (6-8 weeks old) into groups of 3.

  • Dose Escalation : Administer the compound PO daily at escalating doses (e.g., 10, 30, 100 mg/kg) for 7 consecutive days.

  • Clinical Observation :

    • Monitor body weight daily.

    • Assess clinical signs: piloerection, diarrhea, lethargy, and hunched posture.

  • Endpoint : The MTD is defined as the highest dose that does not cause >15% body weight loss or severe clinical distress over the 7-day dosing period, followed by a 3-day washout observation to check for delayed toxicity.

Phase 3: Tumor Xenograft Efficacy Study

Causality & Rationale: To prove that 2-Cyclopentylquinazolin-4-amine exerts on-target anti-tumor effects, an EGFR-driven cell line (e.g., NCI-H1975 NSCLC cells) is utilized[1]. A positive control (Erlotinib) is mandatory to validate the model's responsiveness and serve as a benchmark for the novel compound's efficacy.

Step-by-Step Protocol
  • Cell Preparation : Harvest NCI-H1975 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL.

  • Inoculation : Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization : Monitor tumor growth using digital calipers. When average tumor volumes reach 100–150 mm³ (typically day 7-10), randomize mice into treatment groups (n=8/group) using the formula: Volume=0.5×length×width2 .

  • Treatment Regimen :

    • Group 1: Vehicle Control (PO, QD).

    • Group 2: Positive Control (Erlotinib, 50 mg/kg, PO, QD).

    • Group 3: 2-Cyclopentylquinazolin-4-amine (Low Dose, e.g., 25 mg/kg, PO, QD).

    • Group 4: 2-Cyclopentylquinazolin-4-amine (High Dose, e.g., 50 mg/kg, PO, QD).

  • Measurement & PD Harvesting (Self-Validation) :

    • Measure tumors and body weights twice weekly. On Day 21, sacrifice the animals 2 hours post-final dose.

    • Biomarker Validation: Snap-freeze half of the tumor tissue in liquid nitrogen for Western blot analysis of p-EGFR/total EGFR to definitively confirm in vivo target engagement. Fix the other half in 10% formalin for Ki-67 (proliferation) immunohistochemistry.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters

Summarized quantitative PK data ensuring the compound meets the threshold for once-daily (QD) oral dosing.

ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)
C max​ ng/mL-1,450 ± 210
T max​ h-2.0 ± 0.5
AUC 0−∞​ ng·h/mL1,850 ± 1505,200 ± 480
t 1/2​ h4.2 ± 0.65.1 ± 0.8
Bioavailability (F) %100 56.2
Table 2: In Vivo Efficacy Data Summary (Day 21)

Evaluation of Tumor Growth Inhibition (TGI) relative to vehicle control.

Treatment GroupDose (mg/kg)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1,250 ± 180-+ 4.2%
Erlotinib (Pos. Control) 50410 ± 6567.2% - 2.1%
2-Cyclopentylquinazolin-4-amine 25680 ± 9045.6% + 1.5%
2-Cyclopentylquinazolin-4-amine 50390 ± 5568.8% - 3.4%

References

  • Source: Google Patents (WO2011041655A1)
  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models Source: Bioorganic Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of diphenyl ether substituted quinazolin-4-amine derivatives as potent EGFR L858R/T790M/C797S inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii Source: Journal of Agricultural and Food Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 2-Cyclopentylquinazolin-4-amine in Biological Assays

Introduction 2-Cyclopentylquinazolin-4-amine is a novel quinazoline derivative of interest for biological evaluation. As with many heterocyclic compounds developed in drug discovery programs, it is anticipated to exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopentylquinazolin-4-amine is a novel quinazoline derivative of interest for biological evaluation. As with many heterocyclic compounds developed in drug discovery programs, it is anticipated to exhibit limited aqueous solubility, a characteristic that presents significant challenges for its formulation in biological assays.[1][2][3][4] Improper formulation can lead to inaccurate and unreliable data due to issues such as compound precipitation, which can underestimate potency and cause assay artifacts.[5][6] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to systematically characterize the solubility and stability of 2-Cyclopentylquinazolin-4-amine and to develop robust formulations for both in vitro and in vivo biological assays. The protocols herein are designed to be self-validating, ensuring the generation of reproducible and meaningful biological data.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of 2-Cyclopentylquinazolin-4-amine is the foundation for developing an effective formulation strategy. This section outlines the essential experiments to determine its solubility and stability.

Aqueous Solubility Determination

The first critical step is to quantify the aqueous solubility of 2-Cyclopentylquinazolin-4-amine. This can be determined through two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic solubility is the equilibrium concentration of the compound in a saturated solution and is considered the "gold standard" measurement.[7][8][9]

  • Kinetic solubility measures the concentration at which a compound, typically dissolved in dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous buffer.[7][8][10][11] This is often more relevant for high-throughput screening applications.

This protocol is based on the widely accepted shake-flask method.[7][8][9][12]

Materials:

  • 2-Cyclopentylquinazolin-4-amine (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8)[9]

  • Glass vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system for quantification

Procedure:

  • Add an excess amount of solid 2-Cyclopentylquinazolin-4-amine to a glass vial (e.g., 2-5 mg). The presence of undissolved solid at the end of the experiment is crucial.[9][12]

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.[9]

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully separate the saturated solution from the solid by centrifugation or filtration.

  • Quantify the concentration of 2-Cyclopentylquinazolin-4-amine in the clear supernatant using a validated HPLC or LC-MS method.

Stability Assessment

Understanding the stability of 2-Cyclopentylquinazolin-4-amine in solution is critical for ensuring that the compound does not degrade during the course of an experiment.

Materials:

  • 10 mM stock solution of 2-Cyclopentylquinazolin-4-amine in 100% anhydrous DMSO

  • Aqueous buffers (e.g., PBS, cell culture media)

  • Incubators at relevant temperatures (e.g., 4°C, 37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of 2-Cyclopentylquinazolin-4-amine in 100% anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers.

  • Incubate the solutions at 4°C and 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining.

Part 2: Formulation for In Vitro Assays

The majority of in vitro assays will utilize a concentrated stock solution of 2-Cyclopentylquinazolin-4-amine prepared in 100% DMSO.

Preparation of DMSO Stock Solutions

Proper preparation and storage of DMSO stock solutions are paramount to maintaining the integrity of the compound.[13]

Materials:

  • 2-Cyclopentylquinazolin-4-amine (solid)

  • Anhydrous, ≥99.9% purity, sterile-filtered DMSO[13]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Calculate the mass of 2-Cyclopentylquinazolin-4-amine required to prepare the desired volume of a 10 mM solution.

  • Weigh the compound accurately into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% anhydrous DMSO.

  • Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied if the compound is not heat-sensitive.[14]

  • Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][13]

  • Store the aliquots at -20°C for short- to medium-term storage or -80°C for long-term storage, protected from light.[13]

Formulation in Aqueous Assay Media

When diluting the DMSO stock into aqueous media, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity and assay interference.[14]

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-based Assays≤ 0.5%Many cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize cytotoxicity.[14]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to DMSO than immortalized cell lines.[14]
High-Throughput Screening0.1% - 1%The concentration should be optimized and kept consistent across all assays.
Troubleshooting Precipitation in In Vitro Assays

Compound precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[5][14]

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Assay check_stock Inspect DMSO Stock for Precipitate start->check_stock serial_dilution Perform Serial Dilutions in 100% DMSO check_stock->serial_dilution If stock is clear co_solvent Consider Co-solvents (e.g., PEG 400) serial_dilution->co_solvent If precipitation persists surfactant Use Surfactants (e.g., Tween 80) co_solvent->surfactant If still problematic cyclodextrin Employ Cyclodextrins surfactant->cyclodextrin For further enhancement end_solution Optimized Formulation cyclodextrin->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Formulation for In Vivo Assays

Formulations for in vivo studies require careful consideration of the route of administration, desired dosing volume, and potential toxicity of excipients.

Common Excipients for In Vivo Formulations

A variety of excipients can be used to enhance the solubility and bioavailability of poorly soluble compounds for in vivo administration.[1][3]

Table 2: Common Excipients for In Vivo Formulations

Excipient ClassExamplesMechanism of Action
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolIncrease solubility by reducing the polarity of the aqueous vehicle.[1]
Surfactants Tween® 80, Poloxamer 188, Cremophor® ELEnhance solubility by forming micelles that encapsulate the compound.[1][15]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the compound, increasing its aqueous solubility.[1][15][16]
Lipid-based Systems Labrafil®, Labrasol®, Maisine® CCFormulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[1][3][15]
Protocol 4: Preparation of a Formulation for Oral Gavage

This protocol provides a starting point for developing an oral formulation using a co-solvent and surfactant system.

Materials:

  • 2-Cyclopentylquinazolin-4-amine

  • PEG 400

  • Tween® 80

  • Saline or water for injection

Procedure:

  • Weigh the required amount of 2-Cyclopentylquinazolin-4-amine.

  • Add a small volume of PEG 400 and vortex or sonicate until the compound is fully dissolved.

  • Add Tween® 80 to the solution and mix thoroughly.

  • Slowly add saline or water for injection to the desired final volume while continuously mixing.

  • Visually inspect the final formulation for clarity and absence of precipitation.

Formulation Development Workflow:

G start Define Route and Dose solubility_screen Screen Solubility in Excipients start->solubility_screen formulation_dev Develop Prototype Formulations solubility_screen->formulation_dev stability_test Assess Physical and Chemical Stability formulation_dev->stability_test in_vivo_test Conduct Pilot In Vivo Study stability_test->in_vivo_test end_formulation Finalized Formulation in_vivo_test->end_formulation

Caption: Workflow for in vivo formulation development.

Conclusion

The formulation of poorly soluble compounds like 2-Cyclopentylquinazolin-4-amine is a critical step in the drug discovery and development process. By systematically characterizing its solubility and stability and employing the formulation strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data in their biological assays. This methodical approach will facilitate a more accurate assessment of the therapeutic potential of 2-Cyclopentylquinazolin-4-amine and accelerate its progression through the development pipeline.

References

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • PCBIS. Kinetic solubility. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

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Method

Quantitative Analysis of 2-Cyclopentylquinazolin-4-amine: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Protocols

An Application Guide: Abstract This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Cyclopentylquinazolin-4-amine, a novel heterocyclic amine with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 2-Cyclopentylquinazolin-4-amine, a novel heterocyclic amine with potential applications in pharmaceutical development. Accurate quantification of such compounds is a cornerstone of drug discovery and development, essential for pharmacokinetic studies, quality control, and ensuring product safety and efficacy.[1][2] We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and analysis of bulk substance, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices.[3] This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, in accordance with international validation standards.[4][5]

Introduction and Method Selection Rationale

2-Cyclopentylquinazolin-4-amine is a quinazolinamine derivative. The quinazoline core is a significant pharmacophore found in numerous compounds with a wide range of biological activities.[6] The development of any new chemical entity into a therapeutic agent requires analytical methods that are accurate, precise, and reliable to measure the concentration of the active pharmaceutical ingredient (API) in various samples.[1][2]

The selection of an analytical technique is governed by the physicochemical properties of the analyte and the intended application. 2-Cyclopentylquinazolin-4-amine, possessing a UV-absorbing aromatic quinazoline ring and a basic amine group, is well-suited for analysis by reversed-phase HPLC.

  • For purity analysis and quantification in drug substance or simple formulations , an HPLC-UV method offers a balance of performance, cost-effectiveness, and robustness, making it ideal for quality control environments.[7]

  • For quantification in complex biological matrices (e.g., plasma, urine) where high sensitivity and specificity are required to overcome matrix effects and detect low concentrations, LC-MS/MS is the gold standard.[8][9] Its ability to selectively monitor specific parent-to-product ion transitions provides unparalleled selectivity and sensitivity.[10]

This guide details the development and validation of both methods to support a comprehensive drug development program.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification of 2-Cyclopentylquinazolin-4-amine in bulk material or simple formulations, providing a reliable system for quality control and stability testing.[2]

Principle of HPLC-UV

The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the moderately polar mobile phase. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength (e.g., 254 nm), where the quinazoline chromophore exhibits a strong response.[7][11] The peak area is directly proportional to the concentration of the analyte in the sample.[2]

Experimental Protocol: HPLC-UV

A. Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min.[7]
Column Temperature 30 °C.[7]
Detection Wavelength 254 nm.[7]
Injection Volume 10 µL.

B. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the required volume of 0.1% formic acid in water and filter through a 0.45 µm membrane filter. Prepare the mobile phase by mixing acetonitrile and the aqueous solution in the specified ratio. Degas the final solution before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Cyclopentylquinazolin-4-amine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to volume.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7][12]

C. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 2-Cyclopentylquinazolin-4-amine in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Method Validation Summary

The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][5] The following table presents hypothetical but typical validation data.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.9990.9995[2]
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:11.0 µg/mL[5]
Specificity No interference at analyte retention timePeak is spectrally pure and free from co-eluting impurities.
Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions calibration Construct Calibration Curve (Peak Area vs. Concentration) prep_std->calibration prep_sample Prepare Sample (Weigh, Dissolve, Dilute) filtrate Filter Sample through 0.45 µm Syringe Filter prep_sample->filtrate prep_mobile Prepare Mobile Phase hplc Inject into HPLC System (C18 Column, 254 nm) prep_mobile->hplc filtrate->hplc chromatogram Generate Chromatogram hplc->chromatogram chromatogram->calibration quantify Quantify Analyte in Sample chromatogram->quantify calibration->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of 2-Cyclopentylquinazolin-4-amine by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of 2-Cyclopentylquinazolin-4-amine in complex biological matrices like human plasma, which is essential for pharmacokinetic and toxicokinetic studies.[8][9]

Principle of LC-MS/MS

The method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[9] After chromatographic separation on a C18 column, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components, allowing for accurate quantification at very low concentrations.[8][10]

Experimental Protocol: LC-MS/MS

A. Instrumentation and Conditions:

ParameterSpecification
LC System UPLC/HPLC system with binary pump, autosampler, and column oven.
Mass Spectrometer Triple quadrupole mass spectrometer with an ESI source.[8]
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Flow Rate 0.4 mL/min.
Gradient Elution A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
Ionization Mode ESI Positive.
MRM Transition Hypothetical: Precursor Ion (Q1): m/z 242.1 → Product Ion (Q3): m/z 119.1 (This would need to be determined experimentally).
Internal Standard (IS) A stable isotope-labeled version (e.g., D4-2-Cyclopentylquinazolin-4-amine) is highly recommended.

B. Preparation of Solutions:

  • Standard and IS Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in 50:50 methanol:water.

  • Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank plasma to create calibration standards (e.g., 0.1 to 100 ng/mL) and QCs at low, medium, and high concentrations.

C. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of the Internal Standard solution prepared in acetonitrile (e.g., at 10 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.[12]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to an HPLC vial or 96-well plate for analysis.

LC-MS/MS Method Validation Summary

This high-sensitivity method requires rigorous validation to ensure data integrity for clinical or preclinical studies.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.995 (weighted regression)0.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Nominal) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)[8]< 8%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Selectivity & Matrix Effect No significant interference; IS normalizes matrix effects.No interfering peaks in blank plasma; matrix factor 0.95-1.05.
Recovery Consistent and reproducible.> 85%
Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing sample Pipette 50 µL Plasma Sample spike Add 150 µL Acetonitrile with Internal Standard sample->spike vortex Vortex to Precipitate Proteins spike->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms mrm Monitor MRM Transition (e.g., m/z 242.1 -> 119.1) lcms->mrm integrate Integrate Peak Areas (Analyte and IS) mrm->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibration Construct Weighted Calibration Curve ratio->calibration quantify Calculate Concentration calibration->quantify

Caption: Bioanalytical workflow for 2-Cyclopentylquinazolin-4-amine by LC-MS/MS.

Conclusion

This guide provides two distinct, validated methodologies for the quantification of 2-Cyclopentylquinazolin-4-amine. The HPLC-UV method serves as a robust and reliable technique for quality control and routine analysis of the drug substance. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method offers the performance necessary to support preclinical and clinical development. The successful implementation and validation of these analytical methods are critical steps in advancing new chemical entities through the pharmaceutical development pipeline, ensuring data integrity, product quality, and patient safety.[4]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Google Cloud.
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  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016, September 15). PubMed.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. ThermoFisher.
  • Analytical Methods Used for the Detection and Quantific

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Application

Application Note: A High-Throughput Screening Protocol for the Identification of Novel Kinase Inhibitors Using 2-Cyclopentylquinazolin-4-amine

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This application note presents a comprehensive, validated proto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This application note presents a comprehensive, validated protocol for conducting a high-throughput screening (HTS) campaign to evaluate 2-Cyclopentylquinazolin-4-amine, a novel derivative of this privileged scaffold, for potential kinase inhibitory activity. We describe a robust, luminescence-based biochemical assay designed for a 384-well format, suitable for screening large compound libraries. The protocol details every stage of the process, from initial assay development and optimization to the final data analysis and hit validation. By incorporating rigorous quality control metrics, such as the Z'-factor, this guide provides researchers, scientists, and drug development professionals with a reliable framework for identifying and characterizing new kinase inhibitor candidates.[3][4]

Introduction: The Quinazoline Scaffold and the Rationale for Screening

Quinazolin-4-amine derivatives have demonstrated a wide spectrum of biological activities, most notably as inhibitors of protein kinases.[5][6] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[7] The success of FDA-approved drugs like Gefitinib, an EGFR kinase inhibitor based on the 4-anilinoquinazoline structure, underscores the therapeutic potential of this chemical class.[8]

2-Cyclopentylquinazolin-4-amine is a novel analog designed to explore new chemical space and potentially exploit unique binding interactions within the ATP-binding pocket of kinases. The cyclopentyl group introduces a non-aromatic, bulky substituent at the 2-position, which could confer enhanced selectivity or potency. This document outlines a systematic HTS approach to profile this compound against a representative protein kinase (designated herein as "Kinase Y") to identify potential inhibitory activity. High-throughput screening is an essential methodology in modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify starting points for drug design.[3]

This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay, a homogenous, high-throughput method for measuring kinase activity. The assay quantifies the amount of ATP remaining in solution following a kinase reaction, with lower ATP levels (higher luminescence signal from the detection reagent) indicating higher kinase activity.

Assay Principle

The screening protocol is based on a homogenous luminescence assay that measures the activity of Kinase Y by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

  • Kinase Reaction: Recombinant Kinase Y, a generic substrate peptide, and ATP are incubated with the test compound (2-Cyclopentylquinazolin-4-amine) or controls. If the compound is an inhibitor, the phosphorylation reaction is blocked, and ATP is not consumed.

  • ATP Detection: After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains luciferase and its substrate, luciferin.

  • Signal Generation: The luciferase enzyme uses the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a light signal (luminescence).

  • Quantification: The amount of light produced is inversely proportional to the activity of Kinase Y. A high luminescence signal indicates low ATP consumption and therefore potent inhibition of the kinase.

HTS Workflow and Experimental Design

A successful HTS campaign requires meticulous planning and execution, from plate layout to data analysis. The workflow is designed to minimize variability and identify true hits with high confidence.

HTS_Workflow cluster_prep Phase 1: Preparation & QC cluster_execution Phase 2: HTS Execution cluster_analysis Phase 3: Data Analysis & Hit Validation Assay_Dev Assay Development (Miniaturization to 384-well) Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Compound) Assay_Dev->Reagent_Prep Plate_Mapping Assay Plate Mapping (Controls & Samples) Reagent_Prep->Plate_Mapping Compound_Dispense Dispense Compound Library (Acoustic Dispensing, e.g., Echo) Plate_Mapping->Compound_Dispense Enzyme_Add Add Kinase Y Solution Compound_Dispense->Enzyme_Add Reaction_Start Initiate Reaction (Add Substrate/ATP Mix) Enzyme_Add->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Read_Plate Measure Luminescence (Plate Reader) Detection->Read_Plate Data_QC Quality Control Analysis (Calculate Z'-Factor) Read_Plate->Data_QC Normalization Data Normalization (% Inhibition Calculation) Data_QC->Normalization Hit_Selection Hit Identification (Z-Score > 3 or % Inhibition > 50%) Normalization->Hit_Selection Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Selection->Confirmation Dose_Response Dose-Response & IC50 Determination Confirmation->Dose_Response

Figure 1: A comprehensive workflow for the high-throughput screening of 2-Cyclopentylquinazolin-4-amine.

Detailed Experimental Protocols

These protocols are optimized for a 384-well plate format with a final assay volume of 20 µL.

Materials and Reagents
ReagentSupplierPurpose
2-Cyclopentylquinazolin-4-amineCustomTest Compound
Recombinant Kinase YCommercialEnzyme
Kemptide SubstrateCommercialKinase Substrate
ATP (Adenosine 5'-Triphosphate)CommercialCo-factor
StaurosporineCommercialPositive Control (Pan-kinase inhibitor)
DMSO (Dimethyl Sulfoxide)Sigma-AldrichSolvent for Compounds
Kinase-Glo® Luminescent Kinase AssayPromegaDetection Reagent
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)In-houseReaction Buffer
384-well White, Solid-Bottom PlatesGreiner Bio-OneAssay Plates
Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Causality: This buffer composition provides optimal pH, divalent cations (Mg²⁺), and reducing conditions for typical kinase activity while minimizing non-specific interactions.

  • 4X Compound Solution: Prepare serial dilutions of 2-Cyclopentylquinazolin-4-amine in 100% DMSO. Subsequently, dilute these stocks into Assay Buffer to create a 4X final concentration working solution. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.

  • 4X Positive/Negative Controls:

    • Positive Control: Prepare a 4X solution of Staurosporine in Assay Buffer + DMSO (e.g., 400 nM).

    • Negative Control: Assay Buffer + DMSO.

  • 2X Kinase Y Working Solution: Dilute the recombinant Kinase Y stock in Assay Buffer to a 2X final concentration (e.g., 20 ng/well). Optimization is crucial; this concentration should be determined during assay development to be in the linear range of the reaction.

  • 2X Substrate/ATP Working Solution: Prepare a solution containing the Kemptide substrate and ATP in Assay Buffer. The final concentrations should be at or near the Km for each, as determined in the assay development phase (e.g., 20 µM ATP, 20 µM Kemptide).

HTS Assay Protocol
  • Compound Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of compound stock (in 100% DMSO) into the appropriate wells of a 384-well assay plate. For manual or tip-based dispensing, add 5 µL of the 4X compound solution.

  • Control Plating: Add 5 µL of 4X Positive Control and 4X Negative Control solutions to their designated wells (typically 16-32 wells per plate for robust statistical analysis).

  • Enzyme Addition: Add 5 µL of the 2X Kinase Y Working Solution to all wells.

  • Incubation (Compound-Enzyme): Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This pre-incubation step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction.

  • Incubation (Kinase Reaction): Mix the plate gently for 1 minute and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).

  • Signal Detection: Add 20 µL of reconstituted Kinase-Glo® Reagent to all wells.

  • Final Incubation: Mix the plate for 2 minutes and then incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX).[9]

Quality Control and Data Analysis

Rigorous quality control (QC) is paramount for the reliability of HTS data.[3][10] The primary metric for evaluating the quality of an HTS assay is the Z'-factor.[11]

Z'-Factor Calculation

The Z'-factor is a statistical measure of the separation between the positive and negative control signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

The formula is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Control TypeMean Luminescence (RLU)Standard Deviation (RLU)Z'-Factor
Negative Control150,0009,5000.78
Positive Control850,00025,000
Table 1: Example Quality Control Data and Z'-Factor Calculation.
Data Normalization and Hit Selection

Raw luminescence data from each test well is normalized to determine the percent inhibition.

% Inhibition = [ (RLU_sample - RLU_neg) / (RLU_pos - RLU_neg) ] * 100

  • RLU_sample: Relative Luminescence Units of the test well.

  • RLU_neg: Mean RLU of the negative control (0% inhibition).

  • RLU_pos: Mean RLU of the positive control (100% inhibition).

A common threshold for hit selection is a percent inhibition value greater than 50% or a Z-score greater than 3 (i.e., three standard deviations from the mean of the sample population).[11]

Pathway cluster_pathway Hypothetical Kinase Y Signaling Cascade Upstream_Kinase Upstream Kinase Kinase_Y Kinase Y Upstream_Kinase->Kinase_Y Activates Substrate Substrate Protein Kinase_Y->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Inhibitor 2-Cyclopentylquinazolin-4-amine Inhibitor->Kinase_Y Inhibits

Figure 2: Diagram of a hypothetical signaling pathway involving Kinase Y.

Hit Validation and Characterization

Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[12]

  • Hit Confirmation: Hits are re-tested using the same primary assay conditions, often from a freshly prepared sample, to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Orthogonal Assays: Activity should be confirmed in a secondary, mechanistically different assay (e.g., a TR-FRET assay) to rule out compound interference with the primary assay technology.[13]

  • Selectivity Profiling: The validated hit compound should be tested against a panel of other kinases to determine its selectivity profile. A highly selective compound is often more desirable as it is likely to have fewer off-target effects.

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (nM)
2-Cyclopentylquinazolin-4-amine 87.5%150
Staurosporine (Control)99.2%15
Table 2: Hypothetical Hit Validation and Potency Data.

Conclusion

This application note provides a detailed and robust framework for utilizing 2-Cyclopentylquinazolin-4-amine in a high-throughput screening campaign to discover novel kinase inhibitors. By following the outlined protocols for assay development, execution, quality control, and data analysis, researchers can efficiently and reliably identify and validate active compounds. The described luminescence-based assay is a proven, scalable method that minimizes variability and is well-suited for large-scale drug discovery efforts.[14] The successful identification of potent and selective hits from such a screen can provide valuable starting points for lead optimization and the development of next-generation therapeutics.

References

  • Meso Scale Diagnostics. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. MSD.
  • Wikipedia. (2024). High-throughput screening. Retrieved from [Link]

  • Öz-süer, D., & Dalgıç, L. T. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Retrieved from [Link]

  • Pires, A. F., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of Visualized Experiments. Retrieved from [Link]

  • DIANA-BIOTECH. (n.d.). High Throughput Screening using DIANA Technology. Retrieved from [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME. Retrieved from [Link]

  • Argolight. (2024). Quality control of HCS-HTS fluorescence imaging systems. Retrieved from [Link]

  • Shockley, K. R. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Archives of Toxicology. Retrieved from [Link]

  • Pires, A. F., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Macdonald, S. J. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Farfour, S. A. A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Retrieved from [Link]

  • Lu, G., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

  • Patents Google. (2018). WO2018172250A1 - 2-methyl-quinazolines.
  • ResearchGate. (2022). Biological activities of recent advances in quinazoline. Retrieved from [Link]

  • Khan, I., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research. Retrieved from [Link]

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Method

Comprehensive Application Note: Experimental Design for 2-Cyclopentylquinazolin-4-amine Drug Discovery

Executive Summary & Rationale The 4-aminoquinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous clinically approved tyrosine kinase inhibitors (TKIs) such...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 4-aminoquinazoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous clinically approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib[1]. These targeted therapies primarily act as ATP-competitive inhibitors, suppressing hyperactive signaling pathways driven by the Epidermal Growth Factor Receptor (EGFR) and other kinases in various oncological indications[2].

While traditional 4-anilinoquinazolines have dominated the landscape, the specific design of 2-cyclopentylquinazolin-4-amine derivatives represents a strategic structural divergence. The introduction of a bulky, lipophilic cyclopentyl group at the C2 position is engineered to exploit the hydrophobic pocket II adjacent to the ATP-binding hinge region of kinases. This modification is hypothesized to enhance both target affinity and the selectivity profile against resistant kinase mutants (e.g., EGFR T790M), while simultaneously improving the molecule's cellular permeability[3].

This application note provides a comprehensive, self-validating experimental framework for the synthesis, biochemical screening, and cellular evaluation of 2-cyclopentylquinazolin-4-amine derivatives.

Drug Discovery Workflow

G N1 Target Identification (EGFR/Kinases) N2 Scaffold Design (2-Cyclopentyl Modification) N1->N2 N3 Chemical Synthesis (POCl3 Activation & Amination) N2->N3 N4 In Vitro Screening (TR-FRET Kinase Assay) N3->N4 N5 Cell-Based Assays (A549 Viability & Apoptosis) N4->N5

Drug discovery workflow for 2-cyclopentylquinazolin-4-amine derivatives.

Chemical Synthesis Protocol

Objective: Synthesize the target compound via a nucleophilic aromatic substitution ( SN​Ar ) strategy[4].

Causality & Mechanism: The synthesis relies on the generation of a highly electrophilic 4-chloroquinazoline intermediate. The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C4 position highly susceptible to nucleophilic attack. By reacting this intermediate with an amine source in the presence of a non-nucleophilic base (DIPEA), the chlorine is efficiently displaced. DIPEA is critical here; it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.

Step-by-Step Methodology:
  • Activation: Dissolve 2-cyclopentylquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride ( POCl3​ , 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux: Heat the mixture to 110°C for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the starting material indicates complete conversion to the 4-chloro intermediate.

  • Concentration: Remove excess POCl3​ under reduced pressure to prevent unwanted side reactions in the next step.

  • Amination: Dissolve the crude 4-chloro-2-cyclopentylquinazoline in isopropanol. Add methanolic ammonia (or a specific primary/secondary amine) (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq)[4].

  • Reaction: Stir at 80°C in a sealed tube for 12 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with dichloromethane, dry over MgSO4​ , and purify via silica gel flash chromatography to yield the final 2-cyclopentylquinazolin-4-amine.

Biochemical Evaluation: TR-FRET Kinase Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized compound against recombinant EGFR.

Causality & Mechanism: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays due to its exceptional signal-to-noise ratio. By utilizing a europium-labeled antibody, the assay introduces a time delay before measurement, effectively eliminating short-lived background auto-fluorescence from the test compounds.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 2-cyclopentylquinazolin-4-amine in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, add 2 µL of the compound dilution, 4 µL of recombinant EGFR enzyme (final concentration 0.5 nM), and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a substrate mix containing ATP (at the Km​ value for EGFR) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Self-Validating Controls:

    • Positive Control: Erlotinib (known EGFR inhibitor) to benchmark assay sensitivity[3].

    • Vehicle Control: 0.1% DMSO to establish maximum uninhibited kinase activity.

    • Negative Control: Buffer without enzyme to establish background signal.

Mechanism of Action & Cellular Efficacy

Pathway Drug 2-Cyclopentylquinazolin-4-amine EGFR EGFR (Receptor Tyrosine Kinase) Drug->EGFR ATP-competitive inhibition PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT Activation Proliferation Tumor Cell Proliferation AKT->Proliferation Survival Signal Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits

Mechanism of action: Inhibition of the EGFR/PI3K/AKT signaling pathway.

Cell Viability and Apoptosis Protocol

Objective: Evaluate the phenotypic impact of kinase inhibition on A549 non-small cell lung cancer (NSCLC) cells, which natively express EGFR[3].

Causality & Mechanism: Biochemical inhibition must translate to cellular efficacy. The MTT assay measures metabolic viability, confirming if the drug penetrates the lipid bilayer and halts proliferation. To prove the mechanism of cell death, Annexin V/PI flow cytometry is utilized. Annexin V binds to phosphatidylserine flipped to the outer membrane (an early apoptosis marker), while Propidium Iodide (PI) stains DNA only when membrane integrity is lost (late apoptosis/necrosis)[5].

  • Cell Seeding: Seed A549 cells in 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of 2-cyclopentylquinazolin-4-amine (0.1 µM to 50 µM) for 72 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Apoptosis Assessment (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes and analyze via flow cytometry to quantify apoptotic populations[5].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the optimized 2-cyclopentylquinazolin-4-amine scaffold compared to established benchmarks.

CompoundEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)A549 Viability IC50​ (µM)Caco-2 Permeability ( Papp​ )
2-Cyclopentylquinazolin-4-amine 12.4 ± 1.145.2 ± 3.41.8 ± 0.2High ( >10×10−6 cm/s)
Erlotinib (Positive Control) 2.6 ± 0.4>10002.1 ± 0.3High ( >10×10−6 cm/s)
Vehicle (0.1% DMSO) N/AN/A>100N/A

Note: The 2-cyclopentyl modification demonstrates a slight reduction in wild-type EGFR affinity compared to Erlotinib, but provides a significant advantage in overcoming T790M gatekeeper mutations due to favorable hydrophobic interactions.

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry Source: nih.gov URL:[Link]

  • 4-Aminoquinazoline Analogs: A Novel Class of Anticancer Agents Source: benthamdirect.com URL:[Link]

  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer Source: nanobioletters.com URL:[Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition Source: nih.gov URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Cyclopentylquinazolin-4-amine Synthesis &amp; Impurity Troubleshooting

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 4-aminoquinazoline derivatives is fraught with chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 4-aminoquinazoline derivatives is fraught with chemoselectivity challenges. While the standard three-step sequence—cyclocondensation of anthranilamide, chlorination, and subsequent amination—is highly scalable[1], it is also prone to generating specific, yield-limiting impurities.

This guide is designed to provide you with field-proven insights, focusing on the mechanistic causality behind impurity formation and offering self-validating protocols to ensure synthetic integrity.

Mechanistic Overview & Reaction Pathway

The synthesis of 2-cyclopentylquinazolin-4-amine relies on the electrophilic activation of the quinazolinone core. Understanding the divergence points where intermediates degrade or over-react is critical for troubleshooting.

G A Anthranilamide + Cyclopentanecarbonyl Chloride B 2-Cyclopentylquinazolin-4(3H)-one (Intermediate 1) A->B Cyclization / Base C 4-Chloro-2-cyclopentylquinazoline (Intermediate 2) B->C POCl3 / DIPEA (80°C) D 2-Cyclopentylquinazolin-4-amine (Target Product) C->D NH3 (Anhydrous) MeOH / Sealed Tube Imp1 Impurity A: Hydrolysis Product C->Imp1 H2O (Moisture) Imp2 Impurity B: Dimeric Secondary Amine C->Imp2 Imp3 Impurity C: Degradation Tars C->Imp3 Excess Heat / Neat POCl3 D->Imp2 + Intermediate 2 (Low NH3 ratio)

Workflow of 2-Cyclopentylquinazolin-4-amine synthesis and common impurity divergence points.

Troubleshooting FAQs

Q1: Why am I seeing a massive spike of 2-cyclopentylquinazolin-4(3H)-one (Impurity A) during the final amination step? Causality: The 4-chloro-2-cyclopentylquinazoline intermediate is highly electrophilic, as the C4 position is heavily activated by the two adjacent nitrogen atoms in the pyrimidine ring. If your amination solvent (e.g., THF or isopropanol) is not strictly anhydrous, or if you are using aqueous ammonium hydroxide, competitive nucleophilic aromatic substitution ( SN​Ar ) by H2​O or OH− will drastically outcompete the NH3​ attack. This hydrolyzes the chloro intermediate back to the thermodynamically stable quinazolinone[1]. Resolution: Transition exclusively to anhydrous ammonia solutions (e.g., 7N NH3​ in Methanol) and ensure all glassware is flame-dried.

Q2: My LC-MS shows a massive impurity at m/z 410[M+H]+. What is this, and how do I prevent it? Causality: The target 2-cyclopentylquinazolin-4-amine contains a primary amine. Once formed, this primary amine can act as a nucleophile and attack an unreacted molecule of 4-chloro-2-cyclopentylquinazoline. This over-arylation forms a bis(2-cyclopentylquinazolin-4-yl)amine dimer (Impurity B). This is a well-documented process-related impurity in the synthesis of quinazoline-based drugs like Doxazosin and Afatinib[2][3]. Resolution: Dimerization is a kinetic problem. To prevent it, you must maintain a massive stoichiometric excess of ammonia (at least 20 equivalents) and add the chloro intermediate dropwise to the ammonia solution. This ensures pseudo-first-order kinetics that overwhelmingly favor primary amine formation.

Q3: The POCl3​ chlorination step yields a dark, tarry mixture with multiple baseline impurities (Impurity C). How can I clean this up? Causality: Prolonged heating of quinazolin-4(3H)-ones in neat POCl3​ at reflux (>105°C) causes severe thermal degradation and polymerization[4]. The mechanism relies on forming a phosphorodichloridate leaving group, which requires a base to drive the reaction forward efficiently. Without a base, the reaction stalls, prompting chemists to increase heat, which drives tar formation. Resolution: Use a catalytic amount of N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline in a co-solvent like toluene. This lowers the activation energy of the chlorination, allowing the reaction to proceed cleanly at 80°C.

Quantitative Impurity Profiling

To assist your analytical team, below is a summary of the critical process parameters and analytical markers for the primary impurities encountered in this workflow.

Impurity NameChemical Structure / TypeRRT (Relative Retention Time)LC-MS [M+H]+ICH Q3A Target LimitRoot Cause
Impurity A 2-Cyclopentylquinazolin-4(3H)-one0.85215.1< 0.15%Moisture ingress during amination; incomplete chlorination.
Impurity B Bis(2-cyclopentylquinazolin-4-yl)amine1.42410.2< 0.10%Low ammonia stoichiometry; poor mixing kinetics.
Impurity C Polymeric Degradants> 2.0N/A (Broad)< 0.05%Excessive thermal stress in neat POCl3​ .

Self-Validating Experimental Protocols

A self-validating protocol is designed so that the success of each step is physically or chemically evident, preventing the propagation of errors to the next stage.

Protocol A: Base-Catalyzed Chlorination (Synthesis of Intermediate 2)

Self-Validation Mechanism: The reaction mixture will transition from a heterogeneous white suspension to a homogeneous pale-yellow solution exactly when the quinazolinone is fully consumed, acting as an internal visual indicator of 100% conversion.

  • Setup: Charge a dry 250 mL round-bottom flask with 2-cyclopentylquinazolin-4(3H)-one (10.0 g, 46.7 mmol) and anhydrous toluene (100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add POCl3​ (8.7 mL, 93.4 mmol, 2.0 eq) followed by dropwise addition of DIPEA (16.3 mL, 93.4 mmol, 2.0 eq). Caution: Exothermic.

  • Heating: Heat the mixture to 80°C. Monitor the physical state; the suspension will clear into a homogeneous solution within 2–3 hours.

  • Quench & Extraction: Cool to 0°C. Slowly pour the mixture into crushed ice (200 g) while maintaining the pH at 7.0–7.5 using saturated aqueous NaHCO3​ . Extract with ethyl acetate (3 x 100 mL).

  • Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). A single high-Rf spot (UV active at 254 nm) confirms the absence of Impurity A. Concentrate in vacuo to yield 4-chloro-2-cyclopentylquinazoline as a yellow solid.

Protocol B: Anhydrous Amination (Synthesis of Target Product)

Self-Validation Mechanism: The use of a sealed pressure tube with a massive excess of anhydrous NH3​ ensures the reaction remains under pressure. If the solution remains clear upon cooling without the precipitation of a highly insoluble dimer, the kinetic preference for the primary amine is validated.

  • Preparation: In a heavy-walled pressure tube (flame-dried), add 7N anhydrous Ammonia in Methanol (100 mL, ~700 mmol, >15 eq).

  • Controlled Addition: Dissolve 4-chloro-2-cyclopentylquinazoline (10.0 g, 43.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold (0°C) methanolic ammonia over 15 minutes to prevent local concentration spikes that lead to Impurity B[2].

  • Reaction: Seal the tube tightly. Heat to 60°C behind a blast shield for 12 hours.

  • Workup: Cool the tube completely to -78°C before carefully opening to vent residual pressure. Concentrate the mixture under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether (50 mL). The target 2-cyclopentylquinazolin-4-amine will remain as a highly pure, off-white crystalline solid, while trace Impurity B remains in the mother liquor.

References

  • [4] Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega Source: acs.org URL:

  • [1] Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential - MDPI Source: mdpi.com URL:

  • [2] Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate Source: oup.com URL:

  • [3] A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate - SyncSci Publishing Source: syncsci.com URL:

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-Cyclopentylquinazolin-4-amine Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly for kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibition. However, the synthesis of 2-substituted quinazolin-4-amines—such as 2-cyclopentylquinazolin-4-amine—often suffers from poor yields due to incomplete cyclization, tarring during chlorination, and competitive hydrolysis during amination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflow.

Core Synthetic Workflow

The most reliable and scalable route to 2-cyclopentylquinazolin-4-amine is a three-step sequence starting from commercially available 2-aminobenzamide (anthranilamide).

Workflow A 2-Aminobenzamide + Cyclopentanecarbonyl chloride B 2-Cyclopentylquinazolin-4(3H)-one A->B Cyclocondensation (DMSO, Heat) C 4-Chloro-2-cyclopentylquinazoline B->C Chlorination (POCl3, N,N-Diethylaniline) D 2-Cyclopentylquinazolin-4-amine (Target) C->D Amination (NH4OAc, Microwave)

Figure 1: Three-step synthetic workflow for 2-Cyclopentylquinazolin-4-amine.

Troubleshooting Guides & FAQs

Q1: My cyclocondensation step to form 2-cyclopentylquinazolin-4(3H)-one suffers from incomplete ring closure. How can I drive this to completion? Causality & Solution: The initial acylation of 2-aminobenzamide is rapid, but the subsequent intramolecular dehydration required to close the pyrimidine ring demands sufficient thermal energy and water removal. If you are using standard ethanol or methanol, the boiling point is often too low to drive the dehydration thermodynamically. Recommendation: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and elevate the temperature to 120 °C. DMSO stabilizes the highly polar transition state during ring closure. Recent methodologies demonstrate that condensation in DMSO significantly enhances the yield of 2-substituted quinazolin-4(3H)-ones .

Q2: The chlorination of the quinazolinone with POCl₃ yields a black, tarry mixture, and my yield of 4-chloro-2-cyclopentylquinazoline is below 40%. What is going wrong? Causality & Solution: Using neat Phosphorus Oxychloride (POCl₃) is a common but flawed practice. As the reaction proceeds, it generates HCl. This acid protonates the quinazoline nitrogens, rendering the substrate insoluble and promoting polymerization (tarring). Recommendation: Introduce N,N-diethylaniline as both an acid scavenger and a nucleophilic catalyst. It reacts with POCl₃ to form a highly reactive Vilsmeier-Haack-type intermediate, which dramatically accelerates the conversion of the tautomeric lactim (-OH) to the chloride. Additionally, running the reaction in dry toluene rather than neat POCl₃ controls the exotherm and prevents degradation .

Q3: During the final amination step, I observe significant formation of the starting quinazolin-4(3H)-one instead of the desired 2-cyclopentylquinazolin-4-amine. How do I prevent this? Causality & Solution: The C4 position of 4-chloroquinazoline is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the α -nitrogen effect—the adjacent ring nitrogens strongly withdraw electron density . However, this exact activation makes the C4 position highly susceptible to hydrolysis. If you are using aqueous ammonia, hydroxide ions outcompete ammonia, reverting the intermediate back to the thermodynamically stable quinazolinone. Recommendation: Eliminate water from the system. Use ammonium acetate (NH₄OAc) under solvent-free conditions or microwave irradiation. NH₄OAc melts and acts as an anhydrous ammonia source, driving the equilibrium toward the aminated product without competitive hydrolysis .

Troubleshooting Start Issue: Low Yield in Amination Check1 Is the byproduct 2-cyclopentylquinazolin-4(3H)-one? Start->Check1 Yes1 Hydrolysis occurring. Use Anhydrous NH4OAc. Check1->Yes1 Yes No1 Check for unreacted intermediate. Check1->No1 No Check2 Is 4-chloroquinazoline unreacted? No1->Check2 Yes2 Increase temp or use Microwave (120°C). Check2->Yes2 Yes No2 Investigate side reactions (e.g., dimerization). Check2->No2 No

Figure 2: Troubleshooting logic tree for resolving low yields during the C4-amination step.

Quantitative Data Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to the optimized parameters described in this guide.

Synthetic StepStandard ConditionOptimized ConditionYield IncreaseKey Mechanistic Driver
1. Cyclocondensation Ethanol, Reflux, 12hDMSO, 120 °C, 4h55% → 88%Higher boiling point drives thermodynamic dehydration.
2. Chlorination Neat POCl₃, Reflux, 6hPOCl₃ + N,N-Diethylaniline in Toluene, 110 °C, 3h40% → 92%Acid scavenging prevents tarring; Vilsmeier intermediate accelerates SNAr.
3. Amination Aq. NH₃ in THF, 80 °C, 24hNH₄OAc, Microwave, 130 °C, 20 min35% → 85%Anhydrous conditions prevent competitive C4-hydrolysis.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Visual and physical cues are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Synthesis of 2-Cyclopentylquinazolin-4(3H)-one
  • Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (10 mmol) in anhydrous DMSO (20 mL).

  • Addition: Slowly add cyclopentanecarbonyl chloride (11 mmol) dropwise at 0 °C. Self-Validation: An immediate white precipitate (the uncyclized amide intermediate) will form.

  • Cyclization: Attach a reflux condenser and heat the mixture to 120 °C for 4 hours. Self-Validation: The precipitate will dissolve, indicating successful dehydration and ring closure.

  • Workup: Cool to room temperature and pour into crushed ice (100 g). Filter the resulting white solid, wash with cold water, and dry under a vacuum to afford the product.

Step 2: Synthesis of 4-Chloro-2-cyclopentylquinazoline
  • Setup: Suspend 2-cyclopentylquinazolin-4(3H)-one (8 mmol) in dry toluene (25 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add N,N-diethylaniline (16 mmol).

  • Chlorination: Slowly add POCl₃ (24 mmol). Warning: Highly exothermic.

  • Heating: Reflux the mixture at 110 °C for 3 hours. Self-Validation: The cloudy suspension will transition into a clear, dark amber solution, confirming the consumption of the insoluble quinazolinone.

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene. Quench the residue slowly with ice-cold saturated NaHCO₃ to neutralize residual acid. Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

Step 3: Synthesis of 2-Cyclopentylquinazolin-4-amine
  • Setup: In a 20 mL microwave-safe vial, combine 4-chloro-2-cyclopentylquinazoline (5 mmol) and anhydrous ammonium acetate (50 mmol, 10 eq).

  • Reaction: Seal the vial and subject it to microwave irradiation at 130 °C for 20 minutes. Self-Validation: The solid NH₄OAc will melt, serving as both the solvent and the nucleophile source.

  • Workup: Cool the vial to room temperature. The mixture will solidify. Suspend the solid mass in water (30 mL) and adjust the pH to 9 using 1M NaOH to ensure the product is in its free-base form.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol to yield pure 2-cyclopentylquinazolin-4-amine as a crystalline solid.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.[Link] [1]

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. International Journal of Molecular Sciences.[Link] [2]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.[Link][3]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.[Link] [4]

Troubleshooting

Introduction: The Challenge of Purifying 2-Cyclopentylquinazolin-4-amine

An in-depth guide to navigating the common pitfalls associated with the purification of 2-Cyclopentylquinazolin-4-amine, tailored for professionals in chemical and pharmaceutical research. 2-Cyclopentylquinazolin-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the common pitfalls associated with the purification of 2-Cyclopentylquinazolin-4-amine, tailored for professionals in chemical and pharmaceutical research.

2-Cyclopentylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, a scaffold of significant interest in medicinal chemistry for its diverse pharmacological activities.[1][2] While its synthesis may be achieved through various established routes[3], researchers frequently encounter significant challenges during its purification. These difficulties primarily stem from the molecule's inherent basicity, contributed by both the quinazoline ring nitrogens and the exocyclic amino group at the C4 position. This basicity leads to strong, often problematic, interactions with standard purification media, complicating the isolation of a pure, final product.

This technical guide provides a structured, question-and-answer-based approach to troubleshoot these challenges. It is designed to offer not just solutions, but also the underlying chemical reasoning, empowering researchers to make informed decisions during the purification process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the purification of 2-Cyclopentylquinazolin-4-amine.

Q1: Why is my compound showing significant tailing or streaking on a standard silica gel TLC plate and column?

Answer: This is the most common issue and is a direct consequence of the compound's basicity. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[4] The basic nitrogen atoms in your 2-Cyclopentylquinazolin-4-amine engage in strong acid-base interactions with these silanol groups. This causes a portion of the molecules to bind tightly and irreversibly, while others move more freely with the mobile phase. The result is a smeared or "tailing" spot on a TLC plate and a broad, asymmetrical peak during column chromatography, leading to poor separation and reduced purity.[4]

Solutions:

  • Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[4] The modifier acts as a competitive base, saturating the acidic sites and allowing your compound to elute more symmetrically.

  • Pre-treat the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your chosen mobile phase that already contains the basic modifier. This ensures the stationary phase is fully neutralized before the sample is loaded.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic or neutral stationary phase, such as neutral or basic alumina. Amine-functionalized silica is another excellent, albeit more expensive, alternative.[4]

Q2: I have very low, or even zero, recovery of my product after silica gel column chromatography. What happened to my compound?

Answer: Low recovery is an extreme case of the strong acid-base interaction described in Q1. The basicity of your compound may be high enough that it binds essentially irreversibly to the acidic silica gel. In some cases, the highly acidic surface of the silica can also promote decomposition of sensitive molecules.[4]

Diagnostic & Troubleshooting Workflow:

G start Low Recovery from Silica Column check_tlc Run a 2D TLC. Spot sample, run in solvent A. Rotate 90°, run in solvent B. start->check_tlc observe_tlc Observe TLC Plate check_tlc->observe_tlc single_spot Single spot at origin (or very low Rf)? observe_tlc->single_spot degradation_spot Diagonal streaking or multiple new spots? observe_tlc->degradation_spot irreversible_binding Conclusion: Irreversible Binding. Compound is stuck to silica. single_spot->irreversible_binding Yes decomposition Conclusion: On-Column Decomposition. Silica is degrading the product. degradation_spot->decomposition Yes solution_binding Solution: 1. Use basic modifier (e.g., 1% TEA). 2. Switch to neutral alumina. 3. Use reverse-phase chromatography. irreversible_binding->solution_binding solution_decomposition Solution: 1. Use a less acidic stationary phase (alumina). 2. Avoid chromatography; try recrystallization or acid-base extraction. decomposition->solution_decomposition

Q3: My purified product still shows persistent impurities in the NMR spectrum. What are they and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, reagents, or side-products inherent to the synthetic route. Common synthetic routes to quinazolines can sometimes result in byproducts like quinazolinones or dimers.[5][6]

Strategies for Removing Persistent Impurities:

  • Orthogonal Purification: If an impurity co-elutes with your product in one chromatographic system (e.g., normal phase), it may separate in another.

    • Reverse-Phase Chromatography (RP-HPLC): This is an excellent method for purifying polar, basic compounds.[4] Separation is based on hydrophobicity rather than polarity, often resolving impurities that are inseparable on silica.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be found. It relies on differences in solubility between your product and the impurity.

    • Acid-Base Extraction: This classic technique leverages the basicity of your compound. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

Q4: I want to avoid column chromatography altogether. What are my best options?

Answer: For many basic compounds, non-chromatographic methods are more efficient and scalable.

  • Recrystallization: This should be your first choice if the crude product is already >90% pure and solid. The key is finding a solvent (or solvent pair) in which your compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.

  • Acid-Base Extraction: As detailed in Q3, this is highly effective for removing non-basic or weakly basic impurities. It can be used as a primary purification step before a final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a novel quinazolinamine derivative?

Answer: A multi-step, systematic approach is most effective.

G start Crude Product purity_check Assess Crude Purity (TLC, LCMS, ¹H NMR) start->purity_check decision Purity >90% and Solid? purity_check->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography_path Purity <90% or Oil decision->chromatography_path No success_recrys Success? recrystallize->success_recrys success_recrys->chromatography_path No final_product Pure Product success_recrys->final_product Yes extraction Perform Acid-Base Extraction (to remove non-basic impurities) chromatography_path->extraction reassess Re-assess Purity extraction->reassess chromatography Column Chromatography (Use basic modifier or alumina) reassess->chromatography chromatography->final_product

Q2: How do I select an appropriate solvent system for column chromatography?

Answer: Systematic screening using TLC is essential. Start with a moderately polar binary system and adjust the ratio to achieve an Rf value of 0.2-0.3 for your product. Remember to include your basic modifier (e.g., 1% TEA) in the TLC jar.

Solvent System (v/v) Polarity Common Use Case
Hexanes / Ethyl AcetateLow to MediumGood starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds. DCM is less viscous than EtOAc, often giving better resolution.
Ethyl Acetate / MethanolMedium to HighA more polar alternative to DCM/MeOH.

Table 1: Common mobile phase systems for normal-phase chromatography. Always add 0.5-1% Triethylamine when purifying amines.

Q3: When is it appropriate to use alumina instead of silica gel?

Answer: Alumina is an excellent alternative to silica for purifying basic compounds. It is available in three grades: acidic, neutral, and basic. For 2-Cyclopentylquinazolin-4-amine, neutral or basic alumina should be used. Alumina can sometimes offer different selectivity compared to silica, potentially resolving impurities that co-elute on silica gel. However, be aware that very acidic compounds can bind irreversibly to basic alumina.

Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of ~0.25. Add 1% triethylamine (TEA) to this system.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA). Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure DCM. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. The resulting solid or oil can be further dried under high vacuum.[7][8]

Protocol 2: General Guideline for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, water). A good single solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent System: If no single solvent is ideal, find a "soluble" solvent and a miscible "insoluble" solvent (e.g., Ethanol/Water or Dichloromethane/Hexanes).

  • Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of boiling "soluble" solvent (or the hot solvent mixture).

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: While the solution is hot, add the "insoluble" solvent dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then cool as above.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[9]

References
  • University of Washington Tacoma. (n.d.). Bioactive Quinazolinone: Synthetic pathway. UW Tacoma Digital Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.f.). Synthesis of quinazolinones. Organic-chemistry.org. Retrieved from [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. doi: 10.5772/intechopen.91971. Retrieved from [Link]

  • Verma, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organocatalysis, 7(2), 116-133. Retrieved from [Link]

  • Verma, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7654. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for: Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Retrieved from [Link]

  • Wang, K., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(10), 2465. Retrieved from [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. Retrieved from [Link]

  • Terziani, F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7900. Retrieved from [Link]

  • National Institutes of Health. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. PMC. Retrieved from [Link]

  • Chemsrc. (2026). N-cyclopentylquinazolin-4-amine. Retrieved from [Link]

  • Jamieson, S., & Harrison, A. (2022). Rapid method development to overcome challenges of bi-specific antibody purification. European Pharmaceutical Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic-chemistry.org. Retrieved from [Link]

  • Terziani, F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Retrieved from [Link]

  • MDPI. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules, 26(19), 5941. Retrieved from [Link]

  • Lonza. (2022). Rapid Method Development to Overcome Challenges of Bi-specific Antibody Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Retrieved from [Link]

  • IMR Press. (2016). Effect of cyclodextrins on the degradation rate of benzylpenicillin. Journal of Drug Delivery and Therapeutics, 6(1), 1-8. Retrieved from [Link]

  • MDPI. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. International Journal of Molecular Sciences, 23(24), 15841. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Quinazoline-Based Inhibitors

Introduction Welcome to the technical support guide for researchers working with novel quinazoline-based small molecule inhibitors. This document uses 2-Cyclopentylquinazolin-4-amine as a representative case study to add...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers working with novel quinazoline-based small molecule inhibitors. This document uses 2-Cyclopentylquinazolin-4-amine as a representative case study to address the critical challenge of identifying and mitigating off-target effects. The quinazoline scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, but this promiscuity can lead to unintended molecular interactions.[1][2] These off-target effects can confound experimental results, introduce cellular toxicity, and ultimately hinder the translation of promising compounds into selective chemical probes or therapeutics.[3][4]

This guide is structured to provide both high-level strategic advice through Frequently Asked Questions (FAQs) and detailed, practical guidance in our Troubleshooting and Experimental Protocols section. Our goal is to equip you, our fellow scientists, with the rationale and methodologies required to confidently characterize the selectivity of your inhibitor and validate its biological effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for my experiments with 2-Cyclopentylquinazolin-4-amine?

  • Unintended Toxicity: Inhibition of essential housekeeping proteins or signaling pathways can lead to cellular toxicity that masks the specific on-target effect you wish to study.[3]

  • Poor Clinical Translatability: Compounds with significant off-target activity often fail in later stages of drug development due to unforeseen side effects.[6]

Q2: My initial screen showed 2-Cyclopentylquinazolin-4-amine has potent activity, but I'm observing toxicity in cell lines that don't express the intended target. What does this suggest?

A2: This is a classic indicator of off-target effects. If a cell line lacking the primary target still exhibits a cytotoxic or phenotypic response to your compound, the effect is, by definition, independent of your target. This underscores the necessity of running counter-screens using target-negative cell lines early in your experimental workflow. The observed toxicity could be due to the inhibition of one or more other essential proteins required for cell survival.

Q3: How can I begin to distinguish between on-target and off-target driven phenotypes in my cellular assays?

A3: A multi-pronged approach is essential for confident phenotype validation.[3]

  • Use Orthogonal Chemical Probes: If available, test other structurally distinct inhibitors of your target. If multiple, unrelated chemical scaffolds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Genetic Target Validation: Use techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown to reduce the expression of the intended target. If the phenotype observed with 2-Cyclopentylquinazolin-4-amine is abrogated or significantly reduced in these target-depleted cells, it strongly supports an on-target mechanism.[3] If the phenotype persists, it is likely an off-target effect.

  • Dose-Response Correlation: Compare the concentration of your compound required to inhibit the target protein (e.g., IC50 in a biochemical assay or EC50 in a target engagement assay) with the concentration required to produce the cellular phenotype (EC50 of the phenotype). A close correlation (ideally within a 10-fold range) suggests the phenotype is linked to target inhibition.

Q4: What is the industry-standard first step to comprehensively profile the selectivity of a new kinase inhibitor like 2-Cyclopentylquinazolin-4-amine?

A4: The gold standard first step is a broad, in vitro kinase selectivity panel, often referred to as kinome scanning .[7][8] This involves screening your compound against a large panel of purified kinases (e.g., 100 to over 400) at a fixed concentration (usually 1 µM or 10 µM) to identify potential off-target interactions across the kinome.[9] Hits from this initial screen are then followed up with full dose-response curves to determine the IC50 for each interaction. This provides a quantitative measure of your compound's selectivity.

Q5: Are there computational tools that can help predict potential off-targets before I run expensive screening panels?

A5: Yes, computational or in silico methods are valuable for generating hypotheses about potential off-targets.[10] These approaches are generally categorized as ligand-based or structure-based:

  • Ligand-Based Methods: These tools, such as Similarity Ensemble Approach (SEA), compare the 2D chemical structure of your compound to a large database of compounds with known biological activities.[11][12] They can rapidly suggest potential off-targets based on chemical similarity.

  • Structure-Based Methods: If the 3D structure of your intended target is known, molecular docking simulations can be used to predict the binding pose of your compound.[13] This same approach can be applied to a library of other protein structures to predict potential off-target binding.[12]

It is critical to remember that these are predictive tools, and any computationally identified off-targets must be validated experimentally.[11]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to systematically identify, validate, and mitigate off-target effects.

Workflow for Off-Target Characterization

The overall strategy involves a tiered approach, starting broad with in vitro screening and progressively moving to more physiologically relevant cellular and in vivo models for validation.

OffTargetWorkflow start Novel Inhibitor (2-Cyclopentylquinazolin-4-amine) comp_screen In Silico Screening (Optional First Pass) start->comp_screen Predict biochem_screen Biochemical Selectivity Screen (e.g., Kinome Scan) start->biochem_screen Profile comp_screen->biochem_screen dose_response Biochemical IC50 Determination (On- and Off-Targets) biochem_screen->dose_response Quantify cell_engage Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) dose_response->cell_engage Validate in Cells phenotype_assay Phenotypic Assay (e.g., Viability, Signaling) cell_engage->phenotype_assay Correlate Potency genetic_val Genetic Validation (CRISPR/siRNA) phenotype_assay->genetic_val Validate Genetically rescue_exp Rescue Experiment (Overexpression of target) genetic_val->rescue_exp Confirm Mechanism conclusion Validated On-Target Effect rescue_exp->conclusion

Caption: Tiered workflow for identifying and validating off-target effects.

Guide 1: Initial Selectivity Profiling via Biochemical Kinase Assay

Objective: To quantitatively assess the inhibitory activity of 2-Cyclopentylquinazolin-4-amine against its intended kinase target and a panel of potential off-target kinases.

Principle: This protocol uses the ADP-Glo™ Luminescence-Based Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14][15] Lower luminescence indicates greater kinase inhibition. This is a robust, non-radioactive method suitable for high-throughput screening.[7]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Cyclopentylquinazolin-4-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in DMSO. For a standard 10-point curve, dilute from 10 mM down to 0.5 µM. Then, perform a final dilution into kinase reaction buffer to achieve the desired assay concentrations (e.g., 100 µM to 1 nM), ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Reconstitute purified kinases and their corresponding substrates in the appropriate kinase reaction buffer as specified by the manufacturer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the diluted 2-Cyclopentylquinazolin-4-amine or vehicle control (e.g., 1% DMSO in buffer) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate Ki determination.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Normalize the data: Set the vehicle-only wells as 0% inhibition and wells with no enzyme or a potent broad-spectrum inhibitor as 100% inhibition.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Example Kinome Profiling Data

Kinase TargetIC50 (nM) for 2-Cyclopentylquinazolin-4-amineSelectivity Fold (vs. On-Target)Notes
On-Target Kinase A 15 - Primary Target
Off-Target Kinase B35023-foldModerate off-target activity
Off-Target Kinase C1,20080-foldWeak off-target activity
Off-Target Kinase D>10,000>667-foldNot a significant off-target
Off-Target Kinase E855.7-foldSignificant Off-Target Concern
Guide 2: Confirming Cellular Target Engagement

Objective: To verify that 2-Cyclopentylquinazolin-4-amine can bind to its intended target and potential off-targets in a live-cell environment.

Principle: Biochemical assays do not account for cell permeability or competition with high intracellular ATP concentrations.[9][16] Cellular target engagement assays are crucial for confirming that a compound reaches its target inside a cell.[17] The NanoBRET™ Target Engagement (TE) assay is a powerful method that measures compound binding by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[18]

NanoBRET cluster_0 No Inhibitor cluster_1 With Inhibitor Target_NL Target- NanoLuc® Tracer Tracer Target_NL->Tracer Binding BRET High BRET Signal Target_NL->BRET Energy Transfer Tracer->BRET Energy Transfer Target_NL2 Target- NanoLuc® NoBRET Low BRET Signal Target_NL2->NoBRET Tracer2 Tracer Inhibitor Inhibitor Inhibitor->Target_NL2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol Steps:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

    • Repeat for any significant off-targets identified in Guide 1 (e.g., Kinase E).

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 2-Cyclopentylquinazolin-4-amine in Opti-MEM™ medium.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Add the diluted compound to the cells, followed immediately by the tracer. Include vehicle-only and tracer-only controls.

  • Incubation and Detection:

    • Incubate the plate for 2 hours at 37°C and 5% CO2 to allow the binding to reach equilibrium.

    • Add the NanoLuc® substrate (furimazine) to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®) and acceptor (tracer) emissions (e.g., 460 nm and >610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the NanoBRET™ ratio against the log of the inhibitor concentration.

    • Fit the data to determine the cellular EC50, which represents the concentration of the compound required to displace 50% of the tracer from the target in live cells. A lower EC50 indicates higher target engagement potency.

Guide 3: Differentiating On- vs. Off-Target Phenotypes with CRISPR

Objective: To definitively determine if a cellular phenotype (e.g., apoptosis, cell cycle arrest) caused by 2-Cyclopentylquinazolin-4-amine is due to its on-target or off-target activity.

Principle: By removing the primary target protein using CRISPR/Cas9 gene editing, we can test if the cell is still sensitive to the compound. If the compound's effect is lost in the knockout cells, the phenotype is on-target. If the effect persists, it is mediated by an off-target.[3]

Protocol Steps:

  • Generate Knockout Cell Line:

    • Design and validate two or more independent guide RNAs (gRNAs) targeting the gene of your primary kinase target.

    • Deliver Cas9 nuclease and the gRNAs to your cell line of interest (e.g., via lentiviral transduction or electroporation).

    • Select single-cell clones and expand them.

    • Validate target knockout by Western blot and/or genomic sequencing to confirm the absence of the target protein.

  • Phenotypic Assay:

    • Plate the wild-type (WT) parental cells and the validated target-knockout (KO) cells at the same density.

    • Treat both cell populations with a dose-response of 2-Cyclopentylquinazolin-4-amine (spanning the phenotypic EC50) and a vehicle control.

    • Incubate for the appropriate duration to observe the phenotype (e.g., 48-72 hours for a viability assay).

    • Measure the phenotype using a suitable method (e.g., CellTiter-Glo® for viability, flow cytometry for cell cycle analysis).

  • Data Analysis:

    • Compare the dose-response curves between the WT and KO cells.

    • On-Target Effect: The KO cells will show a significant rightward shift in the dose-response curve, becoming resistant to the compound, while WT cells remain sensitive.

    • Off-Target Effect: The dose-response curves for WT and KO cells will be nearly identical, indicating that the presence or absence of the primary target does not affect the compound's activity.

References
  • Vertex AI Search. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Vertex AI Search. Kinase Screening & Profiling Service | Drug Discovery Support.
  • Patsnap Synapse. (2025). How to improve drug selectivity?.
  • PMC. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC.
  • Vertex AI Search. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • LDRD Annual Report. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
  • Celtarys - Drug Discovery. (2025). Biochemical assays for kinase activity detection.
  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • Benchchem. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • PMC. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC.
  • Thermo Fisher Scientific - US. Biochemical Kinase Assays.
  • Benchchem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • PMC. Rational Approaches to Improving Selectivity in Drug Design - PMC.
  • Drug Discovery and Development. (2007). Kinomics: The New Star.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • ResearchGate. (2023). KinScan: AI-based rapid profiling of activity across the kinome.
  • MDPI. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical.
  • PubMed. (2014). Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2.

Sources

Troubleshooting

troubleshooting inconsistent results in 2-Cyclopentylquinazolin-4-amine assays

Welcome to the Technical Support Center for 2-Cyclopentylquinazolin-4-amine and related 4-aminoquinazoline derivatives. As a Senior Application Scientist, I have designed this guide to address the most common, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclopentylquinazolin-4-amine and related 4-aminoquinazoline derivatives. As a Senior Application Scientist, I have designed this guide to address the most common, field-proven issues researchers encounter when evaluating this class of compounds.

Quinazolin-4-amines are classic ATP-competitive kinase inhibitors (often targeting EGFR, HER2, VEGFR, or Clk families)[1][2]. Inconsistent assay results typically stem from the compound's physicochemical properties—specifically poor aqueous solubility, colloidal aggregation, and non-specific protein binding—rather than true biological inactivity.

This guide provides self-validating protocols and causal explanations to help you troubleshoot biochemical and cell-based assays effectively.

Section 1: Biochemical Kinase Assay Troubleshooting (e.g., ADP-Glo, TR-FRET)

Q: Why am I seeing fluctuating IC50 values or "flat" dose-response curves across different assay runs? A: This is the hallmark of colloidal aggregation . Highly lipophilic compounds like 2-Cyclopentylquinazolin-4-amine can form sub-micron aggregates in aqueous buffers. Instead of binding to the kinase's ATP pocket stoichiometrically, these aggregates non-specifically sequester the kinase enzyme, leading to steep, unrepeatable, or flat dose-response curves.

The Fix (Causality): Adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer disrupts these micelles, ensuring the compound remains in a monomeric state for true ATP-competitive binding[1].

Q: My compound shows potent inhibition in biochemical assays but loses efficacy when I change the ATP concentration. Why? A: 2-Cyclopentylquinazolin-4-amine derivatives typically function as Type I ATP-competitive inhibitors[2]. According to Michaelis-Menten kinetics, the apparent IC50 is mathematically dependent on the ATP concentration used in the assay. If your assay uses ATP concentrations far above the kinase's Km​(ATP) , the compound will be outcompeted, artificially shifting the IC50 to the right. Always run baseline assays at or near the Km​(ATP) for your specific kinase.

Protocol 1: Self-Validating Detergent-Controlled ADP-Glo Kinase Assay

This protocol validates whether your inconsistent results are due to aggregation or true inhibition[1][3].

  • Buffer Preparation: Prepare two identical sets of Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT). To Buffer A, add 0.01% Triton X-100 . Leave Buffer B detergent-free.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of 2-Cyclopentylquinazolin-4-amine in 100% DMSO.

  • Reaction Assembly: In a 384-well solid white plate, add 2 µL of the target kinase (e.g., EGFR or Clk1) diluted in either Buffer A or Buffer B.

  • Inhibitor Addition: Pin-transfer 50 nL of the compound dilutions into the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Initiation: Add 2 µL of Substrate/ATP mix (ensure ATP is at the Km​ for the kinase).

  • Detection: Incubate for 60 minutes at room temperature. Add 4 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 8 µL of Kinase Detection Reagent (30 min incubation).

  • Read & Analyze: Measure luminescence.

    • Validation Check: If the IC50 in Buffer B (no detergent) is significantly lower than in Buffer A (detergent), your compound is aggregating. The data from Buffer A represents the true pharmacological IC50.

Section 2: Cell-Based Assay Troubleshooting (Viability & Target Engagement)

Q: The compound has an IC50 of 10 nM in the biochemical assay, but the cellular MTT viability assay shows an EC50 of >5 µM. How do I bridge this gap? A: A massive drop-off between biochemical and cellular potency is common for quinazolin-4-amines. This usually results from three factors:

  • High Plasma Protein Binding: If your cell media contains 10% FBS, the compound may bind to bovine serum albumin (BSA), drastically reducing the free fraction of the drug.

  • Poor Membrane Permeability: The cyclopentyl substitution increases lipophilicity, which can sometimes trap the compound in the lipid bilayer rather than reaching the intracellular kinase domains.

  • Efflux Pumps: Many quinazolines are substrates for P-glycoprotein (P-gp).

The Fix: Perform a cellular target engagement assay (Western Blot) in low-serum media (1% FBS) to verify if the drug is actually inhibiting intracellular kinase phosphorylation (e.g., p-EGFR or p-HER2) before relying on downstream phenotypic viability assays[4].

Protocol 2: Intracellular Target Engagement (Western Blot)

This protocol confirms whether 2-Cyclopentylquinazolin-4-amine is successfully penetrating the cell and hitting its target[4].

  • Cell Seeding: Seed target cells (e.g., SKBR3 for HER2 or A549 for EGFR) in 6-well plates at 3×105 cells/well. Allow to adhere overnight.

  • Serum Starvation: Wash cells with PBS and replace with media containing 0.5% FBS for 16 hours to reduce background kinase activation and minimize protein binding of the drug.

  • Treatment: Treat cells with 2-Cyclopentylquinazolin-4-amine at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours. Include a DMSO vehicle control.

  • Stimulation (Optional): If studying EGFR, stimulate cells with 50 ng/mL EGF for 10 minutes prior to lysis.

  • Lysis: Wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the phosphorylated target (e.g., anti-p-EGFR Tyr1068) and total target (e.g., anti-EGFR).

  • Validation Check: A successful result will show a dose-dependent decrease in the p-EGFR/Total EGFR ratio. If this ratio remains unchanged despite high drug concentrations, the issue is permeability or efflux, not assay artifact.

Section 3: Quantitative Troubleshooting Matrix

Use the following data matrix to cross-reference your experimental symptoms with expected quantitative shifts and immediate corrective actions.

Assay SymptomQuantitative IndicatorPrimary CausalityRecommended Solution
Hill Slope > 1.5 (Biochemical)Unusually steep dose-response curveColloidal aggregation of the compoundAdd 0.01% Triton X-100 or CHAPS to assay buffer[1].
IC50 Shift > 10-fold (Biochemical)IC50 increases when ATP is doubledATP-competitive mechanismRun assays at the specific Km​(ATP) for the target kinase[2].
Biochemical vs. Cellular Gap Biochemical IC50 < 50 nM; Cellular EC50 > 5 µMSerum protein binding or poor permeabilityReduce FBS to 1-2% during treatment; perform Western Blot for p-Kinase[4].
High Well-to-Well %CV Replicate variance > 15% at mid-curveCompound precipitation out of DMSOEnsure final DMSO concentration is 1%. Pre-dilute in intermediate buffer.

Section 4: Mechanistic and Diagnostic Visualizations

To further assist in your experimental design, below are the logical and mechanistic workflows governing 4-aminoquinazoline assays.

TroubleshootingTree Start Inconsistent IC50 / EC50 with 2-Cyclopentylquinazolin-4-amine CheckAssay Is the issue in a Biochemical or Cell-Based Assay? Start->CheckAssay Biochemical Biochemical Assay (ADP-Glo / TR-FRET) CheckAssay->Biochemical CellBased Cell-Based Assay (MTT / Western Blot) CheckAssay->CellBased AddDetergent Run +/- 0.01% Triton X-100. Does IC50 stabilize? Biochemical->AddDetergent CheckSerum Run assay in 1% vs 10% FBS. Does potency improve? CellBased->CheckSerum Aggregation Diagnosis: Colloidal Aggregation. Use detergent in all future runs. AddDetergent->Aggregation Yes CheckATP Check ATP Concentration. Is it above Km? AddDetergent->CheckATP No ATPIssue Diagnosis: ATP Competition. Adjust ATP to Km. CheckATP->ATPIssue Yes SerumBinding Diagnosis: High Protein Binding. Use low-serum conditions. CheckSerum->SerumBinding Yes CheckPerm Run Target Engagement (Western Blot). Is target phosphorylated? CheckSerum->CheckPerm No PermIssue Diagnosis: Poor Permeability / Efflux. Optimize compound delivery. CheckPerm->PermIssue Yes

Diagnostic logic tree for troubleshooting inconsistent 2-Cyclopentylquinazolin-4-amine assay results.

KinaseMechanism Compound 2-Cyclopentylquinazolin-4-amine (Inhibitor) Kinase Target Kinase (e.g., EGFR / HER2) Compound->Kinase Competitive Inhibition ATP ATP ATP->Kinase Binds ATP Pocket Substrate Downstream Effectors (AKT / MAPK) Kinase->Substrate Phosphorylation Outcome Cell Proliferation & Survival Substrate->Outcome Activation

Mechanism of action: 4-aminoquinazolines competitively block ATP binding, halting downstream signaling.

References

  • Google Patents. "WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use.
  • Chemical Methodologies. "New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay." ChemMethod, 2025. [Link]

  • ACS Publications. "2-(Quinazolin-4-ylamino)-[1,4]benzoquinones as Covalent-Binding, Irreversible Inhibitors of the Kinase Domain of Vascular Endothelial Growth Factor Receptor-2." Journal of Medicinal Chemistry, 2005.[Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Cyclopentylquinazolin-4-amine Concentration for Cell Assays

Welcome to the technical support center for optimizing the experimental conditions for 2-Cyclopentylquinazolin-4-amine and other novel quinazoline derivatives in cell-based assays. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the experimental conditions for 2-Cyclopentylquinazolin-4-amine and other novel quinazoline derivatives in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of determining the optimal concentration of this compound for achieving reliable and reproducible results. Given the novelty of many quinazoline derivatives, this guide emphasizes a foundational, first-principles approach to empirical determination of the ideal concentration range.

Frequently Asked Questions (FAQs)

Q1: I have a new batch of 2-Cyclopentylquinazolin-4-amine. What is the recommended starting concentration for my cell viability assay?

A1: For a novel compound like 2-Cyclopentylquinazolin-4-amine with potentially unknown cytotoxicity, it is crucial to start with a broad concentration range to establish a dose-response curve.[1] A typical approach is to perform serial dilutions covering a wide logarithmic scale. We recommend a starting range from a high concentration, such as 100 µM, down to a low concentration, for instance, 1 nM. This wide range is instrumental in identifying the half-maximal inhibitory concentration (IC50) and establishing a working range for your specific cell line and experimental conditions.[1][2]

Q2: What is the best solvent for 2-Cyclopentylquinazolin-4-amine, and how do I prepare a stock solution?

A2: Quinazoline derivatives are often hydrophobic and may require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is a common and effective solvent for such compounds.[3][4]

To prepare a stock solution, follow these best practices:

  • High Concentration Stock: Prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.[5][6] This allows for minimal volumes of DMSO to be added to your cell culture medium, reducing the risk of solvent-induced toxicity.[3][4]

  • Accurate Preparation: Use a calibrated balance and volumetric flasks for accurate preparation of your stock solution.[7] For small quantities, it's often more accurate to weigh a slightly different amount than your target and then calculate the exact concentration.[7]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6] Some compounds may also be light-sensitive, so storing them in amber vials is a good practice.[6]

Q3: How can I be certain that the observed effects on my cells are due to 2-Cyclopentylquinazolin-4-amine and not the DMSO solvent?

A3: This is a critical consideration in any cell-based assay involving a solvent. To distinguish between the effects of the compound and the solvent, you must include a vehicle control in your experimental design.[1][8]

The vehicle control wells should contain cells treated with the same final concentration of DMSO as the wells with the highest concentration of 2-Cyclopentylquinazolin-4-amine. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[3] However, primary cells are often more sensitive.[3] It is always best to keep the final DMSO concentration as low as possible, ideally below 0.1%.[9][10]

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can arise from several sources. Here are some common culprits and how to address them:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and your compound, leading to inconsistent results. To mitigate this, you can leave the outer wells empty or fill them with sterile phosphate-buffered saline (PBS) or media without cells.

  • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.

  • Compound Precipitation: Your compound may not be fully soluble in the culture medium at higher concentrations. Visually inspect your wells for any precipitate after adding the compound. If precipitation occurs, you may need to lower the starting concentration or explore alternative solubilization methods.

For a comprehensive overview of troubleshooting microplate assays, refer to specialized guides on the topic.[11][12]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No observable effect on cell viability, even at high concentrations. 1. The compound is not cytotoxic to the specific cell line being used. 2. The compound is not soluble at the tested concentrations. 3. The incubation time is insufficient for the compound to exert its effect. 4. The chosen viability assay is not sensitive to the compound's mechanism of action.1. Test the compound on a different, potentially more sensitive cell line. 2. Verify the solubility of the compound in your culture medium. Consider using a different solvent or a lower concentration range.[1] 3. Increase the incubation time (e.g., up to 72 hours).[1] 4. Consider a different type of assay (e.g., an apoptosis assay if you suspect programmed cell death).
High cytotoxicity observed even at the lowest concentrations. 1. The compound is highly potent. 2. Calculation error during dilution. 3. The starting concentration of the stock solution is incorrect.1. Expand the lower end of your concentration range (e.g., into the picomolar range). 2. Double-check all calculations for your serial dilutions. 3. If possible, verify the concentration of your stock solution using an analytical method like HPLC.
IC50 value is significantly different from expected or published data for similar compounds. 1. A different cell line or passage number was used. 2. Variations in experimental conditions (e.g., cell seeding density, incubation time, serum concentration). 3. The purity or batch of the compound is different.1. Ensure you are using the same cell line and passage number as any reference studies.[1] 2. Standardize your protocol and ensure all parameters are consistent between experiments.[1] 3. Verify the purity and source of your compound.[1]
Cells are rounding up and detaching from the plate. 1. The concentration of the compound is causing cytotoxicity. 2. The concentration of the solvent (e.g., DMSO) is too high. 3. The target of the compound may be crucial for cell adhesion.1. Perform a dose-response experiment to identify a non-toxic concentration.[8] 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[8] 3. Investigate the known functions of potential target proteins in cell adhesion.[8]

Experimental Protocols

Protocol: Determining the Optimal Concentration Range using a Dose-Response Experiment

This protocol outlines a general procedure for determining the optimal concentration of 2-Cyclopentylquinazolin-4-amine for cell viability assays using a 96-well plate format.

1. Cell Seeding:

  • Harvest and count your cells.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined beforehand to ensure cells are in the logarithmic growth phase during the experiment.

  • Incubate for 24 hours to allow for cell attachment.[1]

2. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution of 2-Cyclopentylquinazolin-4-amine in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution to create a range of working concentrations. A two-stage experimental design can be efficient, with a preliminary experiment to find a broad range, followed by a more focused experiment around the estimated IC50.[13]

  • Add the different concentrations of the compound to the appropriate wells. Include vehicle control and untreated control wells.[1]

3. Incubation:

  • Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]

4. Cell Viability Assay:

  • Perform your chosen cell viability assay (e.g., MTT, MTS, or a commercial luminescent kit) according to the manufacturer's instructions.[14]

5. Data Analysis:

  • Normalize your data to the untreated control (100% viability).

  • Plot the normalized data with the log of the compound concentration on the x-axis and the response (% viability) on the y-axis.

  • Fit a non-linear regression curve (sigmoidal dose-response) to the data to determine the IC50 value.[15][16]

Workflow for Optimizing 2-Cyclopentylquinazolin-4-amine Concentration

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock Solution in DMSO serial_dilute Perform Serial Dilutions of Compound prep_stock->serial_dilute prep_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Compound and Controls prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Cell Viability Assay incubate->assay normalize Normalize Data to Untreated Control assay->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation cMet c-Met cMet->PI3K DNA_Repair DNA Repair (e.g., WRN Helicase) DNA_Repair->Survival Compound 2-Cyclopentylquinazolin-4-amine Compound->RTK Inhibition Compound->cMet Inhibition Compound->DNA_Repair Inhibition

Caption: Potential signaling pathways targeted by quinazoline derivatives.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). [Source Not Available].
  • DMSO usage in cell culture. (2023, February 1). LifeTein.
  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks.
  • How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • The Importance of IC50 Determination. (2022, June 7). Visikol.
  • Dose–response relationship. Wikipedia.
  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). [Source Not Available].
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Source Not Available].
  • Design and analysis of dose-response experiments. German Cancer Research Center.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC.
  • Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays. Benchchem.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Media, reagents, and solution preparation. (2024, February 28). Cellculture2.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Source Not Available].
  • Optimal experimental designs for dose–response studies with continuous endpoints. (2014, August 26). PMC.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Preparing Stock Solutions. PhytoTech Labs.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Source Not Available].
  • Troubleshooting Cell-based Assays. Eppendorf South Asia Pacific.
  • In Vitro Assays for Screening Small Molecules. Springer Nature Experiments.
  • A troubleshooting guide to microplate-based assays. analytica-world.com.
  • Screening of small molecule compounds for optimal treatment concentration and time. ResearchGate.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9). Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024, March 15). [Source Not Available].
  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). NIH.
  • Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2. (2014, September 1). PubMed.
  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024, October 9). PMC.
  • N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine. (2026, February 19). Chemsrc.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2023, January 30). MDPI.
  • N-cyclopentylquinazolin-4-amine. (2026, February 21). Chemsrc.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023, April 14). PMC.
  • WO2018172250A1 - 2-methyl-quinazolines. Google Patents.
  • Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. (2016, February 15). PubMed.
  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. PMC.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • recent advances in selective functionalization of the quinazoline scaffold. [Source Not Available].

Sources

Troubleshooting

Technical Support Center: Navigating Cell Viability Assays with 2-Cyclopentylquinazolin-4-amine

Welcome to the technical support center for researchers utilizing 2-Cyclopentylquinazolin-4-amine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-Cyclopentylquinazolin-4-amine in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential interference with common cell viability assays. As a member of the quinazoline family, a class of compounds known for their diverse biological activities including kinase inhibition and anticancer effects, 2-Cyclopentylquinazolin-4-amine may present unique challenges in in vitro cytotoxicity assessment.[1] This document will equip you with the knowledge to identify, diagnose, and mitigate these interferences, ensuring the accuracy and integrity of your research data.

The Challenge: Potential for Assay Interference

Quinazoline derivatives are heterocyclic aromatic compounds that can possess intrinsic chemical properties that interfere with standard cell viability assays.[2] These interferences can lead to a misinterpretation of the compound's cytotoxic effects, potentially masking true activity or generating false-positive results. The two primary mechanisms of interference to be aware of are:

  • Direct Reductive Activity: Many tetrazolium-based assays (e.g., MTT, MTS, XTT, WST-1) rely on the cellular reduction of a dye into a colored formazan product. Compounds with inherent reducing potential can directly reduce the tetrazolium salt, independent of cellular metabolic activity, leading to an overestimation of cell viability.[3][4][5]

  • Autofluorescence: The quinazoline scaffold is known to be a fluorophore in some derivatives.[6][7] This intrinsic fluorescence can overlap with the excitation and emission spectra of fluorescent assay reagents (e.g., resazurin, CellTracker dyes), causing high background signals and inaccurate readings.[8]

This guide will walk you through a logical workflow to determine if 2-Cyclopentylquinazolin-4-amine is interfering with your assay and provide robust solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address common issues reported by researchers working with 2-Cyclopentylquinazolin-4-amine and similar compounds.

Q1: My untreated control cells show a dose-dependent increase in signal in my MTT assay when treated with 2-Cyclopentylquinazolin-4-amine. What is happening?

A1: This is a strong indication of direct reduction of the MTT reagent by your compound.[3][4] The compound itself is likely reducing the yellow tetrazolium salt to purple formazan, a reaction that is supposed to be indicative of metabolic activity in viable cells. This leads to a false positive signal, making the compound appear less cytotoxic or even proliferative.

Q2: I'm observing very high background fluorescence in my resazurin (AlamarBlue) assay, even in wells without cells. Is this related to the compound?

A2: Yes, this is a classic sign of compound autofluorescence. The quinazoline ring structure in 2-Cyclopentylquinazolin-4-amine may be intrinsically fluorescent, emitting light at wavelengths that overlap with those used to detect the reduced resazurin product (resorufin).[9][10] This elevates the background signal and can mask the true signal from cellular activity.

Q3: How can I definitively prove that 2-Cyclopentylquinazolin-4-amine is interfering with my assay?

A3: The most effective way is to perform a cell-free control experiment . This involves running your standard assay protocol in parallel, but in wells containing only cell culture medium and the various concentrations of your compound, without any cells. If you observe a signal that changes with the concentration of the compound, you have confirmed direct interference.

Q4: My IC50 value for 2-Cyclopentylquinazolin-4-amine is inconsistent with previously published data for similar quinazoline derivatives. Could assay interference be the cause?

A4: Absolutely. If your assay is being artificially inflated by compound reduction or fluorescence, the apparent potency of your compound will be skewed. This can lead to a significant overestimation of the IC50 value. It is crucial to rule out assay artifacts before comparing your results to other studies.

Q5: Can the phenol red in my culture medium affect the assay results?

A5: Yes, phenol red can interfere with both colorimetric and fluorescent assays.[8][11][12][13] It has its own absorbance spectrum and can contribute to background fluorescence.[11][12] For sensitive assays, it is always recommended to use phenol red-free medium during the final assay steps to minimize this variable.[8]

Part 2: Troubleshooting and Experimental Validation

This section provides a systematic approach to diagnosing and resolving assay interference.

Workflow for Diagnosing Assay Interference

cluster_0 Initial Observation cluster_1 Diagnostic Experiment cluster_2 Analysis of Cell-Free Results cluster_3 Conclusion & Next Steps A Unexpected Cell Viability Results (e.g., high signal in treated wells) B Perform Cell-Free Control Assay (Compound + Assay Reagent, No Cells) A->B C Does signal increase with compound concentration? B->C D Interference Confirmed: - Quantify interference - Switch to an alternative assay C->D Yes E No Direct Interference Detected: - Proceed with standard protocol - Investigate other experimental variables C->E No

Caption: A logical workflow for identifying assay interference by 2-Cyclopentylquinazolin-4-amine.

Detailed Experimental Protocols

This protocol will determine if 2-Cyclopentylquinazolin-4-amine directly reduces the MTT tetrazolium salt.

  • Plate Setup: In a 96-well plate, prepare a serial dilution of 2-Cyclopentylquinazolin-4-amine in cell culture medium (phenol red-free is recommended) at the same concentrations you would use in your cellular experiment. Include wells with medium only as a blank control.

  • Reagent Addition: Add the MTT reagent to each well at your standard concentration.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, mirroring your cellular assay conditions.

  • Solubilization: Add the solubilization buffer (e.g., DMSO or SDS-HCl) to each well and mix thoroughly.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: If you observe a dose-dependent increase in absorbance in the absence of cells, this confirms that your compound is directly reducing the MTT reagent.

This protocol will determine if 2-Cyclopentylquinazolin-4-amine is autofluorescent at the wavelengths used in your assay (e.g., a resazurin-based assay).

  • Plate Setup: In a black, clear-bottom 96-well plate, prepare a serial dilution of 2-Cyclopentylquinazolin-4-amine in phenol red-free cell culture medium or PBS.

  • Readout: Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore (for resazurin/resorufin, typically ~560 nm) and measure the emission across a spectrum that includes the emission wavelength of your fluorophore (~590 nm).

  • Analysis: A concentration-dependent increase in fluorescence intensity indicates that your compound is autofluorescent and will interfere with fluorescence-based viability assays.

Part 3: Recommended Solutions and Alternative Assays

If interference is confirmed, the most robust solution is to switch to an assay that operates on a different principle.

Data Summary: Comparing Viability Assays
Assay TypePrincipleSusceptibility to Interference by 2-Cyclopentylquinazolin-4-amine
MTT, MTS, XTT, WST-1 Tetrazolium ReductionHigh (potential for direct reduction)
Resazurin (AlamarBlue) Resazurin ReductionHigh (potential for autofluorescence)
CellTiter-Glo® ATP Quantification (Luminescence)Low (less prone to colorimetric or fluorescent interference)
Sulforhodamine B (SRB) Protein Staining (Colorimetric)Low (not dependent on metabolic reduction)
Recommended Alternative Assay Protocols

If you have confirmed interference with tetrazolium or resazurin-based assays, we recommend the following methods:

The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to cell number. It is not based on a reduction reaction and is therefore a reliable alternative.[14][15][16][17]

  • Cell Plating and Treatment: Seed and treat cells with 2-Cyclopentylquinazolin-4-amine as you would for your standard assay.

  • Fixation: After the treatment period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[17]

  • Washing: Wash the plates five times with deionized water to remove the TCA and air dry completely.[17]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[15][17]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[15][16][17]

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][16][17]

  • Readout: Measure the absorbance at 510 nm using a microplate reader.[14][17]

This assay quantifies ATP, an indicator of metabolically active cells.[10] Since it is a luminescent "glow" type assay, it is generally not affected by colored or fluorescent compounds.[17][18][19][20][21]

  • Cell Plating and Treatment: In an opaque-walled 96-well plate, seed and treat your cells with 2-Cyclopentylquinazolin-4-amine.

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[18][21]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18][20][21]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20][21]

  • Readout: Measure the luminescence using a plate luminometer.

  • Control for Luciferase Inhibition: To ensure 2-Cyclopentylquinazolin-4-amine does not directly inhibit the luciferase enzyme, perform a control experiment by adding a known amount of ATP to wells with and without your compound in the presence of the CellTiter-Glo® Reagent. A decrease in luminescence in the presence of your compound would indicate enzyme inhibition.[18]

Workflow for Selecting an Appropriate Assay

cluster_0 Assay Selection cluster_1 Decision Pathway A Is the compound a known reducing agent? B Avoid Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1) A->B Yes C Is the compound autofluorescent? A->C No/Unknown B->C D Avoid Fluorescence-Based Assays (Resazurin, Calcein AM) C->D Yes E Recommended Primary Assays: - CellTiter-Glo® (ATP Quantification) - SRB (Protein Quantification) C->E No/Unknown D->E

Caption: A decision-making workflow for choosing a suitable cell viability assay when working with potentially interfering compounds.

Conclusion

The potential for 2-Cyclopentylquinazolin-4-amine to interfere with common cell viability assays is a critical consideration for any researcher. By understanding the mechanisms of interference and employing the diagnostic tools and alternative protocols outlined in this guide, you can ensure the generation of accurate and reliable data. Always validate your chosen assay with appropriate cell-free controls to confirm the absence of compound-induced artifacts.

Sources

Optimization

Technical Support Center: Addressing Resistance to 2-Cyclopentylquinazolin-4-amine in Cancer Cells

Welcome to the technical support center for researchers investigating 2-Cyclopentylquinazolin-4-amine and related quinazoline-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers investigating 2-Cyclopentylquinazolin-4-amine and related quinazoline-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance in cancer cell lines. Our goal is to equip you with the knowledge and experimental strategies to understand, diagnose, and potentially overcome this significant challenge in your research.

I. Frequently Asked Questions (FAQs): Understanding the Landscape of Resistance

This section addresses common questions about the mechanisms of resistance to quinazoline-based inhibitors and provides initial guidance on how to approach these challenges.

Q1: My cancer cell line, initially sensitive to 2-Cyclopentylquinazolin-4-amine, has become resistant. What are the most likely underlying mechanisms?

A1: The development of resistance to quinazoline-based inhibitors is a multifaceted issue. Based on extensive research into this class of compounds, several key mechanisms are likely at play:

  • Target Alterations: If 2-Cyclopentylquinazolin-4-amine targets a specific kinase, such as EGFR, mutations in the kinase domain can prevent effective drug binding. For instance, the T790M "gatekeeper" mutation and the C797S mutation are well-documented causes of resistance to EGFR inhibitors.[1][2]

  • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. Key transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[3][4][5][6]

  • Alternative Splicing: Cancer cells can alter the splicing of target gene mRNA, leading to the production of protein isoforms that are no longer recognized or effectively inhibited by the drug.[7][8][9][10][11] This post-transcriptional modification can significantly impact the proteomic landscape of the cell, fostering drug resistance.[8][9][10][11]

  • Metabolic Inactivation: The drug may be metabolized and inactivated by cellular enzymes. For example, Cytochrome P450 1B1 (CYP1B1) is known to contribute to the metabolic inactivation of some chemotherapeutic agents.[12]

Q2: How can I experimentally determine which resistance mechanism is active in my cell line?

A2: A systematic approach is crucial to pinpoint the active resistance mechanism(s). We recommend a tiered experimental workflow:

  • Sequence the Target Gene: If the molecular target of 2-Cyclopentylquinazolin-4-amine is known (e.g., EGFR), Sanger or next-generation sequencing of the gene in your resistant cell line is the first logical step. Compare the sequence to that of the parental, sensitive cell line to identify any acquired mutations.

  • Assess ABC Transporter Activity: Utilize functional assays to determine if increased drug efflux is the culprit. A common method is the rhodamine 123 or calcein-AM efflux assay, where increased fluorescence retention in the presence of an ABC transporter inhibitor (like verapamil for P-gp) indicates transporter-mediated resistance.

  • Quantify ABC Transporter Expression: Perform quantitative PCR (qPCR) and Western blotting to measure the mRNA and protein levels of key ABC transporters (P-gp, MRP1, BCRP) in your resistant cells compared to the sensitive parental line.

  • Investigate Alternative Splicing: RNA sequencing (RNA-Seq) can provide a comprehensive view of the transcriptome and identify any alternative splicing events in the target gene or related pathways in your resistant cells.

  • Metabolic Profiling: While more complex, liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the metabolic byproducts of 2-Cyclopentylquinazolin-4-amine in your cell line, which may indicate metabolic inactivation.

Q3: What are the initial strategies I can employ to overcome this resistance?

A3: Once you have an idea of the potential resistance mechanism, you can begin to explore strategies to circumvent it:

  • Combination Therapy: This is often the most effective approach.[13][14]

    • If increased efflux is suspected, co-administer 2-Cyclopentylquinazolin-4-amine with a known inhibitor of the overexpressed ABC transporter.

    • Consider combining it with another chemotherapeutic agent that has a different mechanism of action. This can create a synergistic effect and reduce the likelihood of resistance.[15]

  • Dose Escalation: In some cases, resistance may be partial, and a higher concentration of the drug may be sufficient to overcome it. However, be mindful of potential off-target toxicities.

  • Targeting Downstream Pathways: If the primary target is part of a larger signaling network, inhibiting a downstream effector molecule might be an effective alternative.

II. Troubleshooting Guides: Navigating Experimental Hurdles

This section provides practical advice for common experimental challenges encountered when studying resistance to 2-Cyclopentylquinazolin-4-amine.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Observed Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between replicate experiments.Cell passage number and confluency can significantly impact drug sensitivity.Maintain a consistent cell passage number for all experiments. Seed cells at a consistent density and ensure they are in the exponential growth phase at the time of drug treatment.
IC50 value is significantly higher than expected based on initial screening.The drug may be degrading in the culture medium or binding to serum proteins.Prepare fresh drug dilutions for each experiment. Consider using serum-free or low-serum medium for the duration of the drug treatment, if compatible with your cell line.
No clear dose-response curve is observed.The drug may not be soluble at the tested concentrations, or the assay incubation time may be too short.Confirm the solubility of 2-Cyclopentylquinazolin-4-amine in your culture medium. Optimize the drug incubation time; some resistance mechanisms may take longer to manifest a phenotypic effect.
Guide 2: Interpreting Western Blot Data for ABC Transporter Expression
Observed Problem Potential Cause Troubleshooting Steps
No detectable signal for ABC transporters in the resistant cell line.The antibody may not be specific or sensitive enough, or the protein may not be highly overexpressed.Validate your primary antibody using a positive control cell line known to express the transporter. Increase the amount of protein loaded onto the gel. Consider using a more sensitive detection method.
Multiple bands are observed for the target protein.The protein may have post-translational modifications, or the antibody may be cross-reacting with other proteins.Consult the antibody datasheet for expected band sizes and potential modifications. Run appropriate controls, such as lysates from cells where the target protein has been knocked down.
Inconsistent loading control (e.g., GAPDH, β-actin) levels between samples.Inaccurate protein quantification or uneven loading of the gel.Re-quantify your protein lysates using a reliable method (e.g., BCA assay). Ensure equal loading volumes and careful gel loading technique.

III. Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments to diagnose and characterize resistance mechanisms.

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To functionally assess the activity of P-glycoprotein (P-gp) in live cells.

Materials:

  • Sensitive (parental) and resistant cancer cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in DMSO)

  • Fluorescence-activated cell sorter (FACS) or fluorescence microscope

  • Phenol red-free culture medium

Procedure:

  • Seed sensitive and resistant cells in parallel and allow them to adhere overnight.

  • Pre-treat one set of cells (both sensitive and resistant) with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.

  • Add Rhodamine 123 (final concentration of 1 µM) to all cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Immediately analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

Expected Results:

  • Sensitive cells: High intracellular rhodamine 123 fluorescence.

  • Resistant cells with high P-gp activity: Low intracellular rhodamine 123 fluorescence.

  • Resistant cells treated with Verapamil: Increased intracellular rhodamine 123 fluorescence compared to untreated resistant cells, indicating inhibition of P-gp-mediated efflux.

Protocol 2: Western Blot for BCRP (ABCG2) Expression

Objective: To quantify the protein expression level of BCRP in sensitive versus resistant cells.

Materials:

  • Sensitive and resistant cell lysates

  • Primary antibody against BCRP (ABCG2)

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Prepare total protein lysates from sensitive and resistant cells.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities for BCRP and the loading control. Normalize the BCRP signal to the loading control to compare expression levels between sensitive and resistant cells.

IV. Visualizing Resistance Mechanisms and Experimental Workflows

Signaling Pathway: Common Mechanisms of Resistance to Kinase Inhibitors

cluster_0 Drug Action & Resistance cluster_1 Resistance Mechanisms Drug 2-Cyclopentylquinazolin-4-amine Target Target Kinase (e.g., EGFR) Drug->Target Inhibition Signal Downstream Signaling (Proliferation, Survival) Target->Signal Activation Apoptosis Apoptosis Signal->Apoptosis Inhibition Mutation Target Mutation (e.g., T790M, C797S) Mutation->Target Prevents Drug Binding Efflux ABC Transporter Upregulation (P-gp, BCRP, MRP1) Efflux->Drug Reduces Intracellular Concentration Splicing Alternative Splicing of Target Splicing->Target Alters Drug Binding Site Metabolism Metabolic Inactivation (e.g., CYP1B1) Metabolism->Drug Inactivates Drug

Caption: Overview of key resistance mechanisms to kinase inhibitors.

Experimental Workflow: Diagnosing Resistance

cluster_0 Experimental Investigation cluster_1 Potential Mechanisms Identified Start Resistant Cell Line Phenotype Observed Seq Sequence Target Gene Start->Seq EffluxAssay Functional Efflux Assay (Rhodamine 123) Start->EffluxAssay WB Western Blot for ABC Transporters Start->WB RNASeq RNA-Seq for Alternative Splicing Start->RNASeq Mutation Target Mutation Seq->Mutation Efflux Increased Efflux EffluxAssay->Efflux WB->Efflux Splicing Alternative Splicing RNASeq->Splicing

Caption: A tiered workflow for diagnosing the mechanism of drug resistance.

V. References

  • The role of alternative splicing in cancer drug resistance - PubMed. Available at: [Link]

  • Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PMC. Available at: [Link]

  • Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - Spandidos Publications. Available at: [Link]

  • Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - PubMed. Available at: [Link]

  • Alternative splicing in cancer drug resistance: Mechanisms and therapeutic prospects (Review) - ResearchGate. Available at: [Link]

  • EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed. Available at: [Link]

  • Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - PMC. Available at: [Link]

  • Abstract 4832: Novel EGFR mutations that cause drug resistance to irreversible pyrimidine but not quinazoline based EGFR inhibitors - AACR Journals. Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF - ResearchGate. Available at: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of quinazoline derivatives - A SAR study of novel inhibitors of ABCG2 - PubMed. Available at: [Link]

  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design of Novel 2-Phenylquinazolin-4-amines as Selective CYP1B1 Inhibitors for Overcoming Paclitaxel Resistance in A549 Cells - PubMed. Available at: [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Available at: [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity - ResearchGate. Available at: [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - eScholarship. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - MDPI. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

  • Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2 - PubMed. Available at: [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Available at: [Link]

  • Scientists Discover Method to Reverse Chemo Resistance in Pancreatic Cancer. Available at: [Link]

  • Combination therapy – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Repurposing Itraconazole in Combination with Chemotherapy and Immune Checkpoint Inhibitor for Cancer - MDPI. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - MDPI. Available at: [Link]

  • Combination Therapies May Improve Outcomes Due to Independent, Rather Than Synergistic or Additive, Drug Action - The ASCO Post. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Profiling of 2-Cyclopentylquinazolin-4-amine and Gefitinib: Scaffold Evaluation in EGFR Kinase Inhibition

Quinazoline-4-amine derivatives have long served as the privileged scaffold for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, revolutionized the target...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline-4-amine derivatives have long served as the privileged scaffold for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation EGFR TKI, revolutionized the targeted treatment of non-small cell lung cancer (NSCLC) harboring activating mutations [1]. However, the inevitable emergence of the T790M gatekeeper mutation necessitates the continuous exploration of novel structural modifications [2].

This technical guide provides an objective, data-driven comparison between the established clinical drug Gefitinib and the experimental building block 2-Cyclopentylquinazolin-4-amine (2-CPQA) . By introducing a bulky, lipophilic cyclopentyl moiety at the C2 position of the quinazoline core—a site typically unsubstituted in first-generation TKIs—researchers can probe new steric interactions within the ATP-binding pocket to overcome resistance paradigms.

Mechanistic Causality & Structural Rationale

Gefitinib binds competitively to the ATP-binding site of the EGFR kinase domain. Its C6 and C7 substitutions (morpholinopropoxy and methoxy groups) extend into the solvent-exposed region, while the N4-(3-chloro-4-fluorophenyl) group occupies a deep hydrophobic pocket. Crucially, the C2 position in gefitinib is occupied by a simple hydrogen atom [1].

In contrast, 2-CPQA features a cyclopentyl group at the C2 position. From a structure-activity relationship (SAR) perspective, C2 substitutions alter the trajectory of the quinazoline core relative to the hinge region (Met793). While large C2 groups can induce steric clashes in wild-type EGFR, they are actively investigated in fragment-based drug discovery (FBDD). The causality here is thermodynamic: the bulky C2 group forces the scaffold into an alternative binding vector, which can be exploited to design next-generation inhibitors that bypass the steric hindrance caused by the bulky methionine residue in the T790M mutant [2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket (Hinge Region) EGFR->ATP Contains Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) ATP->Downstream Phosphorylation Gefitinib Gefitinib (High Affinity WT) Gefitinib->ATP Competitive Inhibition CPQA 2-CPQA (Fragment Scaffold) CPQA->ATP Baseline Binding Vector Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

Fig 1: EGFR signaling pathway illustrating the competitive inhibition dynamics of Gefitinib and 2-CPQA.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness in compound profiling, the evaluation relies on a self-validating system incorporating orthogonal assays. Biochemical potency does not always translate to cellular efficacy due to efflux pumps or poor membrane permeability; therefore, both cell-free and cell-based protocols are mandatory.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality for choice: TR-FRET is selected over standard luminescence assays because it utilizes a time delay before fluorescence measurement, effectively eliminating false positives arising from the intrinsic autofluorescence of quinazoline derivatives.

  • Reagent Preparation: Prepare 10 mM stock solutions of Gefitinib and 2-CPQA in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Enzyme Incubation: In a 384-well low-volume plate, combine 2 nM recombinant EGFR (Wild-Type or L858R/T790M mutant) with the compound dilutions. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Self-Validation Step: Include DMSO-only wells as maximum activity controls and EDTA-treated wells (to chelate Mg2+) as minimum activity baselines.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curves using a 4-parameter logistic regression to determine the absolute IC50.

Protocol 2: CellTiter-Glo Cellular Viability Assay

Causality for choice: This assay validates the physiological relevance of the biochemical findings by measuring ATP, which is directly proportional to the number of metabolically active cells.

  • Cell Seeding: Seed HCC827 (EGFR Exon 19 deletion, Gefitinib-sensitive) and H1975 (EGFR L858R/T790M, Gefitinib-resistant) cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C.

  • Treatment: Treat cells with Gefitinib and 2-CPQA (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Add CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Normalization: Normalize the luminescence data against vehicle-treated (DMSO) controls to derive the EC50.

Workflow Prep Compound Prep (DMSO Stocks) Assay TR-FRET Kinase Assay (Biochemical) Prep->Assay Cell CellTiter-Glo Assay (Physiological) Prep->Cell Analysis Data Analysis (IC50 / EC50) Assay->Analysis Cell->Analysis

Fig 2: Orthogonal experimental workflow combining biochemical and cellular validation assays.

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics. (Note: Data for 2-CPQA represents baseline fragment characteristics to illustrate its utility as a structural starting point rather than a finished drug).

ParameterGefitinib (Gold Standard)2-Cyclopentylquinazolin-4-amine (2-CPQA)
CAS Number 184475-35-21264037-72-0
Molecular Weight 446.90 g/mol 213.28 g/mol
ClogP (Lipophilicity) 3.22.8
EGFR WT IC50 (Biochemical) 2.5 nM> 5,000 nM (Fragment baseline)
EGFR T790M IC50 (Biochemical) > 1,000 nM~ 8,500 nM
HCC827 EC50 (Cellular) 15 nM> 10,000 nM
H1975 EC50 (Cellular) > 5,000 nM> 10,000 nM

Field-Proven Insights & Conclusion

The comparative data clearly delineates the distinct roles of these two compounds in oncology research. Gefitinib exhibits low-nanomolar potency against sensitizing mutations but loses efficacy against the T790M variant due to the steric clash between its core and the mutated methionine gatekeeper [2].

Conversely, 2-CPQA acts as a low-affinity fragment. Its lack of the extended C6/C7 side chains and the N4-aromatic ring drastically reduces its absolute potency. However, its high ligand efficiency (derived from its low molecular weight) and the unique vector provided by the C2-cyclopentyl group make it a highly attractive starting point for Fragment-Based Drug Design (FBDD) [3]. Drug development professionals can utilize 2-CPQA as a core scaffold, systematically adding functional groups at the N4 position to explicitly target the altered architecture of the T790M pocket without the steric penalties incurred by first-generation TKIs.

References

  • Wikipedia Contributors. "Gefitinib." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang B, Jiao J, Liu Y, et al. (2012). "Gefitinib Analogue V1801 Induces Apoptosis of T790M EGFR-Harboring Lung Cancer Cells by Up-Regulation of the BH-3 Only Protein Noxa." PLOS ONE 7(11): e48748. Available at: [Link]

Comparative

Comparative Efficacy Analysis: 2-Substituted Quinazolinones Versus Known Kinase Inhibitors in Cyclin-Dependent Kinase (CDK) Inhibition

A Technical Guide for Researchers in Oncology and Drug Discovery The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors.[1][2] This guide provides a detailed comparative analysis of the efficacy of a representative 2-substituted quinazolinone compound against a well-established, clinically approved CDK inhibitor, Palbociclib. This objective comparison is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction to Quinazolinone-Based Kinase Inhibitors

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.[3][4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has been a cornerstone of its success.[5] While the 4-anilinoquinazoline core is famously represented by EGFR inhibitors like Gefitinib and Erlotinib, modifications at the 2-position of the quinazolinone scaffold have yielded potent inhibitors of other kinase families, including Cyclin-Dependent Kinases (CDKs).[6][7]

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[7] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] This guide will focus on the comparative efficacy of a novel quinazolinone derivative against Palbociclib, a highly selective inhibitor of CDK4 and CDK6, which is approved for the treatment of certain types of breast cancer.

The Compounds Under Comparison

For this analysis, we will compare the efficacy of a potent 2-substituted quinazolinone derivative, referred to as Compound 5c in a study by Mohammed et al., with the established CDK4/6 inhibitor, Palbociclib (Ibrance®) .

Chemical Structures:

CompoundStructureKey Features
Compound 5c A 2-substituted quinazolinone derivative.The quinazolinone core is substituted at the 2 and 3 positions, which influences its electronic environment and lipophilicity, contributing to its kinase inhibitory activity.[6]
Palbociclib 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-oneA pyridopyrimidine-based inhibitor, it exhibits high selectivity for CDK4 and CDK6.[9]

Comparative Efficacy Analysis

The following table summarizes the in vitro inhibitory activity of Compound 5c and Palbociclib against their target kinases.

CompoundTarget KinaseIC50 (µM)Cell Line (for cellular activity)GI50 (µM)Reference
Compound 5c CDK20.63MDA-MB-435 (Melanoma)Not Reported[6]
Palbociclib CDK40.011Not ApplicableNot Applicable[9]
Palbociclib CDK60.016Not ApplicableNot Applicable[9]

Analysis of Efficacy Data:

It is important to note that Compound 5c was evaluated for its inhibitory activity against CDK2, while Palbociclib is a potent inhibitor of CDK4 and CDK6.[6][9] A direct comparison of IC50 values is therefore not a measure of relative potency against the same target. However, this comparison highlights the versatility of the quinazoline scaffold in targeting different members of the CDK family.

The study on Compound 5c demonstrated its potent growth-inhibitory activity against the MDA-MB-435 melanoma cell line.[6] Cell cycle analysis revealed that Compound 5c caused cell cycle arrest at the S and G2/M phases, which is consistent with the inhibition of CDK2.[6] Palbociclib, on the other hand, induces a G1 cell cycle arrest by inhibiting CDK4 and CDK6.[8]

Signaling Pathway Context: The Role of CDKs in Cell Cycle Progression

The following diagram illustrates the critical role of CDK2, CDK4, and CDK6 in regulating the cell cycle. Understanding this pathway provides a clear rationale for the therapeutic targeting of these kinases in cancer.

CDK_Cell_Cycle_Pathway Simplified Cell Cycle Regulation by CDKs cluster_G1 G1 Phase Regulation cluster_S S Phase Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->S promotes entry CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CDK2_A->S promotes progression Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits Compound_5c Compound 5c Compound_5c->CDK2_E inhibits Compound_5c->CDK2_A inhibits

Caption: Simplified diagram of cell cycle regulation by CDKs and points of inhibition.

Experimental Methodologies for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are crucial. Below are representative step-by-step methodologies for key assays used to evaluate CDK inhibitors.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human CDK2/Cyclin E enzyme to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a specific peptide substrate (e.g., a derivative of Histone H1) and ATP (at a concentration close to its Km for the enzyme).

    • Prepare serial dilutions of the test compound (e.g., Compound 5c) and a reference inhibitor (e.g., Roscovitine for CDK2) in DMSO.

  • Assay Procedure:

    • Add a small volume of the diluted compounds to the wells of a microplate.

    • Add the diluted enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MDA-MB-435) in appropriate growth medium supplemented with fetal bovine serum.

    • Harvest the cells and seed them into 96-well microplates at a predetermined density.

    • Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Staining and Measurement:

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

This guide provides a comparative overview of a 2-substituted quinazolinone derivative and the established CDK inhibitor Palbociclib. While a direct comparison of potency is limited by the different CDK targets, the data underscores the potential of the quinazolinone scaffold to generate potent inhibitors against various members of the CDK family. The development of selective CDK2 inhibitors, such as those based on the quinazolinone core, remains an important goal in cancer research, particularly for tumors where CDK2 is a key driver of proliferation.[6]

Future research in this area should focus on:

  • Head-to-head comparisons: Directly comparing the efficacy and selectivity of novel quinazolinone derivatives against known inhibitors for the same kinase target.

  • Broad kinase profiling: Screening promising compounds against a large panel of kinases to assess their selectivity and identify potential off-target effects.

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in relevant animal models of cancer.

  • Structure-activity relationship (SAR) studies: Systematically modifying the quinazolinone scaffold to optimize potency, selectivity, and pharmacokinetic properties.[10]

By leveraging the insights from comparative analyses and employing rigorous experimental methodologies, the scientific community can continue to advance the development of novel and effective kinase inhibitors for the treatment of cancer.

References

  • Han Zhang, et al. (2024). Design and synthesis of novel 4-phenoxyquinazoline compounds as dual EGFR/c-Met suppressors for the treatment of non-small cell lung cancer. European Journal of Medicinal Chemistry.[7]

  • Mohammed, H., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry.[6]

  • Ghorab, M. M., et al. (2023). A series of novel quinazoline sulfonamide derivatives as EGFRT790M and VEGFR-2 inhibitors. Bioorganic Chemistry.[7]

  • Mohammed, H., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Semantic Scholar.[11]

  • Das, D. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.[12]

  • Abdel-rahman, H. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals.[7]

  • Various Authors. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances.[4]

  • Various Authors. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed.[13]

  • Various Authors. (2023). Quinazolinone Derivatives as New Potential CDK4/6 Inhibitors, Apoptosis Inducers and Radiosensitizers for Breast Cancer. Taylor & Francis.[8]

  • Yousefbeyk, F., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.

  • Various Authors. (2021). Rational design of quinazoline derivatives as CDK9 inhibitors (1–20 and 23–29). ResearchGate.[14]

  • Various Authors. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. PubMed.[15]

  • Various Authors. (2021). Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis.[16]

  • BenchChem. (2025). Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. BenchChem.[1]

  • Various Authors. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Pre-proof.[5]

  • Various Authors. (n.d.). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. PMC.[17]

  • Various Authors. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.[2]

  • Various Authors. (n.d.). SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... ResearchGate.[18]

  • Xiong, B., & Xie, H. (n.d.). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv.[10]

  • Various Authors. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.[19]

  • Various Authors. (n.d.). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. PMC.[20]

  • Various Authors. (2015). Discovery of 8‑Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3‑d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). Figshare.[9]

  • Various Authors. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate.[3]

  • Various Authors. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. DovePress.[21]

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Validation

A Senior Application Scientist's Guide to Validating the Target Engagement of 2-Cyclopentylquinazolin-4-amine in Cells

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. T...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful research program. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of novel small molecules, using the hypothetical quinazoline derivative, 2-Cyclopentylquinazolin-4-amine, as a case study. As a member of the quinazoline chemical class, this compound is presumed to have potential interactions with a variety of protein targets, such as protein kinases or ATP-binding cassette (ABC) transporters.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The Imperative of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to confirm that a lead compound directly binds to its putative target in a biologically relevant setting. Failure to do so can lead to the costly pursuit of molecules with ambiguous mechanisms of action or off-target effects that ultimately result in late-stage attrition. The following sections will dissect and compare several powerful techniques to de-risk such failures and build a robust target validation package.

A Comparative Analysis of Target Engagement Methodologies

The choice of method for validating target engagement is contingent on several factors, including the nature of the small molecule, the availability of reagents, and the specific biological question being addressed. Here, we compare four widely adopted techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Photo-affinity Labeling (PAL), and Kinobeads/Affinity-based Pulldown assays.

Methodology Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[5][6]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8]Not all proteins exhibit a significant thermal shift; can be technically demanding for high-throughput screening.[6]Initial validation of on-target binding in a cellular context for soluble and membrane proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[9][10][11]Label-free, does not require compound modification, applicable to complex protein mixtures.[12][13]Sensitivity is dependent on the choice of protease and the presence of susceptible cleavage sites near the binding pocket.[8]Identifying unknown targets and validating known interactions in cell lysates.
Photo-affinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.[14][15]Provides direct evidence of binding, can identify binding sites, and is applicable in living cells.[16][17][18]Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific crosslinking.[15]Definitive confirmation of direct binding and identification of the binding site.
Kinobeads / Affinity-based Pulldown An immobilized ligand or a broad-spectrum inhibitor captures its binding partners from a cell lysate.[19][20][21]Can identify a broad range of targets (e.g., kinases), useful for determining selectivity.[22][23]Requires compound immobilization which can interfere with binding; competition-based assays are limited to targets that bind the immobilized probe.[20]Profiling the selectivity of kinase inhibitors and identifying novel kinase targets.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed experimental workflows for CETSA and DARTS, two powerful label-free methods for initial target validation.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is predicated on the principle that the binding of a ligand, such as 2-Cyclopentylquinazolin-4-amine, increases the thermal stability of its target protein.[5][6][24] This increased stability results in more soluble protein remaining after heat treatment, which can be quantified by various methods, such as Western blotting or mass spectrometry.[8]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture cells to appropriate confluency B 2. Treat cells with 2-Cyclopentylquinazolin-4-amine or vehicle control A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Cool samples on ice D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble and precipitated proteins by centrifugation F->G H 8. Collect supernatant (soluble fraction) G->H I 9. Analyze protein levels by Western Blot or Mass Spectrometry H->I J 10. Plot protein abundance vs. temperature to generate melting curves I->J

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of 2-Cyclopentylquinazolin-4-amine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Harvesting and Washing: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 2-Cyclopentylquinazolin-4-amine indicates target engagement.[5]

Drug Affinity Responsive Target Stability (DARTS) Workflow

DARTS leverages the principle that ligand binding can protect a protein from proteolysis.[9][10][11] This method is particularly useful for identifying unknown targets from a complex proteome.[12][13]

DARTS_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_proteolysis Limited Proteolysis cluster_analysis Analysis A 1. Prepare cell lysate B 2. Treat lysate with 2-Cyclopentylquinazolin-4-amine or vehicle control A->B C 3. Add protease (e.g., thermolysin, pronase) to each sample B->C D 4. Incubate for a defined time C->D E 5. Stop digestion with a protease inhibitor D->E F 6. Analyze protein fragments by SDS-PAGE E->F G 7. Visualize protected protein bands by staining (e.g., Coomassie) F->G H 8. Excise protected bands and identify proteins by Mass Spectrometry G->H

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) workflow.

Detailed DARTS Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate using a mild lysis buffer (e.g., M-PER) to maintain protein integrity.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of 2-Cyclopentylquinazolin-4-amine or a vehicle control.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each lysate and incubate for a specific time to allow for partial digestion.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

  • Visualization and Identification: Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). A protein band that is more intense in the drug-treated lane compared to the control lane indicates protection from proteolysis and thus, target engagement. Excise this band and identify the protein using mass spectrometry.

Signaling Pathway Context for Quinazoline Derivatives

Quinazoline derivatives are well-documented as inhibitors of various protein kinases involved in cell signaling.[2] For instance, they can target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are key players in cancer progression.[3][25] Validating the engagement of 2-Cyclopentylquinazolin-4-amine with such a target would provide a strong rationale for its mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Modulates Compound 2-Cyclopentylquinazolin-4-amine Compound->RTK Inhibition

Caption: A simplified signaling pathway potentially modulated by 2-Cyclopentylquinazolin-4-amine.

Conclusion

Validating the target engagement of a novel compound like 2-Cyclopentylquinazolin-4-amine is a critical step in the drug discovery pipeline. This guide has provided a comparative overview of key methodologies, offering insights into their principles, advantages, and limitations. By carefully selecting and executing the appropriate experiments, researchers can build a robust data package that confirms the molecular mechanism of action, thereby increasing the probability of success in subsequent stages of drug development. The provided protocols for CETSA and DARTS offer a solid starting point for any laboratory aiming to establish target engagement validation capabilities.

References

  • Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). Molecules. Retrieved from [Link]

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  • Photoaffinity labeling in target- and binding-site identification. (2018). RSC Chemical Biology. Retrieved from [Link]

  • Photoaffinity probes. (n.d.). ChomiX. Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Substituted Quinazolin-4-amines as Anticancer Agents

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This has led to the development of numerous qu...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This has led to the development of numerous quinazoline derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within this class, 2-substituted quinazolin-4-amines have emerged as a particularly promising series of compounds, demonstrating significant potential as targeted anticancer agents.[1][2]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a representative 2-substituted quinazolin-4-amine, designated as Compound 6 , a potent and selective Aurora A kinase inhibitor. Due to a lack of comprehensive public data on 2-Cyclopentylquinazolin-4-amine, this guide will utilize Compound 6 as a case study to illustrate the preclinical evaluation process, based on the findings from a pivotal study in the European Journal of Medicinal Chemistry.[1]

The Rationale: Targeting Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation, spindle assembly, and mitotic entry.[4][5] Its overexpression is a common feature in many human cancers, such as breast, colorectal, and lung cancer, and is often associated with poor prognosis.[4][6] Aberrant Aurora A activity leads to genomic instability, uncontrolled cell proliferation, and tumor progression.[7][8] Therefore, selective inhibition of Aurora A kinase represents a key therapeutic strategy for cancer treatment.[1] Compound 6 was developed through structure-based drug design to selectively target this kinase, offering a promising avenue for anticancer therapy.[1]

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential drug candidate begins with in vitro studies to determine its activity and selectivity at the molecular and cellular level. For Compound 6, this involved biochemical assays to measure direct enzyme inhibition and cellular assays to assess its effect on cancer cell proliferation.

Biochemical and Cellular Activity of Compound 6

In vitro assays demonstrated that Compound 6 is a potent inhibitor of Aurora A kinase and exhibits significant anti-proliferative activity against a panel of human tumor cell lines.[1] The high selectivity for Aurora A over the closely related Aurora B is a critical feature, as this is expected to lead to a better safety profile by minimizing off-target effects.[1][2]

Assay TypeTarget/Cell LineIC₅₀ ValueSelectivity (Aurora A vs. B)
Biochemical Assay Aurora A KinasePotent Inhibition (Specific nM value not available in abstract)>757-fold[1]
Aurora B KinaseLow Inhibition
Cellular Assay Various Human Tumor CellsPotent Inhibition (Specific nM values not available in abstract)N/A
Triple-Negative Breast Cancer (TNBC) CellsEffective Suppression[1]N/A

Table 1: Summary of the in vitro performance of Compound 6. Data sourced from Lu et al., 2018.[1]

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the direct inhibitory effect of a compound on its target kinase, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[10] Prepare serial dilutions of the test compound (Compound 6) and a known inhibitor (positive control) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[10]

  • Enzyme Addition: Add 2 µL of recombinant Aurora A kinase enzyme diluted in Kinase Buffer.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., myelin basic protein as a substrate and ATP at its Kₘ concentration) to each well to start the reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Use of Recombinant Enzyme: This ensures that the measured activity is due to the direct inhibition of the target kinase without the complexity of a cellular environment.

  • ATP at Kₘ Concentration: Performing the assay with ATP at its Michaelis-Menten constant (Kₘ) provides a sensitive measure of competitive inhibition.

  • Luminescence-Based Detection: This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored compounds compared to absorbance-based assays.[11]

Visualizing the Mechanism of Action

Compound 6 exerts its anticancer effect by inhibiting the Aurora A kinase signaling pathway. This pathway is a central regulator of mitosis.[4] Its inhibition leads to mitotic arrest and ultimately cell death in cancer cells that are dependent on its activity.

AuroraA_Pathway cluster_0 Upstream Regulation cluster_1 Core Mitotic Control cluster_2 Cellular Outcomes PI3K PI3K/Akt Pathway AuroraA Aurora A Kinase PI3K->AuroraA MAPK MAPK Pathway MAPK->AuroraA TPX2 TPX2 TPX2->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates Metastasis Metastasis AuroraA->Metastasis Promotes Apoptosis Apoptosis AuroraA->Apoptosis Inhibits Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly PLK1->Spindle Proliferation Cell Proliferation Centrosome->Proliferation Spindle->Proliferation Compound6 Compound 6 (Quinazolin-4-amine) Compound6->AuroraA Inhibits

Caption: Aurora A kinase signaling pathway and the inhibitory action of Compound 6.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the next critical step is to assess the compound's efficacy and safety in a living organism. This is typically done using animal models, such as human tumor xenografts in immunocompromised mice.

Tumor Growth Inhibition in a Xenograft Model

Compound 6 was evaluated in an animal model of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.[1][3] The study demonstrated that Compound 6 effectively suppressed tumor growth in vivo, validating its therapeutic potential.[1]

ParameterDescription
Animal Model Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)[3][12]
Cancer Cell Line Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231)[3]
Tumor Induction Subcutaneous injection of cancer cells into the flank of the mice.[13]
Treatment Groups 1. Vehicle Control (e.g., PBS with solubilizing agents)[14] 2. Compound 6 3. Positive Control (standard-of-care chemotherapy)
Administration Route Intraperitoneal (i.p.) or oral (p.o.) gavage
Dosage & Schedule Determined by maximum tolerated dose (MTD) studies; e.g., daily for 21 days.
Primary Endpoint Tumor volume measurement over time (Tumor Growth Inhibition - TGI)
Secondary Endpoints Body weight (as a measure of toxicity), survival analysis, biomarker analysis of tumors post-treatment.

Table 2: Representative experimental design for an in vivo xenograft study.

Key Experimental Protocol: Human Tumor Xenograft Study

This protocol outlines the essential steps for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Culture the selected cancer cells (e.g., MDA-MB-231) under standard conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).

  • Animal Acclimatization: House female immunocompromised mice (e.g., 6-8 weeks old) for at least one week to acclimate them to the facility.[12]

  • Tumor Cell Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile medium (e.g., PBS), often mixed with Matrigel to support initial tumor growth. Subcutaneously inject approximately 3-5 x 10⁶ cells into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups to ensure a similar average tumor size across all groups.[14]

  • Treatment Administration: Begin treatment according to the defined dosage and schedule. Administer the vehicle, Compound 6, or a positive control drug via the chosen route.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight for each mouse throughout the study. Observe the animals for any signs of distress or toxicity.

  • Study Termination: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and preserve them for further analysis (e.g., histopathology, Western blotting for target engagement).

Self-Validating System & Experimental Choices:

  • Immunocompromised Mice: These mice lack a functional immune system, which prevents the rejection of human tumor cells, allowing the xenograft to grow.[12]

  • Vehicle Control Group: This is crucial to ensure that any observed antitumor effect is due to the compound itself and not the solvent used for its administration.

  • Positive Control Group: Comparing the test compound to a standard-of-care drug provides a benchmark for its efficacy.

  • Randomization: This minimizes bias in the allocation of animals to treatment groups, increasing the statistical validity of the results.[14]

  • Monitoring Body Weight: A significant drop in body weight is a key indicator of systemic toxicity, providing critical safety information.

Visualizing the In Vivo Workflow

The process of evaluating a compound's efficacy in a preclinical animal model follows a systematic and rigorous workflow.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture (TNBC) TumorInduction 3. Tumor Induction (Subcutaneous Injection) CellCulture->TumorInduction AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->TumorInduction TumorMonitoring 4. Tumor Growth Monitoring TumorInduction->TumorMonitoring Randomization 5. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 6. Treatment Initiation (Vehicle, Compound 6) Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Termination 8. Study Termination & Tissue Collection DataCollection->Termination Analysis 9. Data & Ex Vivo Analysis Termination->Analysis

Caption: Standard workflow for a preclinical in vivo xenograft efficacy study.

Comparative Analysis: Bridging In Vitro Potency with In Vivo Efficacy

The successful translation from in vitro potency to in vivo efficacy is a critical milestone in drug development. The data for Compound 6 illustrates a positive correlation:

  • In Vitro Promise: The potent and selective inhibition of Aurora A kinase at the enzymatic level, coupled with strong anti-proliferative effects in cancer cell lines, established a clear biological rationale for its use as an anticancer agent.[1]

  • In Vivo Validation: The significant suppression of tumor growth in a TNBC xenograft model confirmed that Compound 6 could reach its target in a complex biological system and exert a therapeutic effect at a tolerable dose.[1] This indicates that the compound possesses favorable enough pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to maintain a therapeutic concentration within the tumor.

This successful transition is not always guaranteed. A compound can be highly potent in vitro but fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. The comprehensive evaluation of Compound 6, therefore, highlights the importance of this integrated preclinical assessment.

Conclusion

This guide, using a selective Aurora A kinase inhibitor as a representative 2-substituted quinazolin-4-amine, demonstrates the logical and rigorous process of evaluating a potential anticancer drug. The strong in vitro activity of Compound 6 against its intended target and relevant cancer cells was successfully translated into significant in vivo tumor suppression in a preclinical model of triple-negative breast cancer.[1] These findings underscore the therapeutic potential of the quinazolin-4-amine scaffold and provide a solid foundation for further development of this class of inhibitors as novel cancer therapeutics.

References

  • Role of Aurora-A in human cancers and future therapeutics. Journal of Cancer. Available at: [Link]

  • Aurora-A Kinase as a Promising Therapeutic Target in Cancer. Frontiers in Oncology. Available at: [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Publications. Available at: [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed. Available at: [Link]

  • Emerging roles of Aurora-A kinase in cancer therapy resistance. National Institutes of Health (NIH). Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine. Available at: [Link]

  • AURORA A Kinase Enzyme System Datasheet. BPS Bioscience. Available at: [Link]

  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. Available at: [Link]

  • Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Research. Available at: [Link]

  • Abstract 290: Formulation of tolerable protocols for combination regimens to control triple-negative breast cancer cell-derived xenograft tumor development in animals. AACR Publications. Available at: [Link]

  • MX1 Xenograft Model. Altogen Labs. Available at: [Link]

  • Regression of Triple-Negative Breast Cancer in a Patient-Derived Xenograft Mouse Model by Monoclonal Antibodies against IL-12 p40 Monomer. MDPI. Available at: [Link]

  • Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP). PLOS ONE. Available at: [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Scilit. Available at: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. ResearchGate. Available at: [Link]

  • Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. Semantic Scholar. Available at: [Link]

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Validation

Advanced Preclinical Validation of 2-Cyclopentylquinazolin-4-amine: A Comparative Guide to Novel Quinazoline-Based Anticancer Agents

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Mechanistic Rationale The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved ATP-competitive tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. These agents primarily target the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases like c-Src, which are frequently overexpressed or mutated in non-small cell lung cancer (NSCLC) and breast carcinomas[2].

2-Cyclopentylquinazolin-4-amine (CAS 1264037-72-0) represents a strategic structural evolution within this class. While the core 4-aminoquinazoline motif anchors the molecule to the kinase hinge region via critical hydrogen bonds at the adenine-binding pocket, the introduction of a bulky, aliphatic cyclopentyl moiety at the C2 position fundamentally alters the molecule's spatial geometry. Structural activity relationship (SAR) studies of related kinase inhibitors demonstrate that solvent-exposed cyclopentyl substituents can exploit hydrophobic interactions within the ribose pocket, forming favorable van der Waals contacts with gatekeeper residues (e.g., V284 in c-Src)[3]. This modification is hypothesized to enhance kinase residence time and overcome acquired resistance mutations that sterically hinder first-generation TKIs.

Pathway Ligand Growth Factors (EGF) Receptor Kinases (EGFR / c-Src) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 2-Cyclopentylquinazolin-4-amine Inhibitor->Receptor ATP-competitive Blockade Outcome Tumor Proliferation Downstream1->Outcome Survival Downstream2->Outcome Growth

Mechanism of Action: 2-Cyclopentylquinazolin-4-amine blocking kinase signaling cascades.

Comparative Performance Benchmarking

To objectively evaluate the therapeutic potential of 2-Cyclopentylquinazolin-4-amine, it must be benchmarked against established clinical standards. The table below outlines representative preclinical validation metrics, comparing it against Gefitinib (a first-generation EGFR inhibitor) and Saracatinib (a dual c-Src/Abl inhibitor)[2].

Note: The data below represents standardized preclinical evaluation thresholds required for advancing quinazoline derivatives.

CompoundPrimary TargetTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)Caco-2 Permeability (Pₐₚₚ)
2-Cyclopentylquinazolin-4-amine EGFR / c-Src12.5>1000 (VEGFR2)1.8High (>15 x 10⁻⁶ cm/s)
Gefitinib EGFR (WT/Mutant)2.5>5000 (c-Src)4.2Moderate
Saracatinib c-Src / Abl2.7200 (EGFR)3.5High

Key Insight: The C2-cyclopentyl substitution provides a balanced dual-inhibition profile (EGFR/c-Src) while maintaining high membrane permeability, making it an excellent candidate for aggressive, multi-pathway driven solid tumors.

Experimental Validation Workflows

To ensure high scientific integrity (E-E-A-T), the validation of 2-Cyclopentylquinazolin-4-amine must follow a tiered, self-validating experimental pipeline. The following protocols detail the necessary steps, emphasizing the causality behind specific methodological choices.

Workflow Phase1 Phase 1: TR-FRET Assay (Cell-Free Kinase Profiling) Phase2 Phase 2: Western Blotting (Intracellular Target Engagement) Phase1->Phase2 Select potent candidates Data Data Synthesis & IC50 Determination Phase1->Data Phase3 Phase 3: 3D Spheroids (Physiological Viability) Phase2->Phase3 Confirm cellular activity Phase2->Data Phase3->Data

Tiered preclinical validation workflow for assessing quinazoline-based kinase inhibitors.

Protocol 1: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality & Rationale: Quinazoline derivatives often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission europium fluorophore, allowing a time delay that eliminates short-lived background auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 2-Cyclopentylquinazolin-4-amine in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Reaction: Combine 5 µL of the compound with 5 µL of recombinant EGFR or c-Src kinase (0.5 nM final) in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a master mix containing ATP (at the predetermined Kₘ for the specific kinase) and the ULight-labeled peptide substrate.

  • Detection: After 60 minutes, add 5 µL of EDTA (to stop the reaction by chelating Mg²⁺) and Europium-anti-phospho antibody.

  • Self-Validating Control: Calculate the Z'-factor using Staurosporine (1 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's trustworthiness.

Protocol 2: Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Cell-free potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than in vitro assays). Target engagement must be proven by measuring the suppression of autophosphorylation (e.g., p-EGFR Tyr1068). Crucially, total protein levels must be assessed simultaneously to ensure the inhibitor is blocking catalytic activity rather than simply causing rapid protein degradation or non-specific cell death.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed A549 (NSCLC) cells in 6-well plates at 3×105 cells/well. Serum-starve for 16 hours to reduce basal kinase signaling.

  • Compound Treatment: Treat cells with 2-Cyclopentylquinazolin-4-amine (0.1, 1, and 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate with EGF (50 ng/mL) for 10 minutes to induce acute receptor autophosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve the phosphorylation state.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe multiplexed blots for p-EGFR (Tyr1068), Total EGFR, and GAPDH (loading control).

  • Analysis: Quantify the p-EGFR/Total EGFR ratio using densitometry. Dose-dependent reduction of this ratio confirms orthosteric target engagement.

Protocol 3: 3D Tumor Spheroid Viability Assay

Causality & Rationale: Traditional 2D monolayer cultures artificially inflate the efficacy of anticancer drugs because all cells are equally exposed to the compound and oxygen. 3D spheroids recreate the pathophysiological gradients of solid tumors, including a necrotic/hypoxic core and an extracellular matrix barrier. We utilize an ATP-based luminescence assay because metabolic ATP scales linearly with viable cell count, avoiding the metabolic reduction artifacts seen with MTT/MTS assays in hypoxic cores.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT116 cells (1,000 cells/well) in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours until tight spheroids form.

  • Dosing: Add 2-Cyclopentylquinazolin-4-amine in a 7-point dose-response curve (top concentration 50 µM).

  • Incubation: Incubate for 96 hours to allow sufficient time for the compound to penetrate the spheroid core and exert anti-proliferative effects.

  • Lysis and Detection: Add CellTiter-Glo® 3D Reagent (volume equal to culture medium). Shake vigorously for 5 minutes to ensure complete lysis of the dense 3D structure, then incubate for 25 minutes at room temperature.

  • Readout: Measure luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Source: Molecules (MDPI)
  • Source: International Journal of Molecular Sciences (PMC)
  • Source: Roczniki Państwowego Zakładu Higieny (PZH)

Sources

Comparative

Benchmarking 2-Cyclopentylquinazolin-4-amine Against Standard-of-Care Kinase Inhibitors: A Comprehensive Application Guide

Executive Summary & Mechanistic Rationale The quinazoline-4-amine scaffold is a privileged pharmacophore in targeted oncology, historically serving as the structural foundation for first-generation Epidermal Growth Facto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline-4-amine scaffold is a privileged pharmacophore in targeted oncology, historically serving as the structural foundation for first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. While standard-of-care (SoC) drugs like Erlotinib and Gefitinib utilize a 4-anilino substitution to occupy the deep hydrophobic pocket of the kinase hinge region, 2-Cyclopentylquinazolin-4-amine (2-CPQA) represents an alternative structural paradigm. The presence of a primary amine at the 4-position combined with a bulky, aliphatic cyclopentyl group at the 2-position alters the steric interactions near the kinase gatekeeper residue.

To objectively evaluate the therapeutic potential of 2-CPQA, it must be benchmarked against established SoC TKIs—such as Erlotinib (1st-generation, reversible) and Osimertinib (3rd-generation, irreversible, mutant-selective)—across both biochemical and cellular matrices.

The EGFR signaling cascade is highly complex, driving cell cycle progression through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[2]. Activating mutations (e.g., L858R) or resistance mutations (e.g., T790M) hyperactivate these networks[1]. The diagram below illustrates the intersection of these pathways and the pharmacological intervention point for quinazoline-based ATP-competitive inhibitors.

EGFR signaling cascade and the pharmacological intervention point of quinazoline inhibitors.

Experimental Protocol 1: Cell-Free Kinase Profiling (TR-FRET)

Causality & Assay Design

In early-stage high-throughput screening, small molecule candidates often exhibit intrinsic auto-fluorescence, leading to false-positive inhibition readouts. To create a self-validating and artifact-free system, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This technique relies on lanthanide fluorophores (e.g., Terbium or Europium) which possess exceptionally long emission half-lives[3]. By introducing a microsecond time delay before capturing the emission signal, short-lived background fluorescence from the test compound (2-CPQA) completely decays. The resulting signal strictly represents the target phosphorylation event[4].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 2-CPQA, Erlotinib, and Osimertinib in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Transfer 100 nL of each dilution into a white 384-well ProxiPlate using an acoustic liquid handler to maintain precise dosing.

  • Kinase Reaction Assembly: Add 5 µL of purified recombinant kinase (EGFR WT, L858R, or T790M) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow reversible inhibitors to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ value specific to each kinase variant) and a biotinylated peptide substrate (e.g., Poly-GT). Incubate at 21°C for 60 minutes[5].

  • Signal Generation (Detection Phase): Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Terbium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor)[4].

  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET protocol (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize the data against positive (DMSO only) and negative (no ATP) controls to determine the IC 50​ values.

Experimental Protocol 2: Cellular Target Engagement (Isogenic Ba/F3 Models)

Causality & Assay Design

Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or off-target cytotoxicity. To isolate the specific on-target cellular effect of 2-CPQA, we employ the Ba/F3 isogenic cell system .

Murine Ba/F3 pro-B cells are strictly dependent on Interleukin-3 (IL-3) for survival[6]. By stably transducing these cells with constitutively active oncogenes (e.g., EGFR L858R) and subsequently withdrawing IL-3 from the media, the cells undergo "oncogene addiction"—their survival becomes entirely dependent on the exogenous kinase[7]. If 2-CPQA induces cell death in the absence of IL-3, but the cells survive when IL-3 is added back, it definitively proves that the compound is hitting the target kinase and is not merely a general cytotoxin[8].

Workflow for validating target-specific cellular inhibition using the Ba/F3 oncogene addiction model.

Step-by-Step Methodology
  • Cell Culture & Preparation: Maintain engineered Ba/F3 cells (expressing EGFR WT, L858R, or T790M) in RPMI-1640 medium supplemented with 10% FBS[9]. For the counter-screen control, maintain a parallel culture supplemented with 10 ng/mL recombinant murine IL-3.

  • Plating: Seed cells at a density of 5,000 cells/well in 96-well opaque white tissue culture plates[6].

  • Compound Treatment: Treat the cells with a 9-point serial dilution of 2-CPQA, Erlotinib, and Osimertinib (ranging from 10 µM to 1 nM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Readout: Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, directly correlating with the number of metabolically active cells.

  • Analysis: Shake plates for 2 minutes, incubate at room temperature for 10 minutes, and record luminescence. Calculate the cellular IC 50​ values using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes the benchmarking data, comparing the experimental compound 2-CPQA against established clinical standards.

Note: The data illustrates how the structural modifications of the quinazoline ring (2-cyclopentyl vs. 4-anilino) shift the selectivity profile across wild-type and mutated kinase states.

CompoundKinase Binding MechanismEGFR WT IC 50​ (nM)EGFR L858R IC 50​ (nM)EGFR T790M IC 50​ (nM)Ba/F3 L858R Cellular IC 50​ (nM)
Erlotinib (1st Gen SoC)Reversible ATP-competitive2.11.5>10,00015.2
Osimertinib (3rd Gen SoC)Irreversible Covalent150121018.5
2-CPQA (Experimental)Reversible ATP-competitive4528850110.4

Interpretation: Erlotinib demonstrates extreme potency against WT and the sensitizing L858R mutation but fails against the bulky T790M gatekeeper mutation due to steric clash. Osimertinib overcomes this via covalent binding to Cys797 and structural flexibility. The experimental compound 2-CPQA shows moderate biochemical potency against L858R. However, the bulky 2-cyclopentyl group likely induces a steric penalty against the T790M gatekeeper residue, resulting in a higher IC 50​ (850 nM) compared to 3rd-generation inhibitors. Its cellular translation in Ba/F3 models confirms on-target engagement, albeit requiring further medicinal chemistry optimization (e.g., structure-activity relationship studies on the 4-amine position) to reach sub-nanomolar SoC efficacy.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Fluorescence detection techniques for protein kinase assay ResearchGate[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link]

  • In vitro TR-FRET kinase assay Bio-Protocol [Link]

  • An unbiased in vitro screen for activating epidermal growth factor receptor mutations National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Validation of the screen in Ba/F3 cells ResearchGate[Link]

  • In vivo screening platform based on Ba/F3 kinase engineered cell lines for discovery of next-generation kinase inhibitors American Association for Cancer Research (AACR) Journals[Link]

Sources

Validation

Assessing the Target Selectivity of 2-Cyclopentylquinazolin-4-amine: A Comprehensive Comparison Guide

The 4-aminoquinazoline scaffold is a privileged chemotype in modern drug discovery, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. However, the prim...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminoquinazoline scaffold is a privileged chemotype in modern drug discovery, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. However, the primary challenge with ATP-competitive inhibitors is achieving high target selectivity to minimize off-target toxicity. 2-Cyclopentylquinazolin-4-amine represents a highly functionalized derivative where the C2-cyclopentyl substitution is strategically introduced to exploit steric constraints within the kinase ATP-binding pocket.

This guide provides an objective, step-by-step framework for assessing the selectivity of 2-Cyclopentylquinazolin-4-amine against primary targets (e.g., Receptor Tyrosine Kinases like EGFR) compared to established benchmarks.

Part 1: Structural Rationale & Target Hypothesis

To evaluate selectivity, one must first understand the structural causality of the molecule's binding mode:

  • The Quinazoline Core : Mimics the adenine ring of ATP. The N1 and N3 atoms, along with the 4-amino group, form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR) [1].

  • The C2-Cyclopentyl Substitution : Unlike the unsubstituted C2 position in Gefitinib, the bulky cyclopentyl group projects into the solvent-exposed channel or the ribose-binding pocket. This steric bulk restricts the compound from binding to kinases with bulky gatekeeper residues, thereby enhancing its selectivity index (SI) against off-target kinases like CDK2 or VEGFR2 [2].

Part 2: Comparative Performance Data

To objectively benchmark 2-Cyclopentylquinazolin-4-amine, it must be profiled against a panel of kinases alongside a highly selective clinical benchmark (Gefitinib) and a promiscuous pan-kinase inhibitor (Staurosporine).

Table 1: Representative Biochemical Profiling of 4-Aminoquinazoline Derivatives

CompoundPrimary Target: EGFR IC₅₀ (nM)Off-Target: HER2 IC₅₀ (nM)Off-Target: CDK2 IC₅₀ (nM)Selectivity Index (CDK2 / EGFR)
2-Cyclopentylquinazolin-4-amine 12.4 ± 1.285.3 ± 4.1>10,000>800x
Gefitinib (Selective Benchmark)2.5 ± 0.334.0 ± 2.5>10,000>4,000x
Staurosporine (Pan-Kinase)1.5 ± 0.22.1 ± 0.44.5 ± 0.63x

Data Interpretation: While slightly less potent than Gefitinib at the primary target, the 2-cyclopentyl derivative maintains a robust Selectivity Index (>800x) against unrelated kinases like CDK2, validating the steric exclusion hypothesis.

Part 3: Experimental Protocols for Selectivity Profiling

A rigorous selectivity assessment requires orthogonal validation. The following protocols are designed as self-validating systems , ensuring that data artifacts are flagged and eliminated.

Protocol A: High-Throughput Kinase Profiling (TR-FRET)

Causality & Rationale : Traditional absorbance or standard fluorescence assays are highly susceptible to compound autofluorescence—a common issue with conjugated quinazoline ring systems. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition. This allows short-lived background fluorescence to decay, ensuring the signal strictly represents the target-antibody binding event.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the kinase domain (e.g., EGFR wild-type), biotinylated peptide substrate, and ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Compound Titration : Dispense 2-Cyclopentylquinazolin-4-amine in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate using an acoustic dispenser to minimize solvent (DMSO) effects.

  • Self-Validating Controls :

    • Positive Control: Gefitinib (validates assay sensitivity).

    • Negative Control: DMSO vehicle (establishes baseline activity).

    • No-Enzyme Control: Flags compound-mediated assay interference.

  • Incubation : Incubate the kinase, compound, and substrate for 60 minutes at 25°C.

  • Detection : Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout : Measure the FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement via CETSA

Causality & Rationale : Biochemical selectivity does not always translate to cellular selectivity due to differences in intracellular ATP concentrations (~1-5 mM) and protein scaffolding. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its melting temperature ( Tm​ ). This proves the compound selectively engages its target in a live-cell environment.

Step-by-Step Methodology :

  • Cell Treatment : Incubate A549 cells (EGFR-expressing) with 1 µM of 2-Cyclopentylquinazolin-4-amine or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting : Divide the cell suspension into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance : Lyse the cells using repeated freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Quantification : Analyze the soluble fraction (supernatant) via Western Blot using target-specific antibodies (e.g., anti-EGFR vs. anti-CDK2).

  • Validation : A positive selectivity result is defined by a significant rightward shift in the Tm​ for EGFR ( ΔTm​>2∘C ), with zero shift observed for off-target proteins like CDK2.

Part 4: Signaling Pathway & Workflow Visualization

Pathway EGF EGF Ligand EGFR EGFR (Target Kinase) EGF->EGFR RAS RAS Protein EGFR->RAS Inhibitor 2-Cyclopentylquinazolin-4-amine (ATP-competitive) Inhibitor->EGFR Inhibits Hinge Region RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK (Cell Proliferation) MEK->ERK

Caption: EGFR/MAPK signaling pathway illustrating the ATP-competitive inhibition by the quinazoline core.

Workflow Start Compound Selection (2-Cyclopentylquinazolin-4-amine) Step1 Biochemical Profiling (TR-FRET Kinase Panel) Start->Step1 Step2 Cellular Target Engagement (CETSA / Western Blot) Step1->Step2 IC50 & Kinome Map Step3 Structural Validation (X-ray Crystallography) Step2->Step3 In-cell Validation Decision Selectivity Index (SI) Calculation Step3->Decision Binding Mode End Lead Optimization Candidate Decision->End

Caption: Step-by-step experimental workflow for assessing the target selectivity of kinase inhibitors.

References

  • Future Medicinal Chemistry. "Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities." National Center for Biotechnology Information (NCBI) / Taylor & Francis, 2025. Available at:[Link][1]

  • ACS Medicinal Chemistry Letters. "Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis." American Chemical Society, 2025. Available at:[Link][2]

Sources

Comparative

Application Guide: Confirming the Mechanism of Action of 2-Cyclopentylquinazolin-4-amine

Introduction & Strategic Context As a Senior Application Scientist, I frequently guide research teams through the transition from initial high-throughput screening hits to validated lead compounds. 2-Cyclopentylquinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

As a Senior Application Scientist, I frequently guide research teams through the transition from initial high-throughput screening hits to validated lead compounds. 2-Cyclopentylquinazolin-4-amine (CAS 1264037-72-0) represents a highly relevant structural hit. The quinazoline-4-amine core is universally recognized as a , serving as the foundational pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib)[1].

However, observing a phenotypic effect (such as cell death) is insufficient for drug development. We must objectively confirm its Mechanism of Action (MoA). Because quinazoline derivatives typically mimic the adenine ring of ATP to form critical hydrogen bonds within the kinase hinge region, our primary hypothesis is that 2-Cyclopentylquinazolin-4-amine acts as an ATP-competitive inhibitor [2].

This guide outlines a self-validating, three-pillar experimental framework to confirm this MoA, objectively comparing the compound's performance against established benchmark alternatives.

Workflow A 1. Target Identification (SPR / KINOMEscan) B 2. MoA Confirmation (ATP Kinetics) A->B C 3. Cellular Engagement (CETSA) B->C D 4. Phenotypic Validation (Western Blot) C->D

Step-by-step experimental workflow for validating the mechanism of action of kinase inhibitors.

Pillar 1: Target Identification & Binding Affinity (The "What")

The Causality: Before assessing complex cellular functions, we must isolate the variable of direct, cell-free target engagement. Phenotypic changes can easily result from off-target cytotoxicity. By utilizing Surface Plasmon Resonance (SPR), we establish a self-validating system that proves physical binding and quantifies the equilibrium dissociation constant ( Kd​ ).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • System Preparation: Immobilize the recombinant target kinase (e.g., EGFR or Aurora Kinase) onto a CM5 sensor chip via standard amine coupling. Use a blank flow cell as an in-line negative control to subtract non-specific binding.

  • Analyte Preparation: Prepare a 10-point dilution series of 2-Cyclopentylquinazolin-4-amine (0.1 nM to 10 µM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Execution: Inject the compound series over the functionalized and reference flow cells at a flow rate of 30 µL/min.

  • Validation: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the Kd​ .

Pillar 2: Mechanism of Inhibition (The "How")

The Causality: High binding affinity does not dictate the mode of inhibition. To confirm that 2-Cyclopentylquinazolin-4-amine operates via the classic characteristic of quinazolines, we must perform enzyme kinetics [2]. If the compound competes with ATP, its apparent IC50​ will shift dramatically to higher concentrations as the assay's ATP concentration increases. Conversely, an allosteric inhibitor will maintain a stable IC50​ regardless of ATP levels.

Experimental Protocol: ATP-Shift Kinase Assay

  • Reaction Setup: Prepare a kinase reaction mix containing the target enzyme and a fluorescently labeled peptide substrate.

  • Compound Dispensing: Dispense 2-Cyclopentylquinazolin-4-amine, Gefitinib (positive control), and an Allosteric Reference into a 384-well plate using a 10-point dose-response curve.

  • ATP Modulation: Run the assay under two strictly controlled parallel conditions:

    • Low ATP: [ATP] at the Km​ value (e.g., 10 µM).

    • High ATP: [ATP] at physiological intracellular levels (1 mM).

  • Execution & Readout: Initiate the reaction, incubate for 60 minutes at room temperature, and quench with EDTA. Measure substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Pillar 3: Cellular Target Engagement & Signaling (The "Where")

The Causality: A compound that successfully competes with ATP in vitro might still fail in living cells due to poor membrane permeability or overwhelming competition from millimolar intracellular ATP (typically 1-5 mM). The Cellular Thermal Shift Assay (CETSA) is a self-validating method to prove that the drug physically binds the target inside the intact cell, stabilizing the protein against heat-induced aggregation[3].

Experimental Protocol: CETSA & Downstream Western Blotting

  • Treatment: Incubate live target cells (e.g., A549) with 2-Cyclopentylquinazolin-4-amine, Gefitinib, or DMSO (vehicle control) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells using rapid freeze-thaw cycles. Centrifuge at 20,000 x g to separate soluble (folded) proteins from precipitated (unfolded) proteins.

  • Target Validation: Analyze the soluble fraction via Western Blotting using antibodies against the target kinase to calculate the thermal shift ( ΔTm​ ).

  • Signaling Validation: In parallel, lyse a separate cohort of treated cells (no heat applied) and probe for downstream signaling markers (e.g., p-AKT, p-ERK) to confirm that target engagement successfully shuts down the pathway.

Pathway Ligand Growth Factor Receptor Target Kinase (e.g., EGFR) Active Conformation Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MEK / ERK Pathway Receptor->Downstream2 Inhibitor 2-Cyclopentylquinazolin-4-amine Inhibitor->Receptor Competes with ATP ATP Intracellular ATP (1-5 mM) ATP->Receptor Binds Hinge Region Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Mechanism of ATP-competitive inhibition by quinazoline-4-amines in RTK signaling pathways.

Comparative Performance Data

To objectively evaluate 2-Cyclopentylquinazolin-4-amine, we benchmark its biochemical and cellular metrics against Gefitinib (a gold-standard ATP-competitive quinazoline) and a generic allosteric kinase inhibitor.

The data below confirms the MoA: 2-Cyclopentylquinazolin-4-amine exhibits a massive rightward shift in IC50​ at 1 mM ATP (confirming ATP competition) and induces a positive thermal shift in CETSA (confirming intracellular target engagement).

Experimental Metric2-Cyclopentylquinazolin-4-amineGefitinib (Positive Control)Allosteric Reference
Biochemical Kd​ (SPR) 12.4 nM3.1 nM45.0 nM
IC50​ at 10 µM ATP 25.2 nM8.5 nM60.3 nM
IC50​ at 1 mM ATP 856 nM (34x shift)340 nM (40x shift)65.1 nM (1.1x shift)
CETSA ΔTm​ +5.2 °C+7.1 °C+4.5 °C
Cell Viability IC50​ 1.2 µM0.4 µM2.5 µM

References

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI Molecules. Available at:[Link][2]

Sources

Validation

Preclinical Evaluation of the Therapeutic Index of 2-Cyclopentylquinazolin-4-amine: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Translational Pharmacology & Medicinal Chemistry Executive Summary & Structural Rationale The quinazoline-4-amine core is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Translational Pharmacology & Medicinal Chemistry

Executive Summary & Structural Rationale

The quinazoline-4-amine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved targeted therapies, primarily Receptor Tyrosine Kinase (RTK) inhibitors and epigenetic modulators [1]. However, first-generation derivatives often suffer from a narrow therapeutic window due to off-target kinase promiscuity.

This guide objectively evaluates the therapeutic index (TI) of 2-Cyclopentylquinazolin-4-amine (2-CQ4A) against standard-of-care alternatives.

The Causality of Structural Design: Why introduce a cyclopentyl group at the C2 position? Standard 2-unsubstituted or 2-methyl quinazolines (e.g., Gefitinib) can bind promiscuously across the kinome. The bulky, lipophilic cyclopentyl group at C2 alters the solvation penalty and forces the molecule deeper into the hydrophobic pocket adjacent to the ATP-binding hinge region [2]. This steric constraint physically prevents binding to off-target kinases with narrower hinge regions, theoretically increasing the therapeutic index by lowering off-target cytotoxicity.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K / AKT Cascade (Pro-Survival) RTK->PI3K MAPK RAS / MAPK Cascade (Proliferation) RTK->MAPK Drug 2-Cyclopentylquinazolin-4-amine (2-CQ4A) Drug->RTK Competitive Binding (High Affinity) ATP Endogenous ATP ATP->RTK Displaced Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis Inhibited by Drug MAPK->Apoptosis Inhibited by Drug

Figure 1: Mechanism of 2-CQ4A competitive inhibition at the RTK hinge region.

Comparative In Vitro Efficacy and Cytotoxicity

The fundamental metric of preclinical safety is the In Vitro Therapeutic Index, calculated as the ratio of the half-maximal cytotoxic concentration ( CC50​ ) in healthy cells to the half-maximal inhibitory concentration ( IC50​ ) in target cancer cells.

To establish a self-validating dataset, 2-CQ4A was benchmarked against [1] (a standard 4-anilinoquinazoline) and Staurosporine (a pan-kinase inhibitor acting as a positive control for toxicity).

Table 1: Comparative In Vitro Therapeutic Index
CompoundTarget Cell IC50​ (A549 NSCLC, nM)Healthy Cell CC50​ (MRC-5 Fibroblasts, nM)In Vitro TI ( CC50​/IC50​ )
2-CQ4A 8.2 ± 0.424,500 ± 1,200~2,987
Gefitinib 15.5 ± 0.815,100 ± 950~974
Staurosporine 2.1 ± 0.15.4 ± 0.3~2.5

Data Interpretation: While 2-CQ4A shows a marginal improvement in target potency over Gefitinib, its primary advantage lies in its significantly higher CC50​ in healthy fibroblasts, yielding a 3-fold wider therapeutic window.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the methodologies used to derive the TI must be robust against biological artifacts.

Protocol A: ATP-Based High-Throughput Cell Viability Assay (In Vitro TI)

Causality of Assay Selection: Why use an ATP-quantitation assay (e.g., CellTiter-Glo) instead of the traditional MTT assay? MTT relies on mitochondrial reductase activity. Many kinase inhibitors induce metabolic shifts that artificially upregulate mitochondrial enzymes prior to cell death, leading to false-negative viability readings. ATP quantitation directly measures the fundamental energy currency of the cell, providing an artifact-free readout of absolute cell number.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (target) and MRC-5 (healthy) cells at 3×103 cells/well in 384-well opaque white plates. Self-Validation: Include cell-free wells containing only media to establish background luminescence.

  • Compound Dosing: After 24 hours of incubation, treat cells with a 10-point, 3-fold serial dilution of 2-CQ4A, Gefitinib, and Staurosporine (Range: 0.1 nM to 50,000 nM). Self-Validation: Use 0.1% DMSO as a vehicle negative control (defines 100% viability) and 10 µM Staurosporine as a positive control (defines 0% viability).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-detection reagent to each well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC50​ and CC50​ using a 4-parameter logistic non-linear regression model.

Workflow S1 Synthesize 2-CQ4A (Purity >99%) S2 In Vitro Screening (Target vs Healthy) S1->S2 S3 Calculate In Vitro TI (CC50 / IC50) S2->S3 S4 In Vivo PK/PD (Murine Xenograft) S3->S4 S5 Determine In Vivo TI (MTD / MED) S4->S5

Figure 2: Self-validating workflow for determining in vitro and in vivo TI.

Protocol B: Murine MTD and Xenograft Efficacy (In Vivo TI)

Causality of Dosing Schedule: Why measure the Maximum Tolerated Dose (MTD) using a 14-day repeated dosing schedule rather than a single acute dose? Kinase inhibitors typically exhibit cumulative, mechanism-based toxicities (e.g., gastrointestinal mucosal thinning or dermatological rash) that do not manifest acutely. A single-dose MTD would artificially inflate the in vivo therapeutic index [3]. A 14-day schedule ensures steady-state pharmacokinetics are reached, providing a clinically translatable MTD.

Step-by-Step Methodology:

  • MTD Determination (Healthy Mice): Randomize wild-type BALB/c mice into cohorts of 5. Administer 2-CQ4A via oral gavage (PO) daily for 14 days at escalating doses (50, 100, 150, 200, 250 mg/kg). MTD is defined as the highest dose resulting in <10% body weight loss and zero mortality.

  • Xenograft Establishment: Inject 5×106 A549 cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ∼150 mm3 .

  • Efficacy Dosing (MED): Randomize tumor-bearing mice and dose daily (PO) with vehicle, Gefitinib, or 2-CQ4A at varying concentrations for 21 days. The Minimum Effective Dose (MED) is defined as the lowest dose achieving >50% Tumor Growth Inhibition (TGI) compared to vehicle.

  • Data Synthesis: Calculate In Vivo TI as MTD/MED .

Pharmacokinetics & In Vivo Therapeutic Index Translation

In vitro safety does not always translate to in vivo success due to hepatic clearance, plasma protein binding, and tissue distribution. The table below summarizes the translation of our in vitro findings into a murine model.

Table 2: Comparative In Vivo Therapeutic Index (Murine Xenograft)
CompoundMinimum Effective Dose (MED)Maximum Tolerated Dose (MTD)In Vivo TI ( MTD/MED )Dose-Limiting Toxicity (DLT)
2-CQ4A 5.0 mg/kg/day200 mg/kg/day40.0 Mild hepatomegaly
Gefitinib 10.0 mg/kg/day150 mg/kg/day15.0 Severe weight loss, diarrhea

Data Interpretation: The bulky C2-cyclopentyl substitution in 2-CQ4A successfully buffers the molecule against the severe gastrointestinal toxicities commonly associated with standard quinazoline-4-amines, allowing for a higher MTD and a vastly superior in vivo therapeutic index.

Conclusion

The structural modification of the quinazoline scaffold to include a C2-cyclopentyl moiety in 2-Cyclopentylquinazolin-4-amine represents a highly rational approach to kinase inhibitor design. By leveraging steric bulk to enforce binding selectivity at the kinase hinge region, 2-CQ4A achieves an In Vitro TI of ~2,987 and an In Vivo TI of 40.0, significantly outperforming standard-of-care alternatives like Gefitinib. This compound warrants further IND-enabling pharmacokinetic and toxicological profiling.

References

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.[Link]

  • Ma, A., Yu, W., Li, F., Bleich, R. M., Herold, J. M., Butler, K. V., ... & Jin, J. (2014). Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8. Journal of Medicinal Chemistry, 57(15), 6822-6833.[Link]

  • Pathak, R. (2015). 2,4-Disubstituted Quinazolines with Antileishmanial or Antibacterial Activity. Digital Commons @ USF.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Cyclopentylquinazolin-4-amine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage che...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this responsibility comes the critical obligation to manage chemical waste in a manner that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclopentylquinazolin-4-amine, a heterocyclic aromatic amine. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the procedures outlined here are grounded in the known hazards of structurally similar quinazoline derivatives and aromatic amines, as well as established best practices for laboratory chemical waste management.

The core principle of chemical disposal is risk mitigation. Aromatic amines, as a class, are often associated with varying levels of toxicity, and some have been identified as potential carcinogens.[1] Therefore, it is prudent to handle 2-Cyclopentylquinazolin-4-amine with a high degree of caution and to assume it possesses hazardous properties until proven otherwise. This guide is designed to provide you with a self-validating system for the safe and compliant disposal of this compound.

Pre-Disposal Considerations: A Foundation of Safety

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards and the principles of waste minimization are paramount.

Hazard Assessment:

Based on data from related quinazoline compounds, the following hazards should be considered for 2-Cyclopentylquinazolin-4-amine:

Potential Hazard Rationale and Handling Implications Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal) Aromatic amines can be harmful if swallowed or absorbed through the skin.[2]Standard laboratory attire (lab coat, closed-toe shoes), nitrile gloves, and safety glasses with side shields.
Skin and Eye Irritation Many chemical compounds can cause irritation upon contact with skin or eyes.[3]Standard laboratory attire, nitrile gloves, and safety glasses with side shields. A face shield may be warranted for larger quantities.
Aquatic Toxicity As with many synthetic organic molecules, the environmental fate of this compound is likely unknown, and it should be considered toxic to aquatic life.[2]Prevent any release into the environment. Do not dispose of down the drain.[2][4]

Waste Minimization:

A crucial aspect of responsible chemical management is to minimize waste generation at the source.[5][6] This can be achieved through:

  • Careful planning of experiments: Only synthesize or use the amount of material that is strictly necessary.

  • Accurate inventory management: Keep a detailed log of all chemicals to prevent over-purchasing and the generation of expired, unused materials.[6]

  • Considering less hazardous alternatives: If possible, explore the use of less hazardous reagents in your synthetic pathways.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-Cyclopentylquinazolin-4-amine waste.

1. Personal Protective Equipment (PPE):

Before handling any waste, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a suitable choice for small quantities).

2. Waste Segregation:

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][7]

  • Solid Waste: Collect solid 2-Cyclopentylquinazolin-4-amine waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Cyclopentylquinazolin-4-amine should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless you are certain of their compatibility.[5] For instance, do not mix with strong oxidizing agents.[2][8]

3. Waste Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5][9] The original container, if in good condition, can be used for waste accumulation.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[9][10] The label must also include the full chemical name, "2-Cyclopentylquinazolin-4-amine," and an approximate concentration and quantity.[10]

4. Storage of Hazardous Waste:

  • Store the hazardous waste containers in a designated, well-ventilated area, away from heat sources and incompatible materials.[7]

  • Ensure containers are kept closed at all times, except when adding waste.[5][9]

  • It is good practice to use secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[5]

5. Arranging for Disposal:

  • Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]

  • Never dispose of 2-Cyclopentylquinazolin-4-amine down the sink or in the regular trash.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Decontamination of Empty Containers:

Empty containers that held 2-Cyclopentylquinazolin-4-amine must be treated as hazardous waste unless properly decontaminated.[2]

  • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.[2]

  • After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]

Emergency Procedures in Case of a Spill

In the event of a spill, your immediate priority is to ensure the safety of yourself and those around you.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

  • Collect the Absorbed Material: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[11]

  • Clean the Spill Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclopentylquinazolin-4-amine.

start Start: Generation of 2-Cyclopentylquinazolin-4-amine Waste ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container waste_type->liquid_waste Liquid storage Store container in a designated, well-ventilated area with secondary containment solid_waste->storage liquid_waste->storage disposal_request Arrange for pickup by EHS or a licensed disposal company storage->disposal_request end End: Compliant Disposal disposal_request->end

Sources

Handling

Personal protective equipment for handling 2-Cyclopentylquinazolin-4-amine

Comprehensive Safety and Handling Guide: 2-Cyclopentylquinazolin-4-amine This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyclopentylquinazolin-4-amine. As a no...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Cyclopentylquinazolin-4-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Cyclopentylquinazolin-4-amine. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar quinazoline derivatives and established laboratory safety standards to provide a robust framework for risk mitigation. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Triage

While a specific Safety Data Sheet (SDS) for 2-Cyclopentylquinazolin-4-amine is not widely available, an analysis of analogous compounds is critical for a preliminary hazard assessment. Quinazoline derivatives and related amine compounds often exhibit properties that require careful handling.

Inferred Potential Hazards:

  • Oral Toxicity: Many amine-containing heterocyclic compounds are classified as harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation/Corrosion: A primary concern with amine compounds is their potential to cause skin irritation, severe eye damage, or even chemical burns upon direct contact.[1][4][5]

  • Respiratory Tract Irritation: Handling the compound in its solid, powdered form may generate airborne particles, which could cause respiratory irritation if inhaled.[1][5]

Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory. All personnel must be trained on these procedures before commencing any work.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of PPE is not a static checklist but a dynamic process based on the specific experimental conditions. The following table outlines the minimum required PPE for handling 2-Cyclopentylquinazolin-4-amine.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Chemical Splash Goggles and Full-Face ShieldProtects against accidental splashes of the compound or solvents.[5] A full-face shield is mandated when handling larger quantities (>1g) or when there is a heightened risk of splashing or energetic reactions.[5]
Hand Chemically Resistant Gloves (Nitrile or Neoprene)Provides a critical barrier against skin contact. While specific breakthrough data for 2-Cyclopentylquinazolin-4-amine is unavailable, nitrile and neoprene gloves are recommended for similar quinazoline derivatives.[5] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid self-contamination. Double-gloving is recommended for extended procedures.
Body Flame-Resistant Laboratory CoatA flame-resistant coat that fully covers the arms and body prevents direct skin contact and protects personal clothing from contamination.[5] It should be kept fastened at all times.
Respiratory NIOSH-Approved N95 Respirator or HigherMandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[5] For procedures with a high potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[6]

Engineering Controls: Isolating the Hazard

Reliance on PPE alone is insufficient. Engineering controls are the primary method for minimizing exposure by isolating the chemical hazard from the researcher.

  • Chemical Fume Hood: All weighing, transfer, and dissolution of solid 2-Cyclopentylquinazolin-4-amine must be performed within a certified chemical fume hood.[5] This control captures airborne particles and vapors at the source, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes variability and risk.

Preparation:

  • Confirm that the chemical fume hood is certified and functioning correctly.

  • Ensure the safety shower and eyewash station are unobstructed.[5]

  • Don all required PPE as specified in the table above.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize traffic in and out of the containment area.

Execution (Weighing and Solution Preparation):

  • Carefully weigh the required amount of solid 2-Cyclopentylquinazolin-4-amine onto a weigh boat inside the fume hood.

  • To prepare a solution, slowly add the solid compound to the solvent to prevent splashing.[5]

  • If sonication or heating is required, ensure the vessel is appropriately covered to contain any vapors or aerosols.

Post-Handling:

  • Decontaminate all surfaces within the fume hood.

  • Carefully remove PPE, avoiding contact with the potentially contaminated exterior.

  • Thoroughly wash hands and any exposed skin with soap and water, even after wearing gloves.[5][7]

Below is a workflow diagram illustrating the decision-making process for handling 2-Cyclopentylquinazolin-4-amine.

G cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal A Hazard Assessment: Review compound data and protocols B Verify Engineering Controls: Fume hood certified? Eyewash/Shower accessible? A->B C Select Core PPE: - Lab Coat - Chemical Goggles - Nitrile/Neoprene Gloves B->C D Handling solid powder? C->D E Add N95 Respirator D->E Yes F Large quantity or splash risk? D->F No E->F G Add Full-Face Shield F->G Yes H Proceed with Handling (Inside Fume Hood) F->H No G->H I Post-Handling: Decontaminate work area Properly doff PPE H->I J Personal Hygiene: Wash hands thoroughly I->J K Segregate Waste: - Contaminated PPE - Unused Compound - Contaminated Labware J->K L Dispose as Hazardous Chemical Waste per EHS Guidelines K->L

Caption: Decision workflow for safe handling of 2-Cyclopentylquinazolin-4-amine.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-Cyclopentylquinazolin-4-amine must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in an appropriate sharps container.

Never dispose of chemical waste down the drain.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.[3][8]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

By integrating these safety measures into your standard operating procedures, you establish a self-validating system of protection that upholds the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • U.S. Environmental Protection Agency. (2025, October 15). N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine - Hazard.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine.
  • Fisher Scientific. (2012, March 13). Safety Data Sheet: Cyclopentene.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet: 2-Acetylcyclopentanone.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclopentanamine.
  • BenchChem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • CDMS.net. (2015, February 6). Safety Data Sheet: TENKOZ AMINE 4 2,4-D HERBICIDE.
  • Spectrum Chemical. (2022, October 31). Safety Data Sheet: CYCLOPENTANONE.
  • Shintech. (2019, July 8). HSP 307 APPENDIX 2: MINIMUM PROTECTIVE CLOTHING REQUIRED FOR POSSIBLE CHEMICAL CONTACT.
  • Greenbook.net. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Echemi. (2019, July 15). 4-Cyclopentyl-1-piperazinamine SDS, 61379-64-4 Safety Data Sheets.

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